Technical Documentation Center

2-Chloro-5-(2-methylphenoxy)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-(2-methylphenoxy)pyrimidine

Core Science & Biosynthesis

Foundational

2-Chloro-5-(2-methylphenoxy)pyrimidine MSDS safety data sheet

This technical guide provides an in-depth safety and handling profile for 2-Chloro-5-(2-methylphenoxy)pyrimidine , a specialized intermediate used in the synthesis of agrochemicals (specifically pyrimidinyloxybenzoate he...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth safety and handling profile for 2-Chloro-5-(2-methylphenoxy)pyrimidine , a specialized intermediate used in the synthesis of agrochemicals (specifically pyrimidinyloxybenzoate herbicides) and pharmaceutical scaffolds.

Note: As a specialized research intermediate with CAS 1894377-72-0 , specific public safety datasets are limited. The data below synthesizes established protocols for chloropyrimidines and structure-activity relationships (SAR) to ensure maximum safety coverage.

Safety, Handling, and Synthesis Profile

Executive Summary

2-Chloro-5-(2-methylphenoxy)pyrimidine is an electrophilic heterocyclic building block. It is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and a 2-methylphenoxy (o-tolyloxy) group at the C5 position. Its primary utility lies in Nucleophilic Aromatic Substitution (SNAr) reactions, where the C2-chlorine serves as a leaving group to couple with amines or other nucleophiles, forming complex bioactive molecules (e.g., Pyribenzoxim analogs or ZJ0273 herbicide derivatives).

Critical Safety Insight: The C2-chlorine atom renders the pyrimidine ring highly reactive toward nucleophiles (including biological proteins), classifying it as a potential skin sensitizer and irritant .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 2-Chloro-5-(2-methylphenoxy)pyrimidine
CAS Number 1894377-72-0
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
SMILES Cc1ccccc1Oc2cnc(Cl)nc2
Physical State Solid (White to off-white powder)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.[1][2]
Melting Point (Predicted) 92°C – 98°C (Based on methoxy analogs)

Hazard Identification & Risk Assessment (GHS)

Derived from Structure-Activity Relationship (SAR) of chloropyrimidine analogs (e.g., CAS 22536-65-8).

GHS Classification
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Strategic Handling & Storage Protocols

Storage Integrity

The reactivity of the C-Cl bond means this compound is susceptible to slow hydrolysis if exposed to atmospheric moisture.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).

  • Container: Tightly sealed amber glass vial to prevent photodegradation.

Operational Handling
  • Weighing: Must be performed inside a chemical fume hood or a glovebox if handling >1g.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as solvolysis of the chloride may occur. Preferred solvents: Dichloromethane (DCM), DMSO, or Anhydrous DMF .

Emergency Response & First Aid

Self-Validating Response System

This protocol prioritizes neutralization of the electrophilic hazard and dilution.

Exposure RouteImmediate ActionMechanism of Action
Eye Contact Rinse for 15 min with saline/water. Lift eyelids.Dilution of corrosive hydrolysis products (HCl).
Skin Contact Wash with soap and water . Do NOT use alcohol.Alcohol may increase skin absorption of the lipophilic phenoxy moiety.
Inhalation Move to fresh air.[4] If wheezing, administer oxygen.Clears respiratory tract of irritant dust.
Ingestion Rinse mouth. Do NOT induce vomiting .Prevents re-exposure of esophagus to corrosive material.

Synthesis & Application Context

Synthesis Mechanism (SNAr)

The compound is typically synthesized via a nucleophilic aromatic substitution where a phenolate attacks a dichloropyrimidine.

Reaction: 2,5-Dichloropyrimidine + o-Cresol (2-Methylphenol)


 Product

Why this matters: The product retains one chlorine atom at the C2 position. This remaining chlorine is activated by the ring nitrogens, making it a "hot spot" for further derivatization (e.g., reacting with amines to form herbicides).

Visualization: Synthesis & Handling Workflow

G Start Precursors: 2,5-Dichloropyrimidine + o-Cresol Reaction Synthesis (SnAr) Base: K2CO3 Solvent: DMF/DMSO Start->Reaction 80-100°C Product Target Intermediate: 2-Chloro-5-(2-methylphenoxy) pyrimidine Reaction->Product Isolation Hazards Risk Factors: 1. Skin Irritant (Cl) 2. Hydrolysis Sensitive Product->Hazards Properties Storage Storage Protocol: Argon Atmosphere 2-8°C (Cold) Hazards->Storage Mitigation

Figure 1: Synthesis pathway and critical storage mitigation strategies for maintaining compound integrity.

Spill & Disposal Workflow

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and N95/P100 respirator.

  • Containment: Cover spill with dry lime or soda ash to neutralize potential acidity from hydrolysis.

  • Cleanup: Sweep up carefully (avoid dust generation) and place in a hazardous waste container labeled "Toxic Organic Solid."

Visualization: Safety Decision Tree

Safety Spill Spill Detected State State: Solid or Solution? Spill->State Solid Solid Powder State->Solid Liquid Solution (DCM/DMSO) State->Liquid Action1 Avoid Dust Cover with wet paper towel Solid->Action1 Action2 Absorb with Vermiculite Do NOT use water Liquid->Action2 Disposal Disposal: Halogenated Organic Waste Action1->Disposal Action2->Disposal

Figure 2: Decision matrix for safe spill response based on physical state.

References

  • Chemical Identity & CAS Verification

    • GuideChem Chemical Database. (2025). "2-chloro-5-(2-methylphenoxy)pyrimidine CAS 1894377-72-0". Retrieved from .

  • Analogous Safety Data (2-Chloro-5-methoxypyrimidine)

    • Sigma-Aldrich. (2025). "Safety Data Sheet for 2-Chloro-5-methoxypyrimidine (CAS 22536-65-8)". Retrieved from .

  • Synthesis Context (Patent Literature)

    • World Intellectual Property Organization (WIPO). (2021). "Process for synthesis of substituted pyrimidines (WO2021113282A1)". Retrieved from .

  • General Pyrimidine Handling

    • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 2-Chloropyrimidine". Retrieved from .

Sources

Exploratory

Suppliers and price of 2-Chloro-5-(2-methylphenoxy)pyrimidine intermediate

Executive Summary 2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS: 1894377-72-0 ) is a specialized heterocyclic intermediate critical in the synthesis of functionalized pyrimidine-based Active Pharmaceutical Ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS: 1894377-72-0 ) is a specialized heterocyclic intermediate critical in the synthesis of functionalized pyrimidine-based Active Pharmaceutical Ingredients (APIs). Structurally, it features a pyrimidine core with a reactive chlorine at the C2 position and a lipophilic o-tolyloxy (2-methylphenoxy) group at the C5 position.

This scaffold is particularly relevant in the development of P2X3 receptor antagonists (for chronic cough and pain management) and various kinase inhibitors , where the C5-aryloxy moiety provides essential hydrophobic interactions within the ATP-binding pocket, and the C2-chloride serves as an electrophilic handle for introducing solubilizing amines or other pharmacophores via Nucleophilic Aromatic Substitution (SNAr).

This guide provides a comprehensive technical analysis of the synthesis, supply chain dynamics, quality specifications, and procurement strategies for this intermediate.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Chloro-5-(2-methylphenoxy)pyrimidine
CAS Number 1894377-72-0
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Key Reactivity C2-Cl (SNAr active), C5-Ether (Stable)
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive at C2)

Synthesis Pathways & Technical Analysis

The synthesis of 2-Chloro-5-(2-methylphenoxy)pyrimidine presents a regioselectivity challenge. The pyrimidine ring is electron-deficient, making the C2 and C4/C6 positions susceptible to nucleophilic attack. However, the C5 position is electronically neutral and typically requires metal-catalyzed cross-coupling or electrophilic substitution.

Method A: Pd-Catalyzed C-O Coupling (Preferred Industrial Route)

This route utilizes 5-bromo-2-chloropyrimidine as the starting material. The synthesis exploits the reactivity difference between the C5-Bromine and C2-Chlorine bonds. Under palladium catalysis, the C-Br bond undergoes oxidative addition preferentially over the C-Cl bond, allowing the installation of the o-cresol moiety without disturbing the C2-chloride handle.

  • Reagents: 5-Bromo-2-chloropyrimidine, o-Cresol (2-Methylphenol).

  • Catalyst: Pd(OAc)₂ / Xantphos or Pd₂(dba)₃ / BINAP.

  • Base: Cs₂CO₃ or K₃PO₄ (Weak bases prefer C-O coupling over SNAr side reactions).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: 80–100°C, Inert Atmosphere (N₂/Ar).

Mechanism & Causality:

  • Oxidative Addition: Pd(0) inserts into the C5-Br bond (weaker BDE than C2-Cl).

  • Ligand Exchange: The o-cresolate anion coordinates to the Pd center.

  • Reductive Elimination: Formation of the C5-O bond, regenerating Pd(0). Note: If the temperature is too high (>110°C) or the base too strong (e.g., NaH), direct SNAr of the o-cresol at the C2-Cl position becomes a competing side reaction, leading to the regioisomer impurity.

Method B: Chan-Lam Coupling (Alternative)

Uses 2-chloropyrimidin-5-ol and 2-methylphenylboronic acid .

  • Pros: Mild conditions (Room Temp), avoids C2-substitution risk.

  • Cons: Higher cost of boronic acid; copper waste disposal.

Synthesis Workflow Diagram (DOT)

SynthesisPath Start 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5) Intermediate Pd-Complex (Oxidative Addition at C5) Start->Intermediate Pd(0) Insertion (C-Br) SideProduct Impurity: 2-(2-methylphenoxy)-5-bromopyrimidine (Regioisomer via SNAr) Start->SideProduct High Temp / Strong Base (Direct SNAr at C2) Reagent o-Cresol (2-Methylphenol) Reagent->Intermediate Coordination Catalyst Pd(OAc)2 / Ligand Cs2CO3, Toluene Product 2-Chloro-5-(2-methylphenoxy)pyrimidine (Target) Intermediate->Product Reductive Elimination (C-O Bond Formation)

Caption: Figure 1. Chemoselective synthesis via Buchwald-Hartwig C-O coupling, highlighting the critical avoidance of C2-SNAr side reactions.

Market Landscape: Suppliers & Price Analysis[1]

The supply chain for this intermediate is tiered. It is not a bulk commodity but a Fine Chemical / Building Block , typically manufactured on demand or held in small stock by catalog suppliers.

Supplier Tiers
  • Tier 1: Catalog Suppliers (Stock)

    • Examples: Sigma-Aldrich (MilliporeSigma), Enamine, Combi-Blocks.

    • Role: Immediate delivery for R&D screening (mg to g scale).

    • Quality: High (>98%), fully characterized (NMR, LCMS).

  • Tier 2: CROs / Custom Synthesis (Make-to-Order)

    • Examples: WuXi AppTec, Pharmablock, specialized Indian/Chinese CROs.

    • Role: Scale-up (kg scale) for pilot plant or pre-clinical tox batches.

    • Lead Time: 4–8 weeks.

Price Estimation Model (2025/2026)

Pricing is volume-dependent and sensitive to the cost of 5-bromo-2-chloropyrimidine.

ScaleEstimated Price Range (USD)Lead TimeSourcing Strategy
100 mg $150 – $2501–3 DaysBuy from Catalog (e.g., Enamine, MolPort)
1 gram $400 – $8001–5 DaysBuy from Catalog
100 grams $2,500 – $4,5002–4 WeeksRequest Custom Quote (FTE/Fee-for-service)
1 kg $12,000 – $18,0006–8 WeeksStrategic Sourcing (China/India Manufacturing)

Note: Prices are estimates based on current market rates for substituted pyrimidine intermediates.

Quality Control & Specification Guide

To ensure the integrity of downstream biological data, the purity of this intermediate is paramount. The primary risk is the regioisomer (substitution at C2 instead of C5) and hydrolysis products (2-hydroxy derivative).

Critical Quality Attributes (CQA)
  • Purity (HPLC): ≥ 98.0% (Area %).

  • Regioisomer Content: ≤ 0.5% (Critical: The C2-phenoxy isomer is chemically stable and will not react in the next step, acting as a dead-end impurity).

  • Identity: ¹H-NMR (Confirm methyl group at 2.2 ppm and pyrimidine protons).

  • Residual Solvent: Toluene/Dioxane < 5000 ppm (ICH Q3C).

Analytical Protocol (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Procurement Strategy & Risk Mitigation

Recommendation for Researchers:

  • Discovery Phase: Purchase 1g from a reputable catalog supplier (e.g., Combi-Blocks or Enamine) to validate the synthetic route. Do not synthesize in-house unless necessary, as the Pd-coupling requires optimization.

  • Development Phase: When moving to >100g, audit the supplier for "Regio-control". Ask specifically for an NMR spectrum that zooms in on the pyrimidine protons to prove the C2-Cl is intact (C2-Cl pyrimidines typically show a distinct shift compared to C2-O-Ar).

Supply Chain Risk: The starting material, 5-bromo-2-chloropyrimidine , is a dual-use intermediate. Supply disruptions in brominated heterocycles (often sourced from China) can impact lead times. Maintain a safety stock of the intermediate if it is critical to a lead program.

References

  • Guidechem. CAS 1894377-72-0 Product Details & Suppliers. Retrieved from

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • ChemicalBook. Synthesis and Properties of 5-Bromo-2-chloropyrimidine. Retrieved from [1]

  • PubChem. 2-Chloro-5-methylpyrimidine (Structural Analog Data). National Library of Medicine. Retrieved from

  • Chemsrc. 2-Chloro-5-(2-methylphenoxy)pyrimidine Price and Suppliers. Retrieved from

Sources

Foundational

Next-Generation Pyrimidine Ether Building Blocks: Strategic Synthesis and Medicinal Applications

[1] Executive Summary In the landscape of modern medicinal chemistry, pyrimidine ethers have emerged as high-value bioisosteres for phenyl ethers and pyridine derivatives. While pyrimidine amines (e.g., Imatinib, Rosuvas...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine ethers have emerged as high-value bioisosteres for phenyl ethers and pyridine derivatives. While pyrimidine amines (e.g., Imatinib, Rosuvastatin) have historically dominated kinase and GPCR ligand design, the pyrimidine ether (C–O–C) linkage offers distinct physicochemical advantages: reduced lipophilicity (LogP), enhanced metabolic stability against oxidative clearance, and unique hydrogen-bond acceptor vectors.

This technical guide provides a comprehensive analysis of novel pyrimidine ether building blocks, focusing on regioselective synthesis, physicochemical profiling, and their strategic application in FDA-approved therapeutics like Macitentan and Bosentan .

Part 1: Strategic Value in Medicinal Chemistry

The "Ether Advantage": Physicochemical Tuning

Replacing a phenyl ring with a pyrimidine ring in an ether linkage significantly alters the electronic landscape of a drug molecule. The electron-deficient nature of the pyrimidine ring reduces the electron density on the ether oxygen, modulating its H-bond acceptor capability and lowering the overall lipophilicity of the scaffold.

Table 1: Physicochemical Comparison of Ether Scaffolds

PropertyPhenyl Ether (Ph-O-R)Pyrimidine Ether (Pyr-O-R)Impact on Drug Design
LogP (Lipophilicity) HighModerate/LowImproved aqueous solubility; reduced non-specific binding.[1][2]
tPSA (Polar Surface Area) LowHigh (+25-30 Ų)Increased polar surface area aids in tuning permeability/solubility balance.[1][2]
Metabolic Stability Susceptible to CYP450 oxidation (O-dealkylation)Enhanced StabilityElectron-deficient ring deactivates the

-carbon toward oxidative attack.[1][2]
pKa of Conjugate Acid ~ -6 (Very weak base)~ 1.0 - 2.5 (Weak base)Pyrimidine nitrogens provide specific H-bond acceptor sites for target binding.[1][2]
Case Studies in Approval: The Endothelin Antagonists

The clinical success of pyrimidine ethers is best exemplified by the endothelin receptor antagonists (ERAs) used for pulmonary arterial hypertension (PAH).

  • Bosentan (Tracleer): A dual ERA containing both a pyrimidine-O-phenol linkage and a pyrimidine-O-glycol linkage.[1][2] The ether moieties are critical for positioning the molecule within the hydrophobic pocket of the receptor while maintaining solubility.

  • Macitentan (Opsumit): A next-generation ERA. Structural optimization involved introducing a bromopyrimidinyl ethylene glycol ether .[1][2][3] This modification increased potency and tissue distribution compared to its predecessors.[2]

Part 2: Advanced Synthetic Methodologies

The synthesis of pyrimidine ethers is often deceptively simple. While standard SNAr is common, achieving regioselectivity on poly-functionalized pyrimidines requires a nuanced understanding of electronic and steric effects.[1][4]

The Regioselectivity Dichotomy (C2 vs. C4)

A critical challenge in using 2,4-dichloropyrimidine or 2-methylsulfonyl-4-chloropyrimidine building blocks is controlling the site of nucleophilic attack.[1][5]

  • Standard Rule: For 2,4-dichloropyrimidine, nucleophilic attack by amines typically occurs at C4 due to the para-like conjugation with the N1 nitrogen.

  • The "Alkoxide Anomaly": When using 2-methylsulfonyl-4-chloropyrimidine with alkoxides, the reaction becomes C2-selective .[1][5]

    • Mechanism:[1][3][6][7][8] Quantum Mechanical (QM) modeling suggests this is driven by a pre-transition state hydrogen bond between the acidic proton of the methylsulfonyl group and the oxygen of the incoming alkoxide.[5] This interaction lowers the activation energy for C2 attack specifically for oxygen nucleophiles [1].[2]

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for synthesizing pyrimidine ethers vs. amines, highlighting the critical regioselectivity divergence.

PyrimidineSynthesis Start Starting Material: 2,4-Dichloropyrimidine Path_Amine Nucleophile: Amine (R-NH2) Start->Path_Amine Path_Alkoxide Nucleophile: Alkoxide (R-O-) Start->Path_Alkoxide Product_C4 Product: C4-Substituted (Major) Path_Amine->Product_C4 Steric/Electronic Control Product_Mix Product: Mixture (C2/C4) Path_Alkoxide->Product_Mix Low Selectivity Alt_Start Starting Material: 2-MeSO2-4-Cl-Pyrimidine Alt_Alkoxide Nucleophile: Alkoxide (R-O-) Alt_Start->Alt_Alkoxide Transition_State Mechanism: H-Bond Directed TS Alt_Alkoxide->Transition_State Product_C2 Product: C2-Substituted (Exclusive) Transition_State->Product_C2 Kinetic Control

Caption: Regioselectivity divergence in pyrimidine ether synthesis. Note the C2-selectivity enabled by the sulfone leaving group.

Emerging Method: Chan-Lam Coupling

For substrates where SNAr is difficult (e.g., electron-rich phenols or non-acidic alcohols), Copper(II)-catalyzed oxidative coupling (Chan-Lam) is the preferred route.[1][2] This method allows for the coupling of pyrimidine boronic acids with alcohols/phenols under mild, aerobic conditions.

  • Advantages: Room temperature, air atmosphere, tolerance of sensitive functional groups.[8]

  • Key Reagents: Cu(OAc)₂, Pyridine/TEA, Molecular Sieves, O₂ (balloon).[2]

Part 3: Experimental Protocols

Protocol A: C2-Selective Synthesis of Pyrimidine Ethers

Target: Synthesis of 2-alkoxy-4-chloropyrimidines using the sulfone directing effect.[1][2]

Reagents:

  • 2-(Methylsulfonyl)-4-chloropyrimidine (1.0 eq)[1][2]

  • Primary/Secondary Alcohol (1.1 eq)[1][2]

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)[1][2]

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-(methylsulfonyl)-4-chloropyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Nucleophile Activation: In a separate vial, stir the alcohol (1.1 eq) and Cs₂CO₃ (1.5 eq) in THF for 15 minutes to generate the alkoxide in situ.

  • Addition: Cool the pyrimidine solution to 0 °C. Dropwise add the alkoxide suspension over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour. Monitor by TLC/LCMS.[1][2] The reaction is typically fast due to the high electrophilicity of the sulfone-bearing carbon.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Point: The disappearance of the methylsulfonyl singlet (~3.3 ppm) and retention of the C4-chlorine signal in 1H NMR confirms C2 substitution.

Protocol B: Chan-Lam Coupling for Pyrimidine-Phenol Ethers

Target: Coupling of Pyrimidine-5-boronic acid with a phenol.[1][2]

Reagents:

  • Pyrimidine-5-boronic acid (1.2 eq)[1][2]

  • Phenol derivative (1.0 eq)[1][2]

  • Cu(OAc)₂ (1.0 eq)[1][2]

  • Pyridine (3.0 eq)[1][2]

  • 4Å Molecular Sieves (powdered)

Procedure:

  • Setup: To a dry flask, add the phenol (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), Cu(OAc)₂ (1.0 eq), and 4Å MS.

  • Solvent: Add anhydrous Dichloromethane (DCM) (0.1 M).

  • Base: Add Pyridine (3.0 eq).[1][2]

  • Atmosphere: Attach a balloon filled with O₂ (or dry air).[1][2]

  • Reaction: Stir vigorously at room temperature for 16–24 hours. The reaction mixture typically turns from blue/green to a dark suspension.[2]

  • Workup: Filter through a pad of Celite to remove copper salts.[2] Wash the pad with DCM.[2]

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Part 4: Novel Building Blocks Catalog

Recent literature and commercial catalogs highlight the following "next-generation" pyrimidine ether blocks:

  • Fluorinated Ethers:

    • 4-(Difluoromethoxy)pyrimidine: Introduces a lipophilic hydrogen bond donor/acceptor bioisostere.

    • Trifluoroethyl ethers: Synthesized via SNAr with trifluoroethanol; enhances metabolic stability.[1][2]

  • Spirocyclic Pyrimidine Ethers:

    • Derived from spiro-alcohols (e.g., 2-oxa-6-azaspiro[3.3]heptane).[1][2] These reduce conformational entropy and improve target selectivity.[2]

  • Bifunctional Linkers:

    • 2-Chloro-4-(2-hydroxyethoxy)pyrimidine: A direct precursor to Macitentan-like analogs, allowing for "plug-and-play" attachment to other pharmacophores.[1][2]

References

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. [Link]

  • Macitentan (Opsumit): A Novel Endothelin Receptor Antagonist. ACS Medicinal Chemistry Letters, 2012. [Link][2]

  • Chan–Lam coupling reactions: Synthesis of heterocycles. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 2017. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021. [Link][1][2]

Sources

Exploratory

2-Chloro-5-(2-methylphenoxy)pyrimidine melting point and physical state

The following technical guide details the physical properties, structural context, and characterization protocols for 2-Chloro-5-(2-methylphenoxy)pyrimidine , a specialized intermediate in medicinal and agrochemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, structural context, and characterization protocols for 2-Chloro-5-(2-methylphenoxy)pyrimidine , a specialized intermediate in medicinal and agrochemical synthesis.

Physical State, Melting Point & Characterization[1]

Executive Summary

2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS: 1894377-72-0 ) is a halogenated heteroaromatic ether used primarily as a scaffold in the development of strobilurin-class fungicides and kinase inhibitors . Its structural core combines a reactive 2-chloropyrimidine ring with a sterically demanding ortho-toluyl (2-methylphenoxy) ether linkage.

Due to its specific application as a transient intermediate, open-literature experimental data is fragmented. This guide synthesizes available data from structural analogs to define its physical state and provides a self-validating protocol for its characterization.

Chemical Identity & Structural Context
PropertyDetail
IUPAC Name 2-Chloro-5-(2-methylphenoxy)pyrimidine
CAS Number 1894377-72-0
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
SMILES Cc1ccccc1Oc2cnc(Cl)nc2
Key Functional Groups [1] • Pyrimidine Ring (Electron-deficient)• C2-Chlorine (Electrophilic, SNAr active)• Ether Linkage (C5-O-C)• Ortho-Methyl Group (Steric hindrance)
Physical State & Melting Point Analysis
Physical State
  • Form: Crystalline Solid.

  • Appearance: White to off-white powder.

  • Solubility: Insoluble in water; soluble in polar organic solvents (DCM, DMSO, Ethyl Acetate).

Melting Point Data

While the exact experimental melting point for the ortho-methyl analog is often proprietary, it can be reliably bracketed using high-confidence data from its closest structural analogs (QSAR/Analogous Extrapolation).

CompoundStructure DifferenceMelting Point (°C)Trend Analysis
2-Chloro-5-phenoxypyrimidine Unsubstituted Parent85°C Reference Standard
5-(3-Bromophenoxy)-2-chloropyrimidine Meta-Bromo72°C Halogen disruption lowers MP
2-Methyl-5-(4-methoxyphenoxy)pyrimidine Para-Methoxy78°C Para symmetry maintains MP
2-Chloro-5-(2-methylphenoxy)pyrimidine Target (Ortho-Methyl) 65 – 80°C (Proj.) Ortho-steric bulk disrupts packing, likely lowering MP relative to parent.

Thermodynamic Implication: The ortho-methyl group introduces torsional strain, preventing the phenoxy ring from lying coplanar with the pyrimidine. This disruption of


-

stacking typically reduces the lattice energy, resulting in a melting point slightly lower than the unsubstituted parent (85°C).
Synthesis & Reaction Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[2] The 5-position of the pyrimidine is activated for nucleophilic attack if a leaving group is present, or more commonly, a Ullmann-type coupling is used where the phenol attacks a 5-bromo-2-chloropyrimidine.

Primary Route: Reaction of 5-Bromo-2-chloropyrimidine with o-Cresol .

Synthesis SM1 5-Bromo-2-chloropyrimidine Product 2-Chloro-5-(2-methylphenoxy) pyrimidine SM1->Product Electrophile SM2 o-Cresol (2-Methylphenol) SM2->Product Nucleophile Reagents Cs2CO3, DMF CuI (Cat.) 90°C

Figure 1: Synthesis via Copper-Catalyzed Ullmann Coupling. The 2-Cl position is preserved due to the higher reactivity of the 5-Br position in metal-catalyzed couplings, or specific conditions are chosen to favor 5-position substitution.

Experimental Determination Protocol

For researchers synthesizing this intermediate, the following Self-Validating Protocol ensures accurate characterization.

Method A: Capillary Melting Point (Routine)
  • Drying: Ensure sample is dried under vacuum (40°C, 4h) to remove solvent traces (solvent occlusion depresses MP).

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp:

    • Fast Ramp (

      
      ) to 
      
      
      
      .
    • Slow Ramp (

      
      ) from 
      
      
      
      to melt.
  • Validation: A range >2°C indicates impurity (likely unreacted o-cresol or regioisomer). Recrystallize from Hexane/Ethyl Acetate (9:1) .

Method B: Differential Scanning Calorimetry (DSC) (Advanced)
  • Sample Mass: 3–5 mg in crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Program: Equilibrate at 25°C → Ramp 5°C/min to 120°C.

  • Endotherm Analysis: The onset temperature (

    
    ) is the thermodynamic melting point.
    

Characterization Start Crude Solid TLC TLC Check (Hex:EtOAc 4:1) Start->TLC Purify Recrystallization (Hexane/EtOAc) TLC->Purify Impure Dry Vacuum Dry 40°C, 4h TLC->Dry Pure Purify->Dry DSC DSC Analysis (Onset Temp) Dry->DSC Result Valid MP (Range < 1°C) DSC->Result

Figure 2: Workflow for physical characterization and purity validation.

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the 2-chloro group is susceptible to hydrolysis over long periods in moist air.

  • Safety: Irritant.[3] Wear gloves and eye protection.[3][4][5] Avoid inhalation of dust.[3][4][5]

References
  • BenchChem. (2025).[2][4][6] Physical properties of 5-(3-Bromophenoxy)-2-chloropyrimidine and analogs. Retrieved from .

  • GuideChem. (2022). Chemical entry for CAS 1894377-72-0. Retrieved from .

  • MDPI. (2021). Development of Efficient Processes for Chlorinated Phenols and Pyrimidines. Retrieved from .

  • PubChem. (2025).[7] Compound Summary for 2-Chloro-5-methylpyrimidine (Analog). Retrieved from .

Sources

Foundational

The Pharmacophore Frontier: 5-Phenoxy-Substituted Pyrimidines in Drug Discovery

Topic: Drug-like properties of 5-phenoxy-substituted pyrimidines Content Type: In-depth Technical Guide Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Scientists Executive Summary The pyrimidine heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Drug-like properties of 5-phenoxy-substituted pyrimidines Content Type: In-depth Technical Guide Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The pyrimidine heterocycle is arguably the most ubiquitous scaffold in medicinal chemistry, serving as the backbone for DNA bases and a vast array of approved therapeutics.[1] However, the 5-phenoxy-substituted pyrimidine represents a distinct, high-value subclass that has recently transitioned from a structural curiosity to a clinically validated pharmacophore.

This guide analyzes the drug-like properties of this specific scaffold, focusing on its critical role in P2X3 receptor antagonism (e.g., Gefapixant) and its utility in navigating resistance mutations in HIV NNRTIs . We explore the physicochemical rationale behind the 5-phenoxy substitution—specifically its ability to access hydrophobic sub-pockets while modulating electronic properties of the pyrimidine core—and provide actionable protocols for synthesis and ADME profiling.

Structural Rationale & Chemical Space

The "Privileged" 5-Position

In the context of the pyrimidine ring, the 2-, 4-, and 6-positions are typically electrophilic and susceptible to nucleophilic attack, making them ideal for installing H-bond donors/acceptors (amines, amides). The 5-position , however, is nucleophilic in character and sterically unique.

Attaching a phenoxy group at the 5-position creates a specific molecular geometry:

  • Conformational Flexibility: The ether linkage (-O-) acts as a hinge, allowing the phenyl ring to adopt a "butterfly-like" conformation relative to the pyrimidine. This is critical for induced-fit binding modes.

  • Electronic Modulation: The phenoxy group is electron-donating by resonance but electron-withdrawing by induction. This subtle balance modulates the pKa of adjacent amino groups (at C2/C4), fine-tuning their H-bond donor capability.

  • Lipophilic Vector: The phenyl ring projects into deep hydrophobic pockets often inaccessible to planar, fused ring systems.

Physicochemical Profiling

A typical 5-phenoxy-2,4-diaminopyrimidine exhibits the following drug-like properties:

PropertyTypical RangeImpact on Drug Design
LogP (Lipophilicity) 2.5 – 4.5The phenoxy group adds significant lipophilicity (+1.5 to +2.0 log units vs. H). Essential for CNS penetration but requires polar groups (e.g., amines) to maintain solubility.
TPSA (Polar Surface Area) 80 – 110 ŲGenerally falls within the "sweet spot" for oral bioavailability (Rule of 5).
Rotatable Bonds 3 – 5The ether linkage adds rotational freedom, entropic penalty upon binding must be offset by strong enthalpic interactions (pi-stacking).
pKa (Pyrimidine N) ~6.0 – 7.5The 5-phenoxy group slightly lowers the basicity of the ring nitrogens compared to a 5-alkyl group, potentially improving membrane permeability by increasing the neutral fraction at physiological pH.

Therapeutic Case Studies

P2X3 Receptor Antagonists: The Gold Standard

The most prominent application of this scaffold is in the inhibition of P2X3 receptors for the treatment of chronic cough and visceral pain.

  • Compound: Gefapixant (AF-219) and AF-353 .

  • Mechanism: These compounds act as allosteric antagonists.[2] The 2,4-diaminopyrimidine core mimics the adenine ring of the natural ligand (ATP), while the 5-phenoxy group occupies a distinct hydrophobic pocket adjacent to the ATP binding site.

  • SAR Insight: Substituents on the phenoxy ring (e.g., isopropyl, methoxy, iodo) are critical. They lock the conformation and fill the hydrophobic cleft, drastically increasing potency from micromolar to nanomolar range.

HIV NNRTIs: Overcoming Resistance

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the 5-phenoxy motif has been utilized to overcome the Y181C mutation.

  • Challenge: The Y181C mutation removes a key pi-stacking interaction (Tyrosine aromatic ring) used by first-generation NNRTIs.

  • Solution: 5-phenoxy derivatives can adjust their torsion angle to avoid steric clashes with the mutated cysteine while maintaining contacts with conserved residues (e.g., Trp229), preserving potency against resistant strains.

Visualizing the Mechanism

The following diagram illustrates the P2X3 signaling pathway and where 5-phenoxy pyrimidines intervene to block nociceptive signaling.

P2X3_Pathway ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds Orthosteric Site Channel_Open Channel Opening (Ca2+ / Na+ Influx) P2X3->Channel_Open Activation Gefapixant 5-Phenoxy Pyrimidine (Antagonist) Gefapixant->P2X3 Binds Allosteric Site (Stabilizes Closed State) Depolarization Membrane Depolarization Channel_Open->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nerve_Signal Sensory Nerve Transmission (Cough/Pain) Action_Potential->Nerve_Signal

Caption: Mechanism of Action for 5-Phenoxy Pyrimidine Antagonists at the P2X3 Receptor.[3][4]

Experimental Protocols

Synthesis: The Approach

The most robust method for constructing the 5-phenoxy-pyrimidine core is the Nucleophilic Aromatic Substitution (


). This protocol is self-validating via TLC monitoring of the disappearance of the starting phenol.

Reagents:

  • Substrate: 5-bromo-2,4-dichloropyrimidine (or 2,4-diamino-5-bromopyrimidine if using Ullmann coupling, but

    
     on activated pyrimidines is preferred).
    
  • Nucleophile: Substituted Phenol (e.g., 5-isopropyl-2-methoxyphenol).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or DMSO (dry).

Step-by-Step Protocol:

  • Activation: Dissolve the substituted phenol (1.0 eq) in dry DMF (0.5 M concentration). Add

    
     (1.5 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion. Checkpoint: Solution may change color.
    
  • Coupling: Add 2,4-dichloro-5-fluoropyrimidine (or 5-bromo analog) (1.0 eq) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LC-MS. The 4-position is more reactive due to the para-like relationship with the N1 nitrogen.

  • Amination (if required): If the target is a diaminopyrimidine, the resulting chloro-intermediate is treated with excess ammonia (aq) or an amine in dioxane at 100°C in a sealed tube.

  • Workup: Pour into ice water. The product often precipitates. Filter and recrystallize from Ethanol/Water.

Metabolic Stability Assay (Microsomal Stability)

The phenoxy group is a potential site for CYP450-mediated oxidation (hydroxylation). This assay validates the metabolic "hardness" of the scaffold.

Workflow Diagram:

Metabolic_Assay Compound Test Compound (1 µM) Incubate Incubation 37°C, 0-60 min Compound->Incubate Microsomes Liver Microsomes (Human/Rat) + NADPH Microsomes->Incubate Quench Quench (Acetonitrile + IS) Incubate->Quench Timepoints: 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Supernatant Calc Calculate CL_int (Intrinsic Clearance) Analysis->Calc

Caption: Standard workflow for assessing metabolic stability of pyrimidine derivatives.

Data Interpretation:

  • High Clearance (

    
    ):  Indicates rapid oxidation. Fix: Add Fluorine or Chlorine to the phenoxy ring (blocks metabolic soft spots) or replace electron-rich groups.
    
  • Low Clearance (

    
    ):  Indicates good metabolic stability, suitable for once-daily dosing potential.
    

References

  • Vertex Pharmaceuticals. (2020). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. National Institutes of Health (PMC). [Link]

  • Richards, D., et al. (2019). Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications. Expert Opinion on Investigational Drugs. [Link]

  • Jorgensen, W. L., et al. (2011). Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase. Journal of the American Chemical Society. [Link]

  • Kang, D., et al. (2019). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Chemical Research in Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-5-(2-methylphenoxy)pyrimidine from 2-chloro-5-hydroxypyrimidine

Topic: Target Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols Executive Summary The synthesis of 2-chloro-5-(2-methylphenoxy)pyrimidine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Target Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

The synthesis of 2-chloro-5-(2-methylphenoxy)pyrimidine (CAS: 1894377-72-0) represents a critical transformation in the generation of versatile pyrimidine building blocks for drug discovery. The 2-chloro moiety serves as an essential reactive handle for downstream functionalization (e.g., Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination). This application note details a highly chemoselective, self-validating protocol utilizing the Chan-Lam coupling methodology to construct the diaryl ether linkage while perfectly preserving the labile 2-chloropyrimidine functionality.

Strategic Pathway Selection: Chan-Lam vs. Ullmann Coupling

The construction of diaryl ethers is traditionally achieved via the Ullmann reaction, which utilizes copper catalysts at elevated temperatures (>100 °C) with strong bases[1][2]. However, applying Ullmann conditions to 2-chloro-5-hydroxypyrimidine[3] introduces a severe chemoselectivity risk: the highly activated 2-chloro position is prone to undesired nucleophilic aromatic substitution (SNAr) or hydrolysis under harsh thermal and basic conditions.

To ensure strict chemoselectivity, the Chan-Lam coupling is the optimal strategic pathway[4][5]. This modern approach operates at room temperature under mild basic conditions, coupling the pyrimidinol with 2-methylphenylboronic acid. This completely eliminates the risk of 2-chloro degradation, ensuring high yields of the target compound[4].

Quantitative Methodology Comparison
ParameterChan-Lam Coupling (Selected)Ullmann-Type Coupling (Rejected)
Aryl Source 2-Methylphenylboronic acid2-Iodotoluene or 2-Bromotoluene
Catalyst Cu(OAc)₂ (1.0 equiv)CuI or Cu₂O (10–20 mol%)
Base / Ligand Pyridine or TEA (Mild)K₂CO₃ or Cs₂CO₃ (Strong)
Solvent Dichloromethane (DCM)DMF, DMSO, or Toluene
Temperature 20–25 °C (Room Temp) 90–120 °C
Atmosphere Ambient Air (O₂ required)Inert (N₂ or Argon)
Chemoselectivity Excellent (Preserves 2-Cl) Poor (High risk of 2-Cl hydrolysis)

Mechanistic Causality (The "Why")

Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction. The Chan-Lam coupling is an oxidative cross-coupling driven by a copper catalytic cycle[5].

  • Transmetalation: The Cu(II) precatalyst undergoes transmetalation with 2-methylphenylboronic acid.

  • Coordination: Pyridine facilitates the ligand exchange, allowing 2-chloro-5-hydroxypyrimidine to coordinate to the copper center.

  • Oxidation: Unlike standard cross-couplings, this reaction requires an ambient oxygen atmosphere. O₂ acts as the terminal oxidant, driving the Cu(II) intermediate to a highly reactive Cu(III) species[5].

  • Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination to forge the C–O bond, releasing the diaryl ether and a Cu(I) species, which is subsequently re-oxidized by air[5].

  • Moisture Control: The addition of 4Å molecular sieves is a critical experimental choice; they scavenge trace water, preventing the competitive protodeboronation of the arylboronic acid[6].

Mechanism Cu2 Cu(II) Precatalyst Cu(OAc)2 Trans Transmetalation Ar-B(OH)2 adds to Cu Cu2->Trans Base / Pyridine Coord Coordination Phenol Displaces Ligand Trans->Coord - Boric Acid Ox Oxidation O2 drives Cu(II) to Cu(III) Coord->Ox O2 (Air) RedElim Reductive Elimination Diaryl Ether Formation Ox->RedElim Ar-Cu(III)-OAr' Cu1 Cu(I) Intermediate Requires Re-oxidation RedElim->Cu1 Product Release Cu1->Cu2 O2 (Air)

Caption: Catalytic cycle of the Chan-Lam coupling for diaryl ether synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each phase, specific physical or analytical cues confirm that the reaction is proceeding correctly.

Materials & Reagents
  • Target: 2-Chloro-5-(2-methylphenoxy)pyrimidine

  • Scale: 10.0 mmol

  • 2-Chloro-5-hydroxypyrimidine: 1.30 g (10.0 mmol, 1.0 equiv)[3]

  • 2-Methylphenylboronic acid: 2.04 g (15.0 mmol, 1.5 equiv)

  • Copper(II) acetate (anhydrous): 1.82 g (10.0 mmol, 1.0 equiv)

  • Pyridine: 4.0 mL (50.0 mmol, 5.0 equiv)

  • 4Å Molecular Sieves (powdered, activated): 2.5 g

  • Dichloromethane (DCM): 100 mL

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, combine 2-chloro-5-hydroxypyrimidine, 2-methylphenylboronic acid, Cu(OAc)₂, and the activated 4Å molecular sieves.

  • Solvation & Initiation: Add 100 mL of DCM to the flask, followed by the slow addition of pyridine.

    • Causality: Pyridine acts as both a base to deprotonate the pyrimidinol and a stabilizing ligand for the copper intermediates.

  • Aerobic Stirring: Equip the flask with a drying tube (to prevent bulk moisture ingress) while allowing ambient air flow. Stir vigorously at 20–25 °C for 24 hours.

    • Causality: Vigorous stirring maximizes the surface area for O₂ dissolution, which is the stoichiometric oxidant required for the catalytic cycle[5].

  • Filtration: Dilute the mixture with 50 mL of DCM and filter through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with an additional 30 mL of DCM.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M aqueous EDTA (2 × 50 mL), 1.0 M HCl (50 mL), and brine (50 mL).

    • Causality: EDTA aggressively chelates residual paramagnetic Cu(II) ions. Failing to remove copper will cause severe line broadening during downstream NMR characterization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Self-Validation Checkpoints
  • Visual Cue (Initiation): Upon the addition of pyridine, the reaction mixture should transition from a pale blue suspension to a deep blue/green solution. As Cu(III) species form, the color will darken to a deep brown/black.

  • IPC (In-Process Control): LC-MS analysis of a 50 µL aliquot should reveal the disappearance of the starting material (m/z ~131 [M+H]⁺) and the emergence of the product mass (m/z ~221 [M+H]⁺).

  • Workup Validation: During the EDTA wash, the aqueous layer must turn bright blue (indicating successful copper sequestration), leaving the organic layer pale yellow or colorless.

Workflow S1 1. Reaction Setup Pyrimidinol + Boronic Acid + Cu(OAc)2 S2 2. Aerobic Stirring DCM, RT, Open to Air (24h) S1->S2 S3 3. In-Process Control LC-MS / TLC Monitoring S2->S3 S3->S2 Incomplete S4 4. Filtration & Quench Celite Filtration, EDTA Wash S3->S4 Conversion >95% S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Final Product 2-Chloro-5-(2-methylphenoxy)pyrimidine S5->S6

Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.

References

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-(2-methylphenoxy)pyrimidine

Executive Summary This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Chloro-5-(2-methylphenoxy)pyrimidine as the electrophilic scaffold. While 2-chloropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Chloro-5-(2-methylphenoxy)pyrimidine as the electrophilic scaffold. While 2-chloropyrimidines are generally highly reactive, the presence of the electron-rich 5-(2-methylphenoxy) ether substituent introduces electronic donation that modulates the electrophilicity of the C-2 position. This note provides validated protocols for amination and etherification, emphasizing reaction kinetics, impurity control (hydrolysis), and scalable workup procedures.

Structural & Mechanistic Analysis

Electronic Environment

The substrate features a pyrimidine core, which is inherently electron-deficient due to the electronegativity of the two nitrogen atoms (positions 1 and 3). This makes the carbon at position 2 (C-2) highly susceptible to nucleophilic attack.

  • Activation: The C-2 position is flanked by both nitrogen atoms, maximizing the inductive ($ -I

    
     -M $) electron-withdrawing effects.
    
  • Modulation: The substituent at C-5 is a 2-methylphenoxy group. The oxygen atom directly attached to the ring acts as a resonance donor ($ +M $), pushing electron density into the ring. This slightly raises the energy of the LUMO compared to a 5-nitro or unsubstituted analog, potentially requiring higher reaction temperatures or more polar solvents than standard 2-chloropyrimidines.

Reaction Mechanism (Addition-Elimination)

The reaction follows a classic two-step addition-elimination mechanism. The nucleophile attacks C-2, disrupting aromaticity to form a resonance-stabilized Meisenheimer complex (anionic intermediate). The chloride ion is then eliminated to restore aromaticity.

Critical Control Point: The formation of the Meisenheimer complex is typically the rate-determining step. Protic solvents can stabilize the leaving chloride ion, while polar aprotic solvents stabilize the transition state and the nucleophile (if charged).

SNAr_Mechanism Substrate Substrate (2-Cl-5-RO-pyrimidine) TS Transition State (Meisenheimer Complex) Substrate->TS  Nucleophilic Attack (k1)   Nu Nucleophile (Nu-H) Nu->TS Product Product (2-Nu-5-RO-pyrimidine) TS->Product  Elimination of Cl- (k2)   HCl Byproduct (HCl / Salt) TS->HCl

Figure 1: Mechanistic pathway for the SNAr reaction of 2-Chloro-5-(2-methylphenoxy)pyrimidine. The rate-determining step is typically the initial attack (


).

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

This is the most common transformation for this scaffold, often used to generate kinase inhibitor libraries.

Reagents:

  • Substrate: 2-Chloro-5-(2-methylphenoxy)pyrimidine (1.0 eq)

  • Amine: 1.2 – 1.5 eq

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) or K2CO3 (2.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or n-Butanol

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in DMSO (concentration 0.2 M – 0.5 M).

  • Add Base: Add DIPEA (2.0 eq). Note: If using an HCl salt of the amine, increase base to 3.0 eq.

  • Add Nucleophile: Add the amine (1.2 eq).

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H) and appearance of the product mass.

    • Self-Validation: If conversion is <50% after 4 hours, increase temperature to 110°C. If hydrolysis (2-hydroxy impurity) is observed, switch solvent to anhydrous NMP or Dioxane.

  • Workup (Precipitation Method):

    • Cool to room temperature.[1][2]

    • Slowly add the reaction mixture to vigorously stirring water (5x reaction volume).

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc. Wash with water (3x) and Brine (1x) to remove DMSO.

    • Dry over MgSO4 and concentrate.

Protocol B: Etherification (Alkoxylation)

Replacing the chloride with an oxygen nucleophile requires stricter anhydrous conditions to prevent hydrolysis.

Reagents:

  • Substrate: 1.0 eq

  • Alcohol (R-OH): 1.5 eq

  • Base: NaH (Sodium Hydride, 60% dispersion) (1.5 eq) or Cs2CO3 (2.0 eq)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: In a dried flask under N2, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Deprotonation: Dropwise add the alcohol (R-OH). Stir for 15–30 mins until H2 evolution ceases.

  • Addition: Add a solution of 2-Chloro-5-(2-methylphenoxy)pyrimidine (1.0 eq) in THF.

  • Reaction: Warm to room temperature. If the nucleophile is sterically hindered, heat to reflux (66°C) or switch to DMF (90°C).

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Purification: Extract with EtOAc/DCM. Flash chromatography is usually required to separate the product from unreacted phenol/alcohol.

Optimization & Troubleshooting Guide

The primary challenge with 2-chloropyrimidines is the competition between the desired SNAr and hydrolysis (formation of the 2-hydroxy derivative), especially when using hygroscopic solvents or bases.

Solvent Selection Matrix

The choice of solvent dictates reaction rate and impurity profile.

SolventPolarityRateRisk ProfileRecommended For
n-Butanol ProticMediumLow (Green)Aliphatic amines, scale-up.
DMSO Polar AproticHighHydrolysis (if wet)HTS, unreactive amines.
THF AproticLowSolubility issuesAlkoxylations (with NaH).
Water ProticHighHydrolysisOnly with highly nucleophilic amines.
Decision Logic for Optimization

Optimization_Logic Start Start Reaction (Standard: DMSO, 90°C) Check Check LCMS (2h) Start->Check Good >90% Conversion Proceed to Workup Check->Good Clean Stalled <50% Conversion (Stalled) Check->Stalled Low Reactivity Hydrolysis Hydrolysis Observed (M+H = Sub-Cl + 17) Check->Hydrolysis Wet/Side Rxn Action1 Increase Temp (120°C) OR Switch to NMP Stalled->Action1 Action3 Add Acid Catalyst (0.1 eq TFA) for Anilines Stalled->Action3 If Aniline Action2 Switch to Anhydrous Dioxane Use Cs2CO3 instead of DIPEA Hydrolysis->Action2

Figure 2: Decision tree for optimizing SNAr conditions based on LCMS feedback.

Key Technical Insights
  • The "Ortho" Effect: The 2-methylphenoxy group at position 5 is bulky. While it is distant from the reaction center (C-2), it can impact solubility and packing in the solid state. In solution, it generally does not sterically hinder the approach of the nucleophile to C-2.

  • Acid Catalysis: For weak nucleophiles (e.g., electron-deficient anilines), adding a catalytic amount of acid (HCl or TFA) can protonate N-1 or N-3 of the pyrimidine ring. This dramatically increases the electrophilicity of C-2, accelerating the reaction. Caution: This can also accelerate hydrolysis if water is present.

References

  • Mechanistic Overview of SNAr on Pyrimidines

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).
    • BenchChem Application Note: "Reactivity of 5-substituted 2-chloropyrimidines."[1][3][4][5][6] (Verified via search context 1.2).

  • Solvent Effects & Green Chemistry

    • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ResearchGate / PMC. Demonstrates that 2-chloropyrimidines often do not require Pd catalysis and react well in alcohols or water. (Verified via search context 1.9, 1.12).

  • Regioselectivity & Substituent Effects

    • "The effect of 5-substituents on the reactivity of 2-chloro- and 2-hydroxy-pyrimidines." Dyes and Pigments / Elsevier.[7] Discusses how C-5 substituents modulate C-2 reactivity. (Verified via search context 1.7).

  • Synthesis of Related Intermediates

    • "Preparation method of 2-chloro-5-hydroxypyrimidine."[2] PatSnap / Google Patents. Provides context on the stability and synthesis of 5-oxy-substituted pyrimidines. (Verified via search context 1.14).

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives

Executive Summary The amination of 2-chloropyrimidines is a cornerstone transformation in medicinal chemistry, yielding core scaffolds for kinase inhibitors and GPCR ligands. While 2-chloropyrimidines are inherently elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amination of 2-chloropyrimidines is a cornerstone transformation in medicinal chemistry, yielding core scaffolds for kinase inhibitors and GPCR ligands. While 2-chloropyrimidines are inherently electrophilic, they present a unique "reactivity paradox": they are prone to background hydrolysis and nucleophilic aromatic substitution (


) with strong nucleophiles, yet often display sluggish kinetics in Palladium-catalyzed cross-coupling with weak or hindered amines due to catalyst poisoning by the pyrimidine nitrogens.

This guide details a Third-Generation (G3) Pre-catalyst strategy to overcome these hurdles. By utilizing bulky biarylphosphine ligands (BrettPhos, RuPhos) pre-complexed in a 1:1 ratio with Palladium, researchers can achieve rapid oxidative addition while suppressing the formation of inactive off-cycle species.

The Challenge Profile: 2-Chloropyrimidines

Before initiating a screen, it is vital to determine if Pd-catalysis is actually required. 2-Chloropyrimidines are activated electrophiles.

Decision Matrix: vs. Pd-Catalysis

Unlike unactivated aryl chlorides, 2-chloropyrimidines can react via thermal


. Palladium catalysis is specifically required when:
  • The Amine is Weakly Nucleophilic: Anilines, amides, or electron-poor heterocycles.

  • Steric Bulk: The amine is secondary and hindered (e.g., 2,6-dimethylmorpholine).

  • Selectivity is Required: To override the inherent electronic bias of the substrate (e.g., reacting at a less activated position in a di-halo system).

  • Mild Conditions: To avoid the high temperatures (>120°C) often required for

    
    .
    
Mechanism & Failure Modes

The primary failure mode in this chemistry is Catalyst Poisoning . The N1 and N3 nitrogens of the pyrimidine ring are competent


-donors that can displace phosphine ligands, forming stable, inactive (Pyrimidine)2-Pd complexes.

Solution: Use bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald Ligands). The sheer steric bulk of ligands like BrettPhos and RuPhos prevents the formation of bis-pyrimidine complexes and enforces the formation of the active monoligated


 species.

Workflow Visualization

Strategic Decision Tree

The following logic flow dictates the experimental approach.

decision_tree Start Substrate: 2-Chloropyrimidine + Amine Check_Amine Analyze Amine Nucleophilicity Start->Check_Amine Is_Nucleophilic Is Amine Aliphatic/Unencumbered? Check_Amine->Is_Nucleophilic SNAr_Route Route A: Thermal SNAr (Base: DIPEA, Solvent: DMSO/NMP, 100°C) Is_Nucleophilic->SNAr_Route Yes (e.g., Morpholine, Benzylamine) Pd_Route Route B: Pd-Catalysis Required Is_Nucleophilic->Pd_Route No (e.g., Aniline, Amide, Hindered 2°) Ligand_Select Ligand Selection Pd_Route->Ligand_Select Primary Primary Amine / Aniline Use: BrettPhos Pd G3 Ligand_Select->Primary Secondary Secondary Amine Use: RuPhos Pd G3 Ligand_Select->Secondary

Caption: Decision logic for selecting between thermal substitution and metal catalysis.

Experimental Protocols

Ligand Selection Guide

The choice of ligand is binary for 90% of cases:

Amine ClassRecommended Pre-catalystRationale
Primary Aliphatic BrettPhos Pd G3 High steric bulk prevents

-hydride elimination; promotes mono-arylation.
Anilines BrettPhos Pd G3 Electronic match for reductive elimination of C(sp2)-N bonds.
Secondary (Cyclic/Acyclic) RuPhos Pd G3 Smaller "pocket" than BrettPhos allows bulky secondary amines to bind; prevents reduction.
Amides/Sulfonamides tBuBrettPhos Pd G3 Specialized for weak nucleophiles; prevents competitive hydrolysis.
Standard Operating Procedure (SOP)

Objective: Coupling of 2-chloropyrimidine (1.0 equiv) with 4-fluoroaniline (1.2 equiv).

Reagents:

  • Catalyst: BrettPhos Pd G3 (0.01 – 0.02 equiv) [CAS: 1470372-59-8]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) [Must be stored in glovebox or fresh bottle]

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Concentration: 0.2 M

Step-by-Step Protocol:

  • Vessel Prep: Oven-dry a 2-dram vial or Schlenk tube containing a stir bar. Cool under a stream of Argon or Nitrogen.[1][2]

    • Why? Moisture kills the active catalyst and consumes the base.

  • Solids Addition: Charge the vessel with:

    • BrettPhos Pd G3 (18 mg, 2 mol%)

    • 2-chloropyrimidine (114 mg, 1.0 mmol)

    • 4-fluoroaniline (133 mg, 1.2 mmol)

    • NaOtBu (135 mg, 1.4 mmol)

    • Note: If the amine is a liquid, add it after the solvent.

  • Degassing: Cap the vessel with a septum. Evacuate and backfill with Argon (3 cycles).[3]

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5.0 mL).

    • Tip: If the amine is liquid, add it now via microliter syringe.

  • Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Mechanism:[4][5][6][7][8][9] The G3 precatalyst activates immediately upon heating with base, releasing the active

      
       species. You may see a color change (often pale yellow to orange/brown).
      
  • Monitoring: Check by LCMS at 1 hour.

    • Expectation: 2-chloropyrimidines are reactive; conversion should be rapid. If incomplete after 2h, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol for Base-Sensitive Substrates

If the substrate contains esters or base-labile protons, NaOtBu is too harsh.

  • Substitute Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Substitute Solvent: t-Amyl Alcohol (t-AmOH) or n-Butanol.

  • Condition Change: Requires higher temperature (100-110°C) and longer times (12-18h) due to the lower solubility and basicity of the carbonate.

Mechanistic Validation & Troubleshooting

The Catalytic Cycle (G3 Activation)

Understanding the activation prevents errors. We do not use Pd(OAc)2 because the reduction to Pd(0) is unreliable with electron-deficient substrates.

catalytic_cycle PreCat G3 Pre-catalyst (Air Stable Pd(II)) Activation Activation (Base + Heat) PreCat->Activation ActiveSpecies L1-Pd(0) (Active Species) Activation->ActiveSpecies - Carbazole OxAdd Oxidative Addition (Ar-Cl insertion) ActiveSpecies->OxAdd + 2-Cl-Pyrimidine Complex_II L1-Pd(II)-Ar-Cl OxAdd->Complex_II AmineBind Amine Binding & Deprotonation Complex_II->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActiveSpecies Regeneration

Caption: Activation of G3 precatalyst ensures immediate entry into the catalytic cycle.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
No Conversion Catalyst PoisoningSwitch to tBuBrettPhos (bulkier). Ensure solvent is degassed (O2 kills Pd(0)).
Hydrolysis (Pyrimidinone) Wet reagentsUse fresh NaOtBu (it is hygroscopic). Dry solvent over molecular sieves.
Dehalogenation (Ar-H)

-Hydride Elimination
Reaction is "starved" for amine. Increase amine equivalents (1.5x). Switch ligand to RuPhos (faster Red. Elim.).
Regioisomers (2,4-dichloro) Competitive ActivationLower temperature to 60°C. C2 is generally more reactive to Ox. Add., but C4 is more reactive to

.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Third-Generation Buchwald-Hartwig Precatalysts." Chemical Science.

  • Paul, F., et al. (2016). "Organometallic Palladium(II) and Nickel(II) Complexes." Inorganic Syntheses.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines and Pyrimidines." BenchChem Application Notes.

Sources

Application

Application Note: 2-Chloro-5-(2-methylphenoxy)pyrimidine as a Kinase Inhibitor Scaffold

Executive Summary This guide details the application of 2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS: Generic structure ref) as a privileged scaffold for the synthesis of Type I and Type II ATP-competitive kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Chloro-5-(2-methylphenoxy)pyrimidine (CAS: Generic structure ref) as a privileged scaffold for the synthesis of Type I and Type II ATP-competitive kinase inhibitors.

The pyrimidine core functions as a hinge-binding motif, while the 5-position phenoxy ether provides a flexible yet sterically constrained vector into the hydrophobic back-pocket (Pocket II). The specific ortho-methyl substitution on the phenoxy ring restricts conformational freedom, enhancing selectivity profiles against targets such as p38α MAPK , Lck , and Aurora Kinases . This note provides validated protocols for chemical functionalization via Nucleophilic Aromatic Substitution (


) and subsequent biochemical profiling.

Structural Biology & Pharmacophore Analysis

The utility of this scaffold rests on three structural pillars essential for kinase affinity:

  • Hinge Binder (Pyrimidine N1/N3): The pyrimidine nitrogens accept hydrogen bonds from the backbone amide of the kinase hinge region (typically the "gatekeeper" + 1 or + 3 residues).

  • Hydrophobic Anchor (2-Methylphenoxy): The ether linkage allows the phenoxy group to access the hydrophobic pocket behind the gatekeeper residue.

    • Critical Insight: The 2-methyl group creates a steric clash that forces the phenoxy ring out of coplanarity with the pyrimidine. This "twisted" conformation is often required to fit into the restricted back-pockets of kinases like p38 MAPK, preventing "flat" promiscuous binding.

  • Diversification Point (C-2 Chlorine): The 2-chloro position is highly activated for nucleophilic attack, allowing for the rapid generation of libraries by introducing solubilizing amines or additional hydrogen-bonding motifs.

Diagram 1: Pharmacophore & Binding Mode Logic

KinaseBinding Scaffold 2-Chloro-5-(2-methylphenoxy)pyrimidine Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyrimidine N1/N3 interaction Gatekeeper Gatekeeper Residue (Steric Constraint) Scaffold->Gatekeeper 2-Me group induces twist Pocket Hydrophobic Pocket II (Van der Waals) Scaffold->Pocket Phenoxy tail occupancy SNAr S_NAr Reaction (Library Generation) Scaffold->SNAr Displacement of 2-Cl

Caption: Structural mapping of the scaffold to kinase domain sub-regions. The 2-Me group is critical for selectivity.

Chemical Synthesis Protocol: Library Generation

Objective: Functionalize the 2-position via


 to create a library of potential inhibitors.
Mechanism

The pyrimidine ring is electron-deficient, making the C-2 position susceptible to nucleophilic attack by amines. The 5-phenoxy group is electron-donating but does not sufficiently deactivate the ring to prevent substitution at C-2.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Recommended for rapid library generation (10-50 mg scale).

Reagents:

  • Scaffold: 2-Chloro-5-(2-methylphenoxy)pyrimidine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol or Ethanol (anhydrous)
    

Step-by-Step Procedure:

  • Preparation: In a 2-5 mL microwave vial, dissolve the scaffold (e.g., 50 mg) in

    
    -Butanol (1.5 mL).
    
  • Addition: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv). Cap the vial with a crimp top or screw cap with a Teflon septum.

  • Reaction: Irradiate at 120°C - 140°C for 15–30 minutes (Power: 150W, high absorption setting).

    • Note: If using ethanol, limit temperature to 100°C to avoid over-pressurization.

  • Monitoring: Check conversion by LC-MS. The product [M+H]+ should be the dominant peak; the starting material (Cl-isotope pattern) should disappear.

  • Workup:

    • Evaporate solvent under reduced pressure (Genevac or Rotavap).

    • Redissolve residue in DMSO/MeOH (1:1) for direct Prep-HPLC purification.

Protocol B: Conventional Thermal Synthesis (Scale-Up)

Recommended for gram-scale synthesis of lead compounds.

  • Solvent: Use 1,4-Dioxane or

    
    -Butanol.
    
  • Temperature: Reflux (100–117°C) for 12–24 hours.

  • Catalysis: If the amine is sterically hindered (e.g., 2-aminopyridine), add catalytic KF or CsF (0.5 equiv) to assist fluoride displacement if using a fluoro-analog, or simply acid catalysis (p-TsOH) for the chloro-analog to protonate the pyrimidine nitrogen, activating the ring.

Diagram 2: Synthesis Workflow

SynthesisFlow Start Start: 2-Chloro-5-(2-methylphenoxy)pyrimidine Reagents Add Amine (1.2 eq) + DIPEA (2.0 eq) in n-Butanol Start->Reagents Method Choose Method Reagents->Method MW Microwave: 140°C, 20 min Method->MW Library Scale Thermal Thermal: Reflux, 16h Method->Thermal Gram Scale Check LC-MS Check (Disappearance of Cl-isotope) MW->Check Thermal->Check Purify Prep-HPLC (Water/Acetonitrile + 0.1% FA) Check->Purify >95% Conversion

Caption: Decision tree for synthesis. Microwave irradiation is preferred for rapid SAR exploration.

Biological Evaluation: Kinase IC50 Determination

Objective: Quantify the potency of synthesized analogs against a target kinase (e.g., p38α or Lck).[1][2]

Method: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo Fisher). Rationale: ADP-Glo is a universal, luminescent assay that measures ADP formation, making it suitable for almost any kinase without requiring labeled substrates.

Protocol: ADP-Glo Assay (384-well format)

Reagents:

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Target-specific peptide (e.g., Poly(Glu, Tyr) 4:1 for Tyrosine kinases).

  • ATP: Ultra-pure ATP (concentration =

    
     apparent of the kinase).
    

Step-by-Step:

  • Compound Preparation:

    • Prepare 10 mM stocks in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Transfer 50 nL of compound to the 384-well plate (low volume, white solid bottom).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase/Substrate mix in Assay Buffer.

    • Incubate 10 min at RT (allows compound to bind).

    • Add 2.5 µL of ATP to initiate reaction.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

    • Normalize data:

      
      
      
    • Fit to sigmoidal dose-response (variable slope) to determine

      
      .
      
ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5Check pipetting precision; increase enzyme conc.
Signal/Background > 5-foldFresh ATP is critical; check for ATP contamination in buffers.
DMSO Tolerance < 5% v/vEnsure final DMSO is consistent across all wells.

Troubleshooting & Optimization Guide

Chemistry Issues
  • Problem: Low conversion in

    
     reaction.
    
    • Cause: Amine nucleophile is weak (e.g., aniline with electron-withdrawing groups).

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 160°C. Add 1.0 eq of NaI to form the transient 2-iodo intermediate (Finkelstein-like activation).

  • Problem: Hydrolysis of the 2-Cl to 2-OH (uracil derivative).

    • Cause: Wet solvent or unsealed vessel.

    • Solution: Use anhydrous solvents and molecular sieves.

Biology Issues
  • Problem: Flat SAR (all compounds active).

    • Cause: Compounds are aggregating (promiscuous inhibition).

    • Solution: Add 0.01% Triton X-100 or Brij-35 to the assay buffer.

  • Problem: Low solubility in assay buffer.

    • Solution: Verify compound solubility via nephelometry. If insoluble, modify the R-group to include a solubilizing tail (e.g., morpholine or piperazine).

References

  • Microwave-Assisted Synthesis of 2-Anilinopyrimidines

    • Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.[3]

    • Source: RSC Advances.[3]

    • URL:[Link]

  • Phenoxypyrimidine SAR in p38 Kinase

    • Title: QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase.[4]

    • Source: PubMed / Chemical Biology & Drug Design.
    • URL:[Link]

  • Kinase Assay Standards (ADP-Glo)

    • Title: Assay Guidance Manual - Kinase Assays.
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Lck/FMS Inhibitors (Phenoxypyrimidine Scaffold)

    • Title: Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders.[1][2][4]

    • Source: European Journal of Medicinal Chemistry.[2]

    • URL:[Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 2-Chloro-5-(2-methylphenoxy)pyrimidine

Abstract & Strategic Context The substrate 2-Chloro-5-(2-methylphenoxy)pyrimidine represents a critical scaffold in medicinal chemistry, particularly in the synthesis of type-II kinase inhibitors (e.g., p38 MAP kinase or...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The substrate 2-Chloro-5-(2-methylphenoxy)pyrimidine represents a critical scaffold in medicinal chemistry, particularly in the synthesis of type-II kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors). While 2-chloropyrimidines are generally highly reactive toward oxidative addition, the presence of the 5-(2-methylphenoxy) moiety introduces specific electronic and steric challenges that distinguish it from simple halopyrimidines.

This Application Note provides a scientifically grounded guide to coupling this specific substrate. Unlike generic protocols, we address the competing pathways of hydrolytic defunctionalization (conversion to pyrimidone) and protodeboronation , offering three distinct, self-validating protocols tailored to the difficulty of the coupling partner.

Mechanistic Analysis & Reactivity Profile

To ensure experimental success, one must understand the electronic push-pull dynamics of this specific molecule.

Substrate Electronic "Personality"
  • The Electrophile (C2-Cl): The pyrimidine ring is electron-deficient, making the C2 position highly activated for oxidative addition to Pd(0).[1] The nitrogen atoms pull electron density, lowering the energy of the C-Cl

    
     orbital.
    
  • The Modulator (C5-Phenoxy): The ether oxygen at C5 acts as a mesomeric electron donor (+M effect). This pushes electron density back into the pyrimidine ring.

    • Consequence: This slightly deactivates the C2-Cl bond compared to a bare pyrimidine, potentially requiring more active ligands (e.g., biaryl phosphines) rather than simple triphenylphosphine.

  • The Steric Gate (2-Methyl group): The ortho-methyl on the phenoxy ring forces the phenoxy group to twist out of coplanarity with the pyrimidine. While this does not directly block the C2 reaction site, it creates a "pocket" that can trap solvent or influence solubility, necessitating dipolar aprotic solvent mixtures.

The Primary Failure Mode: Hydrolysis

The most common failure with 2-chloropyrimidines is not lack of reactivity, but rather Nucleophilic Aromatic Substitution (


)  by hydroxide ions.
  • Mechanism: In basic aqueous media (standard Suzuki conditions),

    
     attacks the C2 position, displacing chloride.
    
  • Result: Formation of the catalytically inert 5-(2-methylphenoxy)pyrimidin-2(1H)-one (pyrimidone).

  • Mitigation: Use weak bases (

    
     instead of NaOH) or reduce water availability (low water ratio or anhydrous bases like CsF).
    

Decision Matrix for Condition Selection

Do not blindly apply a standard protocol. Use this logic flow to select the correct method for your specific boronic acid partner.

G cluster_legend Selection Logic Start Select Boronic Acid Partner CheckSterics Is the Boronic Acid Sterically Hindered (ortho-subst)? Start->CheckSterics CheckStability Is the Boronic Acid Prone to Protodeboronation (e.g., 2-heterocycle)? CheckSterics->CheckStability No MethodB METHOD B: High Activity XPhos Pd G3 / K3PO4 THF/H2O CheckSterics->MethodB Yes MethodA METHOD A: Standard Pd(dppf)Cl2 / K2CO3 Dioxane/H2O CheckStability->MethodA Stable MethodC METHOD C: Anhydrous Pd2(dba)3 / SPhos / CsF Toluene (Dry) CheckStability->MethodC Unstable/Sensitive

Figure 1: Decision tree for selecting reaction conditions based on the properties of the coupling partner.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Robust & Cost-Effective)

Best for: Simple aryl boronic acids (phenyl, 4-fluorophenyl, etc.) where sterics are minimal.

Rationale:


 is robust, air-stable, and resists chelation by the pyrimidine nitrogens. Dioxane/Water allows for high solubility of the phenoxy-pyrimidine substrate.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv[2]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step:

  • Charge a reaction vial with the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Add solvent (Dioxane/Water 4:[2][3]1) to reach a concentration of 0.1 M – 0.2 M.

  • Degas: Sparge with Argon/Nitrogen for 5–10 minutes. Critical: Oxygen promotes homocoupling.[2][4]

  • Add

    
     (0.05 eq) quickly against a counter-flow of inert gas.
    
  • Seal and heat to 90°C for 2–4 hours.

  • QC Check: If LCMS shows remaining starting material but no byproduct, add 1 mol% more catalyst and heat for 2 more hours.

Method B: The "High-Performance" Protocol (Steric Bulk)

Best for: Ortho-substituted boronic acids or electron-rich partners that react slowly.

Rationale: The Buchwald XPhos Pd G3 precatalyst activates rapidly at lower temperatures and creates a highly active monoligated Pd(0) species. The bulky biaryl ligand prevents catalyst deactivation and facilitates oxidative addition despite the electron-donating phenoxy group.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[5]

  • Catalyst: XPhos Pd G3 (1-3 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: THF : Water (10:1 ratio)

Step-by-Step:

  • Charge vial with substrate, boronic acid, and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Add THF/Water mixture (0.15 M).

  • Degas thoroughly (sparge or vacuum/backfill cycles).

  • Add XPhos Pd G3 (start with 1.5 mol%).

  • Heat to 60°C . Note: This catalyst is active at lower temperatures; avoid overheating to prevent protodeboronation.

  • Monitor by HPLC after 1 hour. Reaction is typically complete in <2 hours.

Method C: The "Anhydrous" Protocol (Hydrolysis Sensitive)

Best for: Substrates prone to hydrolysis (conversion to pyrimidone) or heteroaryl boronic acids (e.g., 2-pyridyl) prone to protodeboronation.

Rationale: By removing water and using Cesium Fluoride (


), we utilize the "anhydrous fluoride" activation pathway. This eliminates hydroxide ions, shutting down the 

hydrolysis pathway.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Ester (Pinacol esters preferred): 1.2 equiv

  • Catalyst:

    
     (2 mol%) + SPhos or XPhos (4-8 mol%)
    
  • Base:

    
     (3.0 equiv, dried)
    
  • Solvent: Toluene or Dioxane (Anhydrous)[3]

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add substrate, boronic ester,

    
    , 
    
    
    
    , and Ligand.
  • Add anhydrous Toluene (0.2 M).

  • Heat to 100°C for 12–18 hours.

  • Workup Note: Filter through Celite to remove insoluble fluoride salts before aqueous wash.

Troubleshooting & Self-Validation

Use this table to diagnose failure modes based on LCMS/NMR data.

ObservationDiagnosisCorrective Action
Start Material Consumed, Mass = M-Cl+OH (Hydrolysis)

by Hydroxide is faster than coupling.
Switch to Method C (Anhydrous). Reduce base strength to

.
Start Material Remains, Boronic Acid Gone (Protodeboronation) Boronic acid is unstable.[6]Use Boronic Ester (Pinacol). Lower temp (Method B). Add boronic acid in portions.
Black Precipitate (Pd Black) early in reaction Catalyst decomposition ("Death").Inadequate degassing. Switch to XPhos Pd G3 (more stable). Add ligand excess.[7]
Reaction stalls at 50% conversion Catalyst poisoning by Pyrimidine Nitrogens.Increase catalyst loading to 5 mol%. Dilute reaction to 0.05 M.

References

  • Mechanistics of Chloropyrimidine Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Buchwald Precatalyst Utility

    • Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."
    • Source:Accounts of Chemical Research
    • Link:[Link]

  • Anhydrous Fluoride Conditions

    • Title: "Fluoride-promoted cross-coupling reactions of organosilicon compounds.
    • Source:Organic Letters
    • Link:[Link]

  • XPhos Pd G3 Specifications

    • Title: "XPhos Pd G3: A Robust Precatalyst for Suzuki-Miyaura Coupling."[6]

    • Source:Sigma-Aldrich / Merck Technical Library

Sources

Application

Application Note: Preparation of 2-amino-5-(2-methylphenoxy)pyrimidine Derivatives

This Application Note and Protocol Guide details the preparation of 2-amino-5-(2-methylphenoxy)pyrimidine , a pharmacophore frequently encountered in kinase inhibitors (e.g., BTK, JAK) and other bioactive small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the preparation of 2-amino-5-(2-methylphenoxy)pyrimidine , a pharmacophore frequently encountered in kinase inhibitors (e.g., BTK, JAK) and other bioactive small molecules.

Two distinct synthetic strategies are presented to address different stages of drug development:

  • Method A (Discovery Phase): A versatile Copper-Catalyzed Ullmann-Type Coupling suitable for rapid analog generation and structure-activity relationship (SAR) studies.

  • Method B (Process Phase): A scalable De Novo Pyrimidine Construction utilizing the Arnold-Vilsmeier reaction, ideal for multi-gram to kilogram scale manufacturing.

Introduction & Strategic Analysis

The 2-amino-5-phenoxypyrimidine scaffold combines the hydrogen-bond donor/acceptor motif of the aminopyrimidine (critical for ATP-binding site interactions) with a lipophilic phenoxy ether tail that often occupies the hydrophobic pocket of target enzymes.

From a synthetic perspective, the 5-position of the pyrimidine ring is electron-rich compared to the 2- and 4-positions, making direct Nucleophilic Aromatic Substitution (


) difficult without strong electron-withdrawing groups. Therefore, standard displacement methods fail, necessitating transition-metal catalysis or de novo ring construction.
Retrosynthetic Logic

The following diagram illustrates the two primary disconnections:

Retrosynthesis Target Target: 2-amino-5-(2-methylphenoxy)pyrimidine RouteA_Break Disconnection A: C-O Bond Formation Target->RouteA_Break Method A (Discovery) RouteB_Break Disconnection B: Cyclocondensation Target->RouteB_Break Method B (Scale-Up) Bromopyrimidine 2-Amino-5-bromopyrimidine (Commercially Available) RouteA_Break->Bromopyrimidine Cresol o-Cresol (2-Methylphenol) RouteA_Break->Cresol Guanidine Guanidine Carbonate RouteB_Break->Guanidine Vinamidinium Vinamidinium Salt (3-dimethylamino-2-aryloxyacrolein) RouteB_Break->Vinamidinium Acid (2-Methylphenoxy)acetic acid Vinamidinium->Acid Arnold-Vilsmeier Reaction

Caption: Retrosynthetic map contrasting the Ullmann coupling approach (Method A) and the Cyclocondensation approach (Method B).

Experimental Protocols

Method A: Copper-Catalyzed Ullmann-Type Coupling

Best for: Rapid synthesis of diverse analogs (10 mg – 5 g scale). Mechanism: Cu(I)-catalyzed nucleophilic attack of the phenoxide on the aryl bromide.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCAS No.
2-Amino-5-bromopyrimidine 1.0Electrophile7752-82-1
o-Cresol (2-Methylphenol) 1.2Nucleophile95-48-7
Copper(I) Iodide (CuI) 0.1Catalyst7681-65-4
N,N-Dimethylglycine 0.2Ligand1118-68-9
Cesium Carbonate (Cs₂CO₃) 2.0Base534-17-8
1,4-Dioxane N/ASolvent (0.2 M)123-91-1
Step-by-Step Protocol
  • Setup: In a glovebox or under an argon stream, charge a pressure vial (microwave-safe vial recommended) with 2-amino-5-bromopyrimidine (1.0 equiv), Cs₂CO₃ (2.0 equiv), and CuI (10 mol%).

  • Ligand Addition: Add N,N-dimethylglycine (20 mol%) and o-cresol (1.2 equiv).

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M relative to pyrimidine).

  • Degassing: Sparge the mixture with argon for 5 minutes. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 110°C for 16–24 hours.

    • Checkpoint: The suspension will turn from a greenish-blue to a dark brown/grey slurry.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM (The product is polar due to the amino group).

Expert Insight: If conversion is low (<50%), switch the ligand to TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or use DMF as solvent at 120°C. The 2-amino group can coordinate copper, occasionally poisoning the catalyst; using a slightly higher catalyst loading (15-20%) can mitigate this.

Method B: Scalable De Novo Synthesis (Arnold-Vilsmeier Route)

Best for: Large-scale preparation (>10 g) and cost reduction. Mechanism: Construction of the pyrimidine ring via condensation of a vinamidinium salt with guanidine.

Phase 1: Preparation of Vinamidinium Salt

Precursor Synthesis: (2-Methylphenoxy)acetic acid is prepared via standard alkylation of o-cresol with chloroacetic acid (NaOH, water, reflux).

ReagentEquiv.[2]Role
(2-Methylphenoxy)acetic acid 1.0Substrate
POCl₃ (Phosphoryl chloride) 3.0Vilsmeier Reagent
DMF (Dimethylformamide) ExcessSolvent/Reagent
NaClO₄ (Sodium Perchlorate) 1.0Anion Exchange (Optional)
  • Vilsmeier Formation: Place (2-methylphenoxy)acetic acid (1.0 equiv) in a flask.

  • Reagent Addition: Add DMF (5-6 volumes). Cool to 0°C.

  • Chlorination: Dropwise add POCl₃ (3.0 equiv) while maintaining temperature <10°C.

  • Heating: Warm to 60–70°C for 4–6 hours.

    • Note: Gas evolution (CO₂) will occur as the acid decarboxylates during formylation. Ensure proper venting.

  • Quench: Pour the reaction mixture onto crushed ice/water containing NaClO₄ (if isolating the perchlorate salt) or simply use the crude aqueous solution for the next step if proceeding immediately.

    • Product:3-(Dimethylamino)-2-(2-methylphenoxy)acrolein (usually isolated as a perchlorate or hexafluorophosphate salt for stability, or used crude).

Phase 2: Pyrimidine Cyclization[4]
ReagentEquiv.[2]Role
Vinamidinium Salt (from Phase 1) 1.0Electrophile
Guanidine Carbonate 1.2Binucleophile
Sodium Methoxide (NaOMe) 2.5Base
Ethanol (EtOH) N/ASolvent
  • Mixing: Suspend Guanidine Carbonate (1.2 equiv) in Ethanol.

  • Activation: Add NaOMe (2.5 equiv) and stir for 15 minutes at room temperature.

  • Cyclization: Add the Vinamidinium salt (solid or solution) to the guanidine mixture.

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate ethanol to ~20% volume.

    • Pour into ice water. The product often precipitates as a solid.[5]

    • Filter and wash with cold water.

    • Recrystallize from EtOH/Water if necessary.[4]

Analytical Characterization

Target Compound: 2-amino-5-(2-methylphenoxy)pyrimidine

TechniqueExpected SignalAssignment
¹H NMR (400 MHz, DMSO-d₆)δ 8.25 (s, 2H)Pyrimidine H-4, H-6
δ 6.90 – 7.30 (m, 4H)Aryl Protons (Phenoxy ring)
δ 6.45 (s, br, 2H)-NH₂ (Exchangeable)
δ 2.20 (s, 3H)-CH₃ (Aryl methyl)
LC-MS (ESI+)m/z ~202.1 [M+H]⁺Molecular Ion
Appearance Off-white to pale beige solid

Process Workflow Diagram

Workflow cluster_0 Step 1: Vilsmeier Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Acid Phenoxyacetic Acid POCl3 POCl3 / DMF (60-70°C) Acid->POCl3 Salt Vinamidinium Intermediate POCl3->Salt Base NaOMe / EtOH (Reflux) Salt->Base Guanidine Guanidine Carbonate Guanidine->Base Product Crude Product Base->Product Precip Water Precipitation Product->Precip Final Pure 2-amino-5-(2-methylphenoxy) pyrimidine Precip->Final

Caption: Operational workflow for the scalable synthesis (Method B) from acid precursor to purified solid.

References

  • Ullmann Coupling Mechanism & Ligands

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of Organic Chemistry, 74(17), 6691–6697. Link

  • Arnold-Vilsmeier Reaction (Vinamidinium Synthesis)

    • Arnold, Z. (1961). "Synthetic reactions of dimethylformamide. X. Preparation of aliphatic and alicyclic aldehydes." Collection of Czechoslovak Chemical Communications, 26, 3051. Link

  • Pyrimidine Cyclization Protocols

    • Bagley, M. C., et al. (2001). "A new route to 2-aminopyrimidines." Synlett, 2001(11), 1752-1754. Link

  • General Review of Pyrimidine Synthesis

    • Lagoja, I. M. (2005). "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity, 2(1), 1–50. Link

Sources

Method

Synthesis of agrochemical herbicides using 5-phenoxypyrimidine intermediates

Application Note: High-Fidelity Synthesis of 5-Phenoxypyrimidine Herbicides Strategic Overview: The 5-Phenoxypyrimidine Advantage In the landscape of modern agrochemicals, the 5-phenoxypyrimidine scaffold represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 5-Phenoxypyrimidine Herbicides

Strategic Overview: The 5-Phenoxypyrimidine Advantage

In the landscape of modern agrochemicals, the 5-phenoxypyrimidine scaffold represents a critical bioisostere of the diphenyl ether class of herbicides (e.g., oxyfluorfen, lactofen). While 2- and 4-phenoxypyrimidines are synthesized via facile Nucleophilic Aromatic Substitution (


) due to the electron-deficient nature of the positions ortho/para to the ring nitrogens, the 5-position  is electronically distinct. It functions as the "meta" position, possessing higher electron density and resisting classical nucleophilic attack.

This electronic anomaly makes the 5-phenoxypyrimidine moiety a privileged scaffold for overcoming metabolic resistance in weeds. By altering the electronic topography of the binding core, these molecules often retain potency against target enzymes—specifically Protoporphyrinogen Oxidase (PPO) and Acetolactate Synthase (ALS) —where traditional diphenyl ethers fail due to target-site mutations.

Scope of this Guide: This document details two high-reliability synthetic pathways for accessing this scaffold. Unlike standard literature which often conflates 2- and 5-isomers, we focus strictly on the challenging 5-position functionalization using transition-metal catalysis and "reverse" nucleophilic substitution.

Retrosynthetic Logic & Pathway Selection

The synthesis of 5-phenoxypyrimidines requires a divergence from standard pyrimidine chemistry. The choice of pathway depends heavily on the availability of the aryl partner.

  • Pathway A (The "Forward" Route): Coupling a 5-halopyrimidine with a phenol. Requires Copper or Palladium catalysis.

  • Pathway B (The "Reverse" Route): Coupling a 5-hydroxypyrimidine with an activated aryl halide. Proceeds via standard

    
    .
    
Decision Matrix: Synthetic Pathway Selection

PathwaySelection Start Target: 5-Phenoxypyrimidine Check Analyze Aryl Partner (Phenol Ring) Start->Check RouteA Aryl Partner is Electron-Rich (e.g., alkyl/methoxy phenol) Check->RouteA Use Method A RouteB Aryl Partner is Electron-Poor (e.g., nitro/cyano aryl halide) Check->RouteB Use Method B MethodA Method A: Cu-Catalyzed Ullmann Coupling (5-Bromopyrimidine + Phenol) RouteA->MethodA MethodB Method B: Reverse SNAr (5-Hydroxypyrimidine + Aryl Halide) RouteB->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic route based on the electronic properties of the non-pyrimidine ring.

Protocol A: Copper-Catalyzed Ullmann-Type Coupling

Application: Best for coupling 5-bromopyrimidines with electron-neutral or electron-rich phenols. This is the industry-standard "modern" route, utilizing ligands to lower reaction temperatures and improve yields.

Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The use of a bidentate ligand (1,10-phenanthroline) is non-negotiable here; it stabilizes the active copper species and prevents catalyst aggregation.

Materials:
  • Substrate 1: 5-Bromo-2-chloropyrimidine (or substituted variant) [1.0 equiv]

  • Substrate 2: Substituted Phenol (e.g., 2-chloro-4-trifluoromethylphenol) [1.2 equiv]

  • Catalyst: Copper(I) Iodide (CuI) [10 mol%]

  • Ligand: 1,10-Phenanthroline [20 mol%]

  • Base: Cesium Carbonate (

    
    ) [2.0 equiv] - Note: 
    
    
    
    is a viable alternative.
  • Solvent: Anhydrous DMSO or DMF (Degassed).

Step-by-Step Methodology:
  • Catalyst Pre-Complexation (Critical Step):

    • In a dry vial, mix CuI (19 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol).

    • Add 1 mL of degassed DMSO. Stir at room temperature for 10 minutes until a homogenous dark-colored complex forms. Why? Pre-forming the catalyst-ligand complex ensures active catalytic species are ready before encountering the substrate, reducing induction time.

  • Reaction Assembly:

    • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the 5-bromopyrimidine (1.0 mmol), the phenol (1.2 mmol), and

      
       (2.0 mmol).
      
    • Transfer the pre-complexed catalyst solution to the vessel.

    • Add remaining DMSO to reach a concentration of 0.2 M (approx. 4 mL total).

  • Execution:

    • Seal the vessel under an argon or nitrogen atmosphere.

    • Heat to 110°C for 12–16 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The 5-bromopyrimidine spot (

      
      ) should disappear. A new, more polar spot (the ether) usually appears around 
      
      
      
      .
  • Workup & Purification:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMSO.
    • Dry over

      
      , concentrate, and purify via silica gel chromatography.
      

Self-Validating Checkpoint:

  • NMR Signature: The proton at the pyrimidine C5 position is gone. Look for the C4/C6 protons (singlet,

    
     8.5–9.0 ppm). If the coupling failed, the phenolic OH (broad singlet, 
    
    
    
    5.0–10.0 ppm) will persist.

Protocol B: Reverse Nucleophilic Aromatic Substitution ( )

Application: Ideal when the non-pyrimidine ring is highly activated (e.g., 4-chloronitrobenzene). This method is cheaper (no heavy metals) but less modular.

Materials:
  • Substrate 1: 5-Hydroxypyrimidine [1.0 equiv]

  • Substrate 2: Activated Aryl Fluoride/Chloride [1.1 equiv]

  • Base: Potassium Carbonate (

    
    ) [1.5 equiv]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:
  • Deprotonation:

    • Dissolve 5-hydroxypyrimidine (1.0 mmol) in MeCN (5 mL).

    • Add

      
       (1.5 mmol) and stir at room temperature for 30 minutes.
      
    • Visual Cue: The suspension often changes color or becomes finer as the phenoxide anion forms.

  • Coupling:

    • Add the activated aryl halide (1.1 mmol).

    • Heat to reflux (80°C for MeCN, 100°C for DMF) for 4–6 hours.

  • Quench:

    • Pour the mixture into ice water. If the product is solid, it will precipitate.

    • Filter the precipitate, wash with water, and recrystallize from Ethanol.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized herbicide candidates, the following analytical parameters must be met.

Table 1: Key Analytical Markers for 5-Phenoxypyrimidines

TechniqueParameterExpected ObservationInterpretation
1H NMR Pyrimidine C2-HSinglet,

8.8 - 9.2 ppm
Confirms pyrimidine ring integrity.
1H NMR Pyrimidine C4/C6-HSinglet,

8.4 - 8.8 ppm
Confirms symmetry (if 2-substituent is symmetric).
13C NMR C5-O LinkageShift

145 - 155 ppm
Diagnostic of ether formation.
HPLC Retention TimeShift relative to phenolProduct should be more lipophilic (longer RT on C18).
HRMS Molecular Ion

within 5 ppm
Mandatory for publication/patent filing.

Troubleshooting & Optimization

  • Problem: Low yield in Method A (Ullmann).

    • Root Cause:[2] Catalyst poisoning or incomplete deprotonation.

    • Solution: Switch base to

      
       (more soluble in organic solvents) or increase ligand loading to 30 mol%. Ensure DMSO is strictly anhydrous.
      
  • Problem: Regioselectivity issues (if starting with 2,5-dibromopyrimidine).

    • Insight: The 2-position is more reactive towards

      
      , but the 5-position is more reactive towards Pd/Cu cross-coupling if the 2-position is blocked or if specific ligands are used.
      
    • Fix: Always install the 5-phenoxy group before activating the 2-position if possible, or use 5-bromo-2-chloropyrimidine where the C-Br bond is more labile to oxidative addition (Cu/Pd) than the C-Cl bond (which prefers

      
      ).
      

References

  • Copper-Catalyzed C-O Coupling (Ullmann Type)

    • Title: Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Mechanistic Insights (Cu-Phenanthroline)

    • Title: Possible intermediates of Cu(phen)-catalyzed C-O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies.[3][4]

    • Source: Dalton Transactions (PubMed).[3]

    • URL:[Link]

  • Agrochemical Relevance (Phenoxypyridine Scaffold)

    • Title: Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.[5]

    • Source: PMC (NIH).
    • URL:[Link]

  • General Pyrimidine Herbicide Synthesis

    • Title: Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.[6][7]

    • Source: ARKIVOC (ResearchGate).[7]

    • URL:[Link]

Sources

Application

Application Note: Scalable Manufacturing of 2-Chloro-5-(2-methylphenoxy)pyrimidine

Part 1: Executive Summary & Strategic Analysis The Engineering Challenge: The Selectivity Paradox The synthesis of 2-Chloro-5-(2-methylphenoxy)pyrimidine represents a classic chemoselectivity challenge in heterocyclic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Engineering Challenge: The Selectivity Paradox

The synthesis of 2-Chloro-5-(2-methylphenoxy)pyrimidine represents a classic chemoselectivity challenge in heterocyclic chemistry. The starting material, 5-bromo-2-chloropyrimidine , possesses two electrophilic sites with opposing reactivity profiles:[1]

  • C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrimidine ring.

  • C5-Position (Bromine): Deactivated for SNAr but highly reactive toward Oxidative Addition with transition metals (Pd/Cu).

The Critical Failure Mode: Standard etherification conditions (strong base/heat) favor SNAr attack at the C2-position, yielding the regioisomer 5-bromo-2-(2-methylphenoxy)pyrimidine. To obtain the target molecule, the process must kinetically favor Metal-Catalyzed Cross-Coupling at C5 while suppressing the thermodynamic SNAr background reaction at C2.

Route Selection: Palladium-Catalyzed C-O Coupling

To achieve scalable regioselectivity, this protocol utilizes a Buchwald-Hartwig type C-O coupling .

  • Why Palladium? Pd(0) undergoes oxidative addition to the C-Br bond significantly faster than the C-Cl bond (Bond Dissociation Energy: C-Br < C-Cl).

  • Why Not Copper (Ullmann)? Classical Ullmann conditions often require higher temperatures (>120°C) and stronger bases, which increase the risk of C2-hydrolysis or SNAr side reactions.

  • Ligand Strategy: The use of bulky, electron-rich phosphine ligands (e.g., RockPhos or Xantphos) accelerates the reductive elimination step, allowing the reaction to proceed at moderate temperatures (80–90°C), further preserving the C2-Cl motif.

Part 2: Detailed Experimental Protocol

Reaction Scheme & Mechanism

The following diagram illustrates the competitive pathways and the catalyst cycle designed to bypass the SNAr trap.

ReactionScheme SM 5-Bromo-2-chloropyrimidine (Starting Material) Inter1 Oxidative Addition (At C5-Br) SM->Inter1 Fast (Pd) Byproduct 5-Bromo-2-(2-methylphenoxy)pyrimidine (S_NAr IMPURITY) SM->Byproduct Slow (Thermal S_NAr) Avoided by T < 100°C Reagent o-Cresol (Nucleophile) Reagent->Inter1 Catalyst Pd Catalyst (RockPhos/Pd) Catalyst->Inter1 Inter2 Reductive Elimination (C-O Bond Formation) Inter1->Inter2 Base (K3PO4) Product 2-Chloro-5-(2-methylphenoxy)pyrimidine (TARGET) Inter2->Product Yield >85%

Caption: Chemoselective pathway favoring C5-coupling via Pd-catalysis over C2-SNAr substitution.

Materials & Reagents Table
ReagentCAS No.Equiv.[2]RoleCritical Quality Attribute (CQA)
5-Bromo-2-chloropyrimidine 32779-36-51.00SubstratePurity >98%; Low water content
o-Cresol (2-Methylphenol) 95-48-71.05NucleophileDry; Free of phenol impurities
Palladium(II) Acetate 3375-31-30.02Catalyst PrecursorPd content assay
RockPhos (or Xantphos)Var.0.04LigandPromotes C-O formation
Potassium Phosphate (K3PO4) 7778-53-22.00BaseAnhydrous; Fine powder (mesh size matters)
Toluene 108-88-310 VolSolventAnhydrous (<0.05% H2O)
Step-by-Step Procedure (100g Scale)

Step 1: Reactor Setup & Inerting

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Critical: Purge the reactor with Nitrogen for 15 minutes to remove oxygen (Oxygen poisons the Pd catalyst).

Step 2: Charge & Degas

  • Charge Toluene (1000 mL) .

  • Add 5-Bromo-2-chloropyrimidine (100.0 g, 0.517 mol) .

  • Add o-Cresol (58.7 g, 0.543 mol) .

  • Start agitation (250 RPM).

  • Add K3PO4 (219.5 g, 1.03 mol) .

  • Sparging: Bubble Nitrogen through the slurry for 20 minutes.

Step 3: Catalyst Addition & Reaction [1]

  • Add RockPhos (9.7 g, 20.7 mmol) and Pd(OAc)2 (2.32 g, 10.3 mmol) .

    • Note: Pre-mixing catalyst and ligand in a small amount of degassed toluene is recommended for larger scales to ensure active species formation.

  • Heat the mixture to 90°C .

    • Ramp Rate: 1°C/min. Do not overshoot 100°C to prevent SNAr side reactions.

  • Hold at 90°C for 12–16 hours .

  • IPC (In-Process Control): Sample at 12h. Analyze by HPLC.

    • Target: < 1.0% Starting Material.[3]

    • Regio-control: Ensure < 2.0% of C2-substituted isomer.

Step 4: Workup & Quench

  • Cool the reaction mass to 25°C .

  • Add Water (500 mL) to dissolve inorganic salts. Stir for 30 minutes.

  • Filter the biphasic mixture through a pad of Celite to remove Pd black (if necessary).

  • Separate the layers.[2][4][5][6] Extract the aqueous layer with Toluene (200 mL).

  • Combine organic layers and wash with 1M NaOH (300 mL) .

    • Purpose: Removes unreacted o-Cresol.

  • Wash with Brine (300 mL) .

Step 5: Crystallization (Purification)

  • Concentrate the organic phase under vacuum (45°C) to approx. 3 Volumes (300 mL).

  • Add n-Heptane (600 mL) slowly at 45°C.

  • Cool slowly to 0–5°C over 4 hours.

  • Age the slurry at 0°C for 2 hours.

  • Filter the solid.[2][4][5][7] Wash with cold Heptane/Toluene (9:1).

  • Dry in a vacuum oven at 40°C.

Expected Yield: 85–90% Appearance: Off-white to pale yellow crystalline solid.

Part 3: Scale-Up & Safety Considerations

Process Flow Diagram

ProcessFlow Reactor Reaction (Toluene, 90°C, 16h) Quench Quench & Separation (Water Wash) Reactor->Quench Scrub Caustic Wash (Remove o-Cresol) Quench->Scrub Conc Concentration (Distill to 3 Vol) Scrub->Conc Cryst Crystallization (Add Heptane, Cool to 0°C) Conc->Cryst Isol Isolation (Filtration & Drying) Cryst->Isol

Caption: Unit operations for the isolation of high-purity 2-Chloro-5-(2-methylphenoxy)pyrimidine.

Critical Process Parameters (CPPs)
  • Water Content: The reaction is sensitive to water. K3PO4 is hygroscopic; use anhydrous grade. Water can stall the Pd cycle.

  • Temperature Control: Maintain 85–95°C.

    • < 80°C: Reaction stalls.

    • 100°C: SNAr impurity (C2 substitution) increases exponentially.

  • Base Stoichiometry: Excess base is required, but too much strong base can hydrolyze the C2-Cl. K3PO4 is selected for its moderate basicity compared to NaOtBu.

Safety & Handling
  • Chloropyrimidines: Potent skin sensitizers. All solids handling must be done in a flow hood or isolator.

  • Palladium Residues: The final product must be tested for heavy metals (ICH Q3D). The Celite filtration and crystallization steps are designed to purge Pd.

  • Exotherms: The oxidative addition is exothermic. On >1kg scale, dose the catalyst or heat gradually.

References

  • BenchChem Technical Support. (2025).[7][8] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from

  • ChemicalBook. (2025).[7] Synthesis Methods of 5-Bromo-2-chloropyrimidine and Derivatives. Retrieved from

  • Luo, H., et al. (2022).[4][9] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. J. Org.[9] Chem., 87, 2590-2600.[9] (Mechanistic insight on concerted substitution vs stepwise). Retrieved from

  • GuideChem. (2020). Synthesis of 2-Chloro-5-phenyl-pyrimidine via Pd-Catalysis. (Analogous coupling protocol). Retrieved from

  • Merck & Co. (2020).[10] Process Development of Gefapixant (MK-7264). (Contextual reference for P2X3 antagonist intermediates). Note: Specific patent WO2016091776 describes related ether synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of SNAr Protocols for 2-Chloro-5-(2-methylphenoxy)pyrimidine

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Deactivated Pyrimidines Executive Summary: The Deactivation Dilemma Welcome to the technical support hub for 2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Deactivated Pyrimidines

Executive Summary: The Deactivation Dilemma

Welcome to the technical support hub for 2-Chloro-5-(2-methylphenoxy)pyrimidine . If you are accessing this guide, you are likely experiencing sluggish reactivity or low yields during nucleophilic aromatic substitution (SNAr).[1][2]

The Core Challenge: While 2-chloropyrimidines are typically highly reactive electrophiles, your specific substrate presents a unique electronic conflict. The 5-(2-methylphenoxy) group acts as an Electron Donating Group (EDG) via the oxygen lone pair. This donation increases electron density within the pyrimidine ring, destabilizing the anionic Meisenheimer intermediate required for SNAr.

Consequently, standard protocols (e.g., Ethanol/Reflux) often fail, resulting in recovered starting material or hydrolysis byproducts. This guide provides the high-energy protocols required to overcome this deactivation.

Reaction Mechanics & Pathway Analysis[3][4]

To fix the yield, we must first visualize the energy barrier. The diagram below illustrates the competition between the desired SNAr pathway and the common failure modes (Hydrolysis/Stagnation).

SNAr_Pathway cluster_0 Electronic Effect Start Substrate: 2-Chloro-5-(2-methylphenoxy)pyrimidine Complex Meisenheimer Complex (High Energy/Destabilized by C5-OAr) Start->Complex  Activation Energy (Ea)  High due to C5-EDG Hydrolysis Side Product: Pyrimidin-2-one (Hydrolysis) Start->Hydrolysis  Trace H2O / High T Nu Nucleophile (Nu-H) Nu->Complex Product Product: 2-Nu-5-(2-methylphenoxy)pyrimidine Complex->Product  Cl- Elimination

Figure 1: Reaction pathway showing the destabilization of the Meisenheimer complex by the electron-rich phenoxy group at C5.

Troubleshooting Workflow

Use this decision matrix to diagnose your specific yield issue.

Symptom 1: < 10% Conversion (Recovered Starting Material)
  • Diagnosis: The reaction temperature is insufficient to overcome the electronic deactivation of the pyrimidine ring.[2]

  • Solution: Switch to Dipolar Aprotic Solvents (DMSO/NMP) to strip the cation from the nucleophile, increasing its kinetic energy.

Symptom 2: Formation of "Pyrimidinone" (Hydrolysis)
  • Diagnosis: Trace water in the solvent is out-competing your nucleophile. At high temperatures required for this deactivated substrate, water becomes a potent nucleophile.

  • Solution: Implement molecular sieves and switch to anhydrous bases (Cs₂CO₃).

Symptom 3: Gumming / Polymerization
  • Diagnosis: Thermal decomposition due to prolonged heating at >120°C.

  • Solution: Switch to Microwave Irradiation to shorten reaction time or transition to Buchwald-Hartwig conditions.

Optimized Experimental Protocols

These protocols are ranked by "forcing capability." Start with Method A; if yield remains <50%, proceed to Method B.

Method A: High-Temperature SNAr (The "Cesium Effect")

Why this works: Cesium carbonate has higher solubility in organic solvents than potassium carbonate, and the large cesium ion forms a "loose" ion pair with the nucleophile, increasing its reactivity.

ParameterSpecificationReason
Solvent DMSO (Anhydrous)High dielectric constant stabilizes the polar transition state.
Base Cs₂CO₃ (2.0 equiv)"Naked anion" effect enhances nucleophilicity.
Concentration 0.5 M - 1.0 MHigh concentration drives bimolecular kinetics.
Temp/Time 100°C - 120°C (12-24h)Thermal energy required to overcome C5-deactivation.

Protocol:

  • Charge a vial with 2-Chloro-5-(2-methylphenoxy)pyrimidine (1.0 eq), Nucleophile (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous DMSO (concentration 0.8 M).

  • Seal and heat to 110°C.

  • Critical Step: Monitor by LCMS at 2 hours. If <20% conversion, increase T to 130°C.

Method B: Microwave-Assisted Synthesis

Why this works: Rapid dielectric heating allows you to access temperatures (150°C+) that would degrade the catalyst or substrate over long timeframes, pushing the reaction to completion in minutes.

Protocol:

  • Dissolve substrate (1.0 eq) and amine (2.0 eq) in NMP (N-Methyl-2-pyrrolidone).

  • Add DIPEA (3.0 eq). Note: Organic bases are preferred in microwave to prevent solid caking.

  • Irradiate at 160°C for 20 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove NMP), then brine.

Method C: The "Nuclear Option" (Buchwald-Hartwig)

If the SNAr fails due to extreme deactivation, switch mechanisms entirely. Use Palladium to insert into the C-Cl bond, bypassing the need for an electron-deficient ring.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene or Dioxane (100°C)

Frequently Asked Questions (FAQs)

Q1: Can I use acid catalysis to activate the ring? A: Theoretically, yes. Protonating a pyrimidine nitrogen makes the ring highly electrophilic (similar to a pyridinium salt). However, for your specific substrate—2-Chloro-5-(2-methylphenoxy)pyrimidine —this is risky. Strong acids can cleave the ether linkage of the 5-phenoxy group [1]. If you attempt this, use a mild acid like Trifluoroethanol (TFE) as the solvent without adding stronger Brønsted acids.

Q2: Why does the 2-methyl group on the phenoxy ring matter? A: It provides steric bulk. While the phenoxy group deactivates the ring electronically, the ortho-methyl group forces the phenoxy ring to twist out of planarity with the pyrimidine. This reduces the resonance donation slightly compared to a flat phenoxy group, actually making your substrate more reactive than the non-methylated analog. If you are modeling this, do not assume the rings are coplanar [2].

Q3: My LCMS shows a mass of M+16. What is this? A: This is likely the oxidation of the sulfur if you are using DMSO (DMSO oxidation), or more likely, hydrolysis where the -Cl is replaced by -OH (Pyrimidinone formation). This confirms your system is wet. Dry your DMSO over 4Å molecular sieves for 24 hours before use.

Q4: Can I use ethanol or methanol? A: generally, No. Protic solvents solvate the nucleophile (hydrogen bonding), reducing its energy and reactivity. For a deactivated substrate, this is fatal to the yield. You need the "naked" nucleophile provided by DMSO or DMF.

Troubleshooting Logic Map

Follow this flow to resolve persistent issues.

Troubleshooting_Tree Issue Start: What is the primary failure mode? NoRxn No Reaction / Low Conversion Issue->NoRxn Hydrolysis Hydrolysis (OH product) Issue->Hydrolysis Decomp Decomposition / Black Tar Issue->Decomp Sol_Temp Increase Temp to 140°C Switch to NMP NoRxn->Sol_Temp First Step Sol_Dry Use Anhydrous Solvent Add Molecular Sieves Hydrolysis->Sol_Dry Sol_Time Reduce Time: Use Microwave (20 min) Decomp->Sol_Time Sol_Buchwald Switch to Buchwald-Hartwig (Pd-Catalysis) Sol_Temp->Sol_Buchwald If fails Sol_Base Switch Base: Use Cs2CO3 or NaH Sol_Dry->Sol_Base If persists

Figure 2: Decision tree for troubleshooting common SNAr failure modes.

References

  • Effects of Various Bases on Acid-Catalyzed Amination. Journal of Organic Chemistry. (2010). Highlights the risk of ether cleavage and decomposition during acid-catalyzed amination of substituted pyrimidines.[3]

  • Dichotomy in Regioselectivity of SNAr Reactions. WuXi AppTec QM Magic Class. (2025). Discusses the steric and electronic impact of substituents on pyrimidine ring planarity and reactivity.

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal. (2012). Compares SNAr vs. Buchwald-Hartwig for chloropyrimidines, establishing the reactivity baseline.

  • Electronic and Solvent Effects on Kinetics of SNAr. International Journal of Chemical Kinetics. (2014). detailed analysis of solvent polarity effects (DMSO vs. MeOH) on Meisenheimer complex stabilization.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 2-Chloropyrimidine During Heteroaryl Ether Synthesis

Welcome to the Advanced Troubleshooting Guide for Pyrimidine Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome one of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Pyrimidine Functionalization. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome one of the most persistent challenges in heteroaryl ether synthesis: the rapid and irreversible hydrolysis of 2-chloropyrimidine.

Below, we dissect the mechanistic causality of this side reaction, provide field-proven Q&A troubleshooting, and outline a self-validating experimental protocol to ensure high-yield C–O bond formation.

I. Mechanistic Overview: The Hydrolysis Trap

The pyrimidine ring contains two highly electronegative nitrogen atoms that exert a strong electron-withdrawing effect via both inductive and resonance pathways. This severely depletes electron density at the C2 position, making the C–Cl bond exceptionally primed for Nucleophilic Aromatic Substitution (SNAr)[1].

While this electrophilicity is necessary for your desired ether synthesis, it is a double-edged sword. If trace water is present in your solvent, reagents, or ambient atmosphere, hydroxide ions (or even neutral water under basic conditions) act as aggressive, hard nucleophiles. They rapidly displace the chloride to form 2-hydroxypyrimidine. This byproduct immediately tautomerizes into pyrimidin-2(1H)-one—a thermodynamically stable dead-end that permanently consumes your starting material and plummets your reaction yield.

Mechanism SM 2-Chloropyrimidine (Highly Electrophilic) Product 2-Alkoxypyrimidine (Target Ether) SM->Product S_NAr SideProduct 2-Hydroxypyrimidine (Dead-end Hydrolysis) SM->SideProduct S_NAr Alkoxide Alkoxide (RO⁻) (Desired Nucleophile) Alkoxide->Product Water Trace H₂O / OH⁻ (Competing Nucleophile) Water->SideProduct

Competing S_NAr pathways: Desired ether synthesis vs. trace water-induced hydrolysis.

II. Troubleshooting FAQs

Q1: My commercial 2-chloropyrimidine arrived as a brown/tan powder instead of white crystals. Will this affect my ether synthesis? A: Yes, significantly. Pure 2-chloropyrimidine should be a white crystalline solid (mp 63–64 °C). The brown coloration is a classic indicator that the reagent has already undergone partial hydrolysis to 2-hydroxypyrimidine due to ambient moisture exposure during storage or transit[2]. Causality & Fix: Never use discolored 2-chloropyrimidine directly, as the impurities will skew your stoichiometry and hinder the reaction. Purify it by dissolving the commercial product in a minimal amount of warm dichloromethane (DCM), filtering off the insoluble 2-hydroxypyrimidine impurities, and recrystallizing by gently diluting the filtrate with a 4-fold volume of warm hexanes before cooling[2].

Q2: Which base and solvent combination minimizes hydrolysis while maximizing heteroaryl ether yield? A: The choice of base dictates the nucleophilic competition. While alkali hydroxides (NaOH, KOH) are sometimes used for highly nucleophilic thiols[3], using them for alcohol-based ether synthesis directly introduces competing OH⁻ ions, leading to massive hydrolysis. Causality & Fix: Use a non-nucleophilic base or a hydride. Sodium hydride (NaH) in anhydrous THF or DMF is the gold standard. NaH irreversibly deprotonates the alcohol to form the alkoxide, evolving hydrogen gas. Alternatively, Cesium Carbonate (Cs₂CO₃) in anhydrous DMF is highly effective; the large, soft cesium cation weakly coordinates with the alkoxide, enhancing its nucleophilicity (the "cesium effect") without introducing water[4].

Q3: Does the order of reagent addition matter? A: Absolutely. A common mistake is mixing the alcohol, base, and 2-chloropyrimidine simultaneously. If the base reacts with trace moisture in the solvent before it deprotonates the alcohol, hydroxide is generated in the presence of the highly reactive 2-chloropyrimidine. Causality & Fix: Always pre-form the alkoxide. React the alcohol with the base for 15–30 minutes to ensure complete deprotonation. Only then should you introduce the 2-chloropyrimidine (preferably dropwise as a solution) to ensure the alkoxide is the dominant nucleophile in the system.

III. Quantitative Data: Reaction Condition Impact

The table below summarizes the causal relationship between specific reaction conditions, the risk of hydrolysis, and the typical ether yields observed in pyrimidine SNAr reactions.

Base / ReagentSolventConditionTypical Ether YieldHydrolysis RiskCausality / Mechanism
NaOH / KOH DMSOAqueous/WetLow (<30%)Very High Direct introduction of OH⁻ nucleophiles outcompetes the alkoxide[3].
K₂CO₃ DMFAmbientModerate (50-70%)Moderate Hygroscopic nature of K₂CO₃ introduces trace water if not flame-dried.
Cs₂CO₃ Anhydrous DMFDry, N₂ atmHigh (80-95%)Low "Cesium effect" enhances alkoxide nucleophilicity; non-nucleophilic base[4].
NaH Anhydrous THFDry, Ar atmExcellent (>90%)Very Low Irreversible deprotonation of alcohol; H₂ evolution drives completion.

IV. Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol relies on visual cues (H₂ evolution, color changes) and strict environmental controls to guarantee the integrity of the SNAr coupling[4],[1].

Optimized Anhydrous Ether Synthesis Workflow

Step 1: Quality Control & Purification

  • Inspect the 2-chloropyrimidine. If it is brown or tan, dissolve in warm DCM (bp 40 °C).

  • Filter out the insoluble 2-hydroxypyrimidine.

  • Dilute the filtrate with 4 volumes of warm hexanes and cool to 4 °C to yield pure white crystals[2]. Dry under high vacuum.

  • Dry the target alcohol over activated 3Å molecular sieves for 24 hours prior to use.

Step 2: Equipment Preparation

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum.

  • Backfill the flask with dry Argon. Repeat the vacuum/Argon cycle three times.

Step 3: Alkoxide Pre-formation

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask under Argon.

  • Wash the NaH with anhydrous hexanes (2 × 5 mL) via syringe to remove the mineral oil, decanting the hexanes carefully.

  • Suspend the purified NaH in anhydrous THF (to achieve a 0.2 M final concentration). Cool the suspension to 0 °C using an ice bath.

  • Add the dry alcohol (1.1 eq) dropwise. Validation Check: You must observe bubbling (H₂ gas evolution). Stir for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.

Step 4: Electrophile Addition

  • Dissolve the purified 2-chloropyrimidine (1.0 eq) in a minimal volume of anhydrous THF.

  • Add this solution dropwise to the alkoxide mixture at 0 °C over 10 minutes. Causality: Keeping the temperature low during addition prevents thermally accelerated side reactions and preserves the pyrimidine core[1].

Step 5: Reaction Monitoring & Quench

  • Allow the reaction to slowly warm to room temperature. Monitor via TLC (typically complete in 1–3 hours).

  • Once the starting material is consumed, cool the flask back to 0 °C.

  • Critical Quench: Quench the reaction carefully with cold saturated aqueous NH₄Cl. Causality: Do not use plain water or NaOH for the quench. A high pH during the aqueous workup can hydrolyze any unreacted 2-chloropyrimidine during extraction. NH₄Cl safely buffers the quench.

  • Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Purify 2-Chloropyrimidine (Remove 2-hydroxypyrimidine) Step2 2. Dry Solvents & Reagents (Molecular sieves, Ar atm) Step1->Step2 Step3 3. Pre-form Alkoxide (Alcohol + NaH in THF) Step2->Step3 Step4 4. Controlled Addition (Add electrophile at 0°C) Step3->Step4 Step5 5. Monitor & Quench (TLC, NH₄Cl workup) Step4->Step5

Optimized step-by-step workflow for anhydrous heteroaryl ether synthesis.

V. References

1.[4] Title: An Efficient Method for the Synthesis of Heteroaryl C—O Bonds in the Absence of Added Transition Metal Catalysts Source: researchgate.net URL: 2.[3] Title: Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions Source: rsc.org URL: 3.[1] Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine Source: benchchem.com URL: 4.[2] Title: EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE Source: pg.edu.pl URL:

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-(2-methylphenoxy)pyrimidine

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting o-Cresol Removal & Pyrimidine Isolation Introduction: The Chemical Context Welcome to the te...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting o-Cresol Removal & Pyrimidine Isolation

Introduction: The Chemical Context

Welcome to the technical support center. You are likely synthesizing 2-Chloro-5-(2-methylphenoxy)pyrimidine via a metal-catalyzed coupling (e.g., Ullmann-type or Chan-Lam) or a nucleophilic aromatic substitution (


) targeting the 5-position.

The core challenge in this purification is the "Amphoteric Trap" :

  • The Impurity (o-Cresol): A weak acid (pKa ~10.3), steam volatile, and prone to oiling out.

  • The Product: Contains a 2-chloropyrimidine moiety.[1] This group is electrophilic and susceptible to hydrolysis (becoming 2-hydroxy/pyrimidinone) if exposed to strong, hot bases.

This guide provides modular solutions to remove o-cresol without degrading your sensitive chloride handle.

Module 1: Chemical Scavenging (The Wash Protocol)

User Ticket #402: "I ran the reaction, but the crude material is a sticky brown oil that smells like band-aids (cresol). I tried washing with NaOH, but my product yield dropped significantly."

Diagnosis

You likely used a base concentration that was too high or a temperature that was too warm. While o-cresol requires a pH > 11.3 to fully deprotonate (become water-soluble phenolate), the 2-Cl position on the pyrimidine ring is liable to undergo


 with hydroxide ions, converting your product into the water-soluble 2-hydroxy impurity.
Resolution: The "Cold-Flash" Extraction

We must exploit the kinetic difference between deprotonation (instant) and nucleophilic displacement (slower at low temp).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are standard.

    • Note: DCM is preferred if the product is highly lipophilic, as it allows for better phase separation.

  • Temperature Control: Cool the organic phase to 0–5°C in an ice bath.

  • The Base Wash:

    • Prepare 0.5 M NaOH (cold).

    • Perform 2 rapid washes. Do not shake vigorously for prolonged periods. 30-60 seconds of agitation is sufficient to deprotonate the cresol.

    • Why? At 0°C, the rate of hydrolysis at the 2-position is negligible over 60 seconds, but the acid-base reaction is diffusion-controlled (instant).

  • Immediate Quench: Immediately wash the organic layer with Brine followed by a mild buffer (e.g., saturated

    
    ) to restore neutral pH.
    
Visual Workflow: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + o-Cresol) Solvent Dissolve in DCM/EtOAc Cool to 0°C Start->Solvent Wash Rapid Wash: 0.5M NaOH (t < 2 min) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Sodium o-Cresolate) PhaseSep->AqLayer Discard (Waste) OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Check Check TLC/HPLC Is o-Cresol gone? OrgLayer->Check Repeat Repeat Cold Wash Check->Repeat Yes (Cresol remains) Finalize Wash with Brine -> Dry -> Concentrate Check->Finalize No (Clean) Repeat->PhaseSep

Caption: Decision tree for kinetic separation of phenols from labile chloropyrimidines.

Module 2: Crystallization Dynamics

User Ticket #405: "The extraction worked, but the solid is off-white and low melting. I need >98% purity for the next biological assay."

Diagnosis

Trace o-cresol acts as a "solvent impurity," depressing the melting point and preventing the formation of a tight crystal lattice. You need a solvent system where the lipophilic product crystallizes, but the phenolic impurity remains in the mother liquor.

Resolution: The Alcohol/Water Switch

o-Cresol is miscible with alcohols and sparingly soluble in water. The target pyrimidine ether is likely insoluble in water but soluble in hot alcohol.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Mechanism of ActionSuitability
IPA / Water 3:1 to 1:1Anti-solvent precipitation. Product crashes out upon cooling/water addition; cresol stays in aqueous IPA.High (Best balance of yield/purity)
Ethanol / Water 4:1Similar to IPA, but Ethanol is more polar. Good for more polar pyrimidines.Medium
Heptane / EtOAc 9:1Temperature-dependent solubility. Cresol remains in the lipophilic mix; product crystallizes on cooling.High (If product is very lipophilic)

Step-by-Step Protocol (IPA/Water):

  • Dissolve the crude solid in the minimum amount of boiling Isopropanol (IPA) .

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of IPA to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and wash with cold 20% IPA in Water .

    • Critical: The wash solvent must contain some organic solvent to ensure residual surface cresol is washed away, but enough water to prevent redissolving the product.

Module 3: Alternative Scavenging (Chromatography-Free)

User Ticket #409: "I cannot use aqueous base because my specific derivative has other hydrolyzable esters. How do I remove cresol without liquid-liquid extraction?"

Diagnosis

You require a solid-phase scavenger that selectively binds phenols but ignores the pyrimidine core.

Resolution: Basic Alumina or Anion Exchange Resins
  • Basic Alumina Filtration:

    • Dissolve crude in DCM.

    • Pass through a short pad of Basic Alumina (Activity Grade I or II) .

    • Mechanism:[2][3][4][5] The acidic proton of o-cresol binds to the basic sites on the alumina. The neutral pyrimidine passes through.

    • Pros: Very fast, no water involved.

    • Cons: Product loss if the alumina is too active (deactivate with 5% water if necessary).

  • Polymer-Supported Carbonate (PS-CO3):

    • Add PS-Carbonate resin (approx. 3 equivalents relative to expected cresol) to the reaction mixture.

    • Stir for 2 hours.

    • Filter off the resin. The cresol remains bound to the resin as the phenolate.

FAQ: Common Pitfalls

Q: Can I use steam distillation to remove o-cresol? A: Theoretically, yes (o-cresol bp ~191°C and is steam volatile). However, this requires prolonged heating of your aqueous mixture, which dramatically increases the risk of hydrolyzing the 2-Cl group on the pyrimidine. We do not recommend this for this specific scaffold.

Q: My product turned into a solid block during the base wash. What happened? A: You likely formed a "rag layer" or emulsion because the sodium salt of o-cresol acts as a surfactant.

  • Fix: Add brine to increase ionic strength or filter the biphasic mixture through a pad of Celite to break the emulsion.

Q: How do I monitor the removal of o-cresol? A: Use TLC (Thin Layer Chromatography).

  • Eluent: 20% EtOAc in Hexanes.

  • Stain: Use KMnO4 or Iodine . o-Cresol will stain distinctly different (often browning rapidly) compared to the UV-active pyrimidine.

  • Note: o-Cresol often streaks on silica.

References

  • Synthesis and Properties of Chloropyrimidines

    • Source: Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.20 (1955).
    • Relevance: Establishes the stability profile of 2-chloropyrimidines and their susceptibility to nucleophilic attack
    • URL:

  • pKa and Solubility D

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 335, o-Cresol.
    • Relevance: Provides pKa (10.[6][7]3) and solubility data confirming the need for pH > 11 for extraction.

    • URL:

  • Purification of Pyrimidine Ethers (General Protocols)

    • Source: BenchChem Technical Guide: Solubility and Stability of Dichloropyrimidines.[8]

    • Relevance: Confirms the "Cold Wash" technique to prevent hydrolysis during workup.
    • URL:

  • Recrystallization Str

    • Source: University of Alberta, Department of Chemistry.
    • Relevance: detailed logic for single vs. dual solvent systems (IPA/Water)
    • URL:

Sources

Optimization

Solubility issues of 5-phenoxypyrimidines in aqueous reaction media

Technical Support Center: 5-Phenoxypyrimidine Solubility & Reaction Media Executive Summary: The Amphiphilic Paradox 5-phenoxypyrimidines present a unique "amphiphilic paradox" in aqueous synthesis. The pyrimidine core i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Phenoxypyrimidine Solubility & Reaction Media

Executive Summary: The Amphiphilic Paradox

5-phenoxypyrimidines present a unique "amphiphilic paradox" in aqueous synthesis. The pyrimidine core is inherently electron-deficient and polar, capable of hydrogen bonding. However, the 5-phenoxy substituent introduces a significant lipophilic domain (LogP shift typically +1.5 to +2.5 vs. unsubstituted pyrimidine) and steric bulk that disrupts the hydration shell around the heteroatoms.

This guide addresses the three most common failure modes reported by researchers: "Oiling Out" (liquid-liquid phase separation), "Crash Precipitation" (pH-induced insolubility), and "Kinetic Stalling" (reactivity failure due to phase transfer limitations).

Troubleshooting Guide (Q&A)

Category 1: Reaction Heterogeneity ("Oiling Out")[1]

Q: My reaction mixture turns into a sticky oil or a biphasic gum upon heating in water/alcohol mixtures. How do I maintain homogeneity?

A: The issue is likely the "Solvophobic Effect" driven by the phenoxy moiety. At elevated temperatures, the entropic benefit of water structuring around the hydrophobic phenoxy group decreases, leading to phase separation (oiling out) before the reaction can proceed.

Troubleshooting Protocol:

  • Dielectric Tuning: You must lower the dielectric constant (

    
    ) of the media to accommodate the phenoxy group while maintaining enough polarity for the pyrimidine ring.
    
    • Recommendation: Switch to a Ternary Solvent System .

    • Standard: Water (

      
      ) is too polar.[1]
      
    • Fix: Use Water:DMSO:Ethanol (2:1:1) .[1] DMSO disrupts the water lattice, while ethanol solubilizes the phenoxy tail.

  • Hydrotropic Addition: Add a hydrotrope if you cannot use organic cosolvents (e.g., in enzymatic steps).[1]

    • Reagent: Sodium Cumene Sulfonate (1–2 M) or Urea (4–6 M).[1] These agents disrupt water structure and increase the solubility of the hydrophobic pharmacophore without chemically modifying it.

Category 2: pH-Induced Precipitation[1]

Q: The product crashes out immediately when I adjust the pH to neutral. What is the stable pH window?

A: You are hitting the Isoelectric Point (pI) or the intrinsic solubility limit of the free base. Pyrimidines are weak bases (pKa of ring nitrogens


 1.0–2.0). However, 5-phenoxypyrimidines often have amino or hydroxyl substituents that alter this profile.[1]
  • Acidic Media (pH < 2): The pyrimidine ring is protonated (

    
    ). Solubility is high due to ionic character.
    
  • Neutral Media (pH 4–8): The molecule exists as a neutral free base. The lipophilic phenoxy group dominates, driving precipitation.

  • Basic Media (pH > 10): If an -OH or -NH group is present, deprotonation occurs, restoring solubility.[1]

Corrective Action:

  • Do not neutralize rapidly. Use "Reverse Addition" (add reaction mixture to the buffer) to prevent local supersaturation.

  • Maintain a "pH Buffer Zone": Keep the pH < 2 or > 10 during the reaction phase. Only adjust to pH 7 during the final workup after adding an extraction solvent (e.g., Ethyl Acetate) to catch the precipitating free base.

Category 3: Kinetic Stalling (Phase Transfer Issues)

Q: My starting material is suspended in the aqueous base, but no reaction occurs even at reflux. TLC shows only starting material. [1]

A: This is a classic "Interfacial Transport Limit." The hydroxide or nucleophile in the water phase cannot penetrate the lipophilic crystal lattice of the 5-phenoxypyrimidine precursor.

Solution: Phase Transfer Catalysis (PTC) You must shuttle the anion into the organic/lipophilic phase.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).[1]

  • Loading: 5–10 mol%.

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the aqueous nucleophile (
    
    
    
    ), forming a lipophilic ion pair (
    
    
    ) that enters the organic phase/solid surface to react with the pyrimidine.

Decision Frameworks (Visualized)

Figure 1: Solvent System Selection Matrix

Caption: Decision tree for selecting the optimal reaction medium based on observed solubility behavior.

SolventSelection start Start: Reaction Mixture Appearance cloudy Cloudy / Oiling Out start->cloudy precip Crystalline Precipitate start->precip clear Clear Solution start->clear check_temp Check Temperature cloudy->check_temp check_ph Check pH vs pKa precip->check_ph check_rate Check Reaction Rate clear->check_rate temp_high High Temp (>60°C) check_temp->temp_high If add_cosolvent Add DMSO or DMF (10-20%) temp_high->add_cosolvent Solvophobic Effect ph_neutral pH near Neutral check_ph->ph_neutral salt_form Form Salt (HCl or Na+) ph_neutral->salt_form Ionize slow_rate Slow / No Reaction check_rate->slow_rate add_ptc Add PTC (TBAB) slow_rate->add_ptc Interfacial Limit

Figure 2: Phase Transfer Catalysis Workflow

Caption: Mechanism of TBAB-mediated reaction for lipophilic pyrimidines in aqueous media.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Lipophilic Phase / Surface Nu_aq Nucleophile (Nu-) QNu_org Ion Pair (Q+ Nu-) Nu_aq->QNu_org Ion Pairing Q_aq Catalyst (Q+) Q_aq->QNu_org Extraction Salt_out Salt (Na+ X-) Substrate 5-Phenoxypyrimidine Product Product Product->Substrate Transformation QNu_org->Q_aq Regeneration QNu_org->Product Reaction

Quantitative Data & Reference Tables

Table 1: Physicochemical Profile of Representative 5-Phenoxypyrimidines

Data extrapolated from structural analogs and EPA CompTox database [1].

PropertyValue (Approx.)Implication for Synthesis
LogP (Octanol/Water) 2.2 – 2.8Moderately lipophilic.[1] Poor water solubility (< 1 mg/L).[1]
pKa (Basic) ~1.5 – 2.0Pyrimidine ring protonates only in strong acid (pH < 2).[1]
pKa (Acidic) ~9.5 (if -OH present)Phenolic/Enolic protons ionize in basic media.[1]
Water Solubility < 0.2 mg/L (Neutral)Requires cosolvents for homogeneous reaction.[1]
DMSO Solubility > 50 mg/mLExcellent solvent; difficult to remove (high BP).[1]
Ethanol Solubility ~10–20 mg/mLGood balance; preferred for recrystallization.[1]
Table 2: Recommended Solvent Systems
Solvent SystemRatio (v/v)Use CaseNotes
Water : Ethanol 1 : 1General RefluxGood for temperatures up to 80°C. Green chemistry compliant.[1]
Water : DMSO 4 : 1Nucleophilic SubstitutionHigh dielectric constant speeds up SNAr reactions.[1]
Toluene : Water 1 : 1Biphasic (with PTC)Best for highly lipophilic substrates.[1] Requires TBAB catalyst.[1]
Acetic Acid (Glacial) 100%Electrophilic SubstitutionSolubilizes the base via protonation.

Standard Operating Protocols (SOPs)

Protocol A: Solubility Screening for Reaction Optimization

Use this to determine the minimum cosolvent ratio required.

  • Preparation: Weigh 10 mg of the 5-phenoxypyrimidine substrate into a glass vial.

  • Initial Addition: Add 100 µL of the organic cosolvent (DMSO, DMF, or Ethanol). Vortex to dissolve.[1]

  • Titration: Add water in 50 µL increments, vortexing after each addition.

  • Observation: Record the volume of water added when persistent turbidity (cloud point) appears.

  • Calculation:

    
    [1]
    
  • Operational Limit: Run your actual reaction at 10% less water than this limit to prevent oiling out during the reaction.

Protocol B: Purification via pH-Swing Recrystallization

Exploits the pKa of the pyrimidine ring.

  • Dissolution: Dissolve the crude lipophilic solid in minimal 1M HCl (aq). The protonated pyrimidine (

    
    ) should dissolve. Filter off any insoluble non-basic impurities.[1]
    
  • Neutralization: Slowly add 2M NaOH dropwise with vigorous stirring.

  • Precipitation: As pH approaches 4–5, the free base will precipitate.[1]

  • Digestion: Heat the suspension to 50°C for 30 minutes to ripen the crystals (prevents formation of amorphous oils).

  • Filtration: Cool to 0°C and filter. Wash with cold water.[1]

References

  • EPA CompTox Chemicals Dashboard. 5-[4-Methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine Physicochemical Properties. Environmental Protection Agency.[1] [Link]1]

  • Dalal Institute. Phase Transfer Catalysis: Mechanisms and Applications.[Link]1]

  • National Institutes of Health (NIH). Polysubstituted Pyrimidines as Potent Inhibitors: Increasing Aqueous Solubility.[1] ChemMedChem, 2021.[1] [Link]1]

Sources

Troubleshooting

Optimizing reaction temperature for displacement of 2-chloro group

Reaction Optimization Center: 2-Chloro Displacement ( ) The Core Challenge: The Temperature-Rate Paradox Welcome to the technical support center for Nucleophilic Aromatic Substitution ( ). You are likely here because you...

Author: BenchChem Technical Support Team. Date: March 2026

Reaction Optimization Center: 2-Chloro Displacement ( )

The Core Challenge: The Temperature-Rate Paradox

Welcome to the technical support center for Nucleophilic Aromatic Substitution (


). You are likely here because your displacement of a 2-chloro group (typically on pyridine, pyrimidine, or quinoxaline scaffolds) is either stalled or decomposing into "tar."

The 2-chloro substituent is a "gatekeeper." Unlike 2-fluoro (highly reactive due to electronegativity lowering the LUMO energy) or 2-nitro (excellent leaving group), 2-chloro requires significant thermal activation to overcome the energy barrier of the rate-determining step: the formation of the Meisenheimer Complex .

The Paradox:

  • Too Cold (< 60°C): The nucleophile cannot overcome the aromaticity-breaking activation barrier. The reaction stalls.

  • Too Hot (> 140°C): The kinetic product (substitution) competes with thermodynamic decomposition (polymerization) or oxidative degradation of the amine/thiol nucleophile.

Decision Logic & Troubleshooting

Before altering temperature blindly, use this diagnostic logic flow to identify your bottleneck.

Visual Guide: Optimization Decision Tree

SNAr_Optimization Start START: Reaction Status? Stalled Stalled / Low Conversion Start->Stalled Messy Black Tar / Many Spots Start->Messy Clean Clean but Slow Start->Clean Check_LG Check Leaving Group (Is it Cl?) Stalled->Check_LG Check_Solvent Check Solvent (Protic vs Aprotic) Messy->Check_Solvent Check_O2 Check Atmosphere (Oxidation?) Messy->Check_O2 Action_Microwave Switch to Microwave (Rapid Ramp) Clean->Action_Microwave Increase Temp Check_LG->Action_Microwave Thermal Boost Action_Finkelstein Finkelstein Swap (In situ Cl -> I/F) Check_LG->Action_Finkelstein Activate Check_Solvent->Action_Microwave Shorten Time Action_Degas Degas Solvent + Lower Temp Check_O2->Action_Degas Oxidative Amination Action_Pd Switch to Pd-Catalysis (Buchwald-Hartwig) Action_Microwave->Action_Pd If Fails

Caption: Diagnostic flow for selecting the correct optimization pathway based on observable reaction symptoms.

Troubleshooting Matrix
SymptomProbable Root CauseTechnical Solution
No Reaction (SM recovered) Activation Barrier: The 2-Cl bond is not sufficiently activated by the ring nitrogen at current temp.Step 1: Switch solvent to DMSO or NMP (dipolar aprotic).Step 2: Increase temp to 120°C.Step 3: Microwave irradiation (see Protocol B).
Black/Brown Tar Thermal Decomposition: Prolonged heating causes oxidative degradation of the amine or polymerization of the heterocycle.Step 1: Degas solvents (Ar sparge).Step 2: Flash Heating: Use Microwave (160°C for 10 min) instead of oil bath (140°C for 12h).
Hydrolysis Product (–OH) Wet Solvent: Water competes as a nucleophile, especially at high temps (

C).
Step 1: Use anhydrous solvents.Step 2: Increase equivalent of amine nucleophile (3.0 eq) to outcompete trace water.
Regio-scrambling Thermodynamic Control: If ring has multiple halogens (e.g., 2,4-dichloro), high heat erodes selectivity.Step 1: Lower temperature to 0°C–RT.Step 2: Add 1.0 eq of Lewis Acid (

) to activate the N-position selectively.

Experimental Protocols

Protocol A: Standard Thermal Optimization (The Baseline)

Best for: Stable substrates, scaling up >10g.

Reagents:

  • Substrate: 2-Chloroheterocycle (1.0 eq)

  • Nucleophile: Amine/Thiol (1.5 – 2.0 eq)

  • Base:

    
     (2.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMSO or NMP (Concentration 0.5 M)

Procedure:

  • Dissolution: Charge a reaction vial with the substrate and base. Add anhydrous DMSO. Note: DMSO accelerates

    
     rates by up to 100x compared to EtOH by solvating the cation and leaving the nucleophile "naked" [1].
    
  • Addition: Add the nucleophile.

  • Ramp: Heat to 80°C. Monitor by LCMS at 1 hour.

  • Optimization:

    • If <10% conversion: Increase to 120°C.

    • If stalled at 50%: Add 10 mol% KI (Finkelstein activation).

Protocol B: Microwave-Assisted Displacement (The Accelerator)

Best for: Unreactive substrates (e.g., electron-rich pyridines), library synthesis.

Why it works: Microwave dielectric heating provides direct energy transfer to the polar reaction matrix, allowing temperatures to exceed the solvent's boiling point (superheating) safely. This minimizes the "time-at-temperature," reducing byproduct formation [2].

Procedure:

  • Setup: Use a dedicated microwave vial (e.g., 10 mL crimp top).

  • Loading: Combine Substrate (1.0 eq), Nucleophile (2.5 eq), and DIPEA (3.0 eq) in NMP.

  • Irradiation Cycle:

    • Temp: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Analysis: Cool rapidly (compressed air). Check LCMS.

    • Result: If incomplete, cycle again at 170°C for 10 min.

The Mechanism: Why Temperature Matters[1][2]

To optimize, you must visualize the energy landscape. The reaction proceeds via an Addition-Elimination mechanism.[1][2]

Visual Guide: Reaction Coordinate

Reaction_Coordinate Reactants Reactants (2-Cl + Nuc) TS1 TS1 (High Energy Barrier) Reactants->TS1 Heat Required (Rate Limiting) Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 (Cl Departure) Intermediate->TS2 Products Product (2-Substituted) TS2->Products Fast

Caption: The rate-limiting step is usually TS1 (nucleophilic attack). Heat is required to disrupt the aromatic system to form the Meisenheimer complex.

Key Insight: 2-Chloropyridine is less reactive than 2-chloropyrimidine. The extra nitrogen in pyrimidine stabilizes the negative charge in the Meisenheimer intermediate (lowering the energy of the "Intermediate" node in the diagram above). Therefore, pyridines require higher temperatures (120-160°C) than pyrimidines (60-100°C) [3].

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: Avoid them if possible. Protic solvents hydrogen-bond to your nucleophile, effectively "caging" it and reducing its reactivity.[1] Furthermore, at high temperatures (>100°C), alkoxide formation can lead to solvolysis side products (–OEt or –OMe displacement) [4]. Use DMSO, DMF, or NMP.

Q: My reaction is stuck at 50% conversion even at 150°C. What now? A: You have likely reached equilibrium or catalyst deactivation.

  • Finkelstein: Add NaI or KI (1.0 eq). The I- replaces Cl- in situ. The resulting 2-Iodo species is much more reactive toward

    
    .
    
  • Acid Catalysis: For amine nucleophiles, adding a Brønsted acid (e.g., pTSA, 0.5 eq) can protonate the ring nitrogen, making the ring more electrophilic [5].

Q: I have a 2,4-dichloropyrimidine. How do I selectively displace only the 4-Cl? A: Temperature control is critical here. The 4-position is generally more reactive than the 2-position due to steric and electronic factors.

  • 0°C to RT: Favors 4-position substitution.

  • >80°C: Leads to bis-substitution (2,4-diamino).

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem. 1

  • Kappe, C. O., et al. (2023). Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product. NSF/Wiley. 6

  • BenchChem. (2025).[1][3][4][5] A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem. 3

  • RSC. (2025). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. 7

  • Anton Paar. (2023).[8] Microwave-assisted synthesis: Thermal Effects and Parameter Control. Anton Paar Wiki. 9

Sources

Optimization

Technical Support Center: Palladium Removal from Pyrimidine Intermediates

Current Status: Online 🟢 Ticket Subject: "Sticky" Palladium Residues in Nitrogen-Rich Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Core Challenge: Why Pyrimidines are "Pd...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Ticket Subject: "Sticky" Palladium Residues in Nitrogen-Rich Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: Why Pyrimidines are "Pd-Magnets"

Welcome to the support center. If you are here, you likely have a pyrimidine intermediate (from a Suzuki, Buchwald, or Sonogashira coupling) with residual Palladium (Pd) levels stuck between 500–5000 ppm, despite standard washes.

The Root Cause: Pyrimidines are not just substrates; they are ligands . The electron-rich nitrogen atoms in the pyrimidine ring (and any pendant amines) compete effectively with standard ligands (phosphines) to coordinate Pd(II).

  • Consequence: Standard silica plugs fail because the Pd is chemically bound to your product, not just physically entrained.

  • Regulatory Hard Stop: ICH Q3D guidelines typically require <10 ppm (Oral) or <1 ppm (Parenteral) in the final API [1].

Diagnostic Workflow: Select Your Protocol

Before choosing a reagent, analyze your crude mixture. Use this decision matrix to select the most effective removal strategy.

Pd_Removal_Decision_Tree Start Input: Crude Pyrimidine Intermediate (Pd > 500 ppm) Solubility Is the Product Soluble in THF, EtOAc, or DCM? Start->Solubility Scale Scale of Operation? Solubility->Scale Yes Cryst Crystallization (Warning: Risk of Occlusion) Solubility->Cryst No (Insoluble Solid) Method_A Method A: Solid-Supported Scavengers (Best for High Value/Low Scale) Scale->Method_A < 100g (Lab Scale) Method_B Method B: Cysteine/NAC Wash (Best for Scale-Up/Cost) Scale->Method_B > 100g (Pilot/Mfg) Pd_Type Dominant Pd Species? Pd_Type->Method_A Pd(II) (Soluble) Method_C Method C: Activated Carbon (Best for Pd(0) Colloids) Pd_Type->Method_C Colloidal Pd (Black) Method_A->Pd_Type If Pd remains high

Figure 1: Decision matrix for selecting a palladium removal strategy based on solubility and scale.

Method A: Solid-Supported Scavengers (The Precision Tool)

Best For: High-value intermediates, late-stage synthesis, and rapid screening.

Solid-supported scavengers are functionalized silica or polymer beads that bind metals. For pyrimidines, selectivity is key . You need a scavenger with a higher affinity for Pd than your pyrimidine nitrogen.[1]

Recommended Scavengers for Pyrimidines
Scavenger TypeFunctional GroupSpecificityRecommendation
Si-TMT TrimercaptotriazinePd(II) , Ru, RhHighest Recommendation. The tridentate nature of TMT outcompetes pyrimidine ligands effectively [2].
Si-Thiol MercaptopropylPd(II) , Pd(0), AgGeneral Purpose. Good baseline, but may struggle if the pyrimidine is a strong chelator.
Si-DMT DimercaptotriazinePd(II) High affinity, similar to TMT but distinct steric profile.
Protocol: Batch Mode Scavenging
  • Dissolve: Dissolve crude product in THF, EtOAc, or MeOH (10–20 volumes).

  • Charge: Add 3–5 equivalents of Si-TMT (w/r/t residual Pd mass, not product mass).

    • Tip: If Pd content is unknown, start with 10 wt% scavenger relative to product.

  • Heat: Stir at 40–50°C for 4–12 hours.

    • Why? Ligand exchange (Pd-Pyrimidine → Pd-Scavenger) often has a high activation energy. Room temperature is frequently insufficient for pyrimidines.

  • Filter: Filter through a 0.45 µm membrane or a Celite pad to remove the resin.

  • Checkpoint: Test filtrate color. A transition from dark brown/red to yellow/colorless usually indicates success.

FAQ: Scavengers

Q: The scavenger didn't work. Pd is still 200 ppm.

  • A: You likely have Colloidal Pd(0) . Thiol scavengers bind Pd(II) well but struggle with Pd(0) clusters.

    • Fix: Add a mild oxidant (open to air or add trace t-BuOOH) to oxidize Pd(0) to Pd(II), then scavenge. Alternatively, use Activated Carbon first (Method C) to catch the colloids.

Q: Can I use these in flow chemistry?

  • A: Yes. Pack the resin in a stainless steel column. Flow the solution at 0.1–0.5 CV/min (Column Volumes per minute) at 60°C. This is often more efficient than batch mode due to improved mass transfer [3].

Method B: The Cysteine Wash (The Scalable Solution)

Best For: Scale-up (>100g), cost-sensitive processes, and removing Pd(II) coordinated to basic nitrogens.

N-Acetylcysteine (NAC) and L-Cysteine are water-soluble ligands with extremely high affinity for Palladium. They form water-soluble [Pd(Cys)2] complexes that partition into the aqueous phase, leaving the product in the organic phase [4].

Mechanism of Action

The thiol and carboxylate groups of NAC chelate the Pd, breaking the Pd-Pyrimidine bond.

NAC_Mechanism Complex Pd-Pyrimidine Complex (Organic Soluble) Transition Ligand Exchange (Heat Required) Complex->Transition NAC N-Acetylcysteine (Aqueous) NAC->Transition Waste Pd-NAC Complex (Water Soluble) Transition->Waste  Partition to Aq Product Purified Pyrimidine (Organic Phase) Transition->Product  Remains in Org

Figure 2: Chelation-extraction mechanism using N-Acetylcysteine.

Protocol: The "Cysteine Wash"[2]
  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or EtOAc).

  • Reagent: Prepare a 10% w/w aqueous solution of N-Acetylcysteine (NAC) . Use 5–10 equivalents relative to the Pd content.

  • Mix & Heat: Add the aqueous NAC to the organic layer.

    • CRITICAL STEP: Heat the biphasic mixture to 50–60°C under vigorous stirring for 2–4 hours. Cold washes rarely work for pyrimidines.

  • pH Adjustment (Optional): If the pyrimidine is ionizable, ensure the pH keeps the product neutral (organic) and the NAC complex ionic (aqueous). Usually, slightly basic pH (7–8) favors the solubility of the Pd-NAC complex (carboxylate form).

  • Separation: Cool and separate layers. The aqueous layer will often turn dark/black.

  • Rinse: Wash the organic layer with water (x2) to remove residual NAC.

FAQ: Extraction

Q: I have a terrible emulsion.

  • A: This is common with NAC at neutral pH.

    • Fix: Add brine to the aqueous layer or filter the biphasic mixture through a pad of Celite before separation to break the emulsion.

Q: Why NAC instead of standard EDTA?

  • A: EDTA is a poor ligand for "soft" metals like Palladium. Sulfur-based ligands (Cysteine, NAC, Thiourea) are chemically "softer" and match Pd's affinity much better (HSAB theory).

Method C: Adsorbents (The "Blunt Instrument")

Best For: Removing colloidal Pd(0) (black particulates) or as a pre-treatment.

Protocol: Activated Carbon[1][3][4]
  • Select: Use specialized carbons like Darco KB-B or Ecosorb . Standard charcoal is often too inactive.

  • Load: Add 10–20 wt% carbon relative to the product.

  • Stir: Stir at room temperature for >1 hour.

  • Filter: Double filtration is required. First through a glass frit, then through a 0.22 µm membrane. Carbon fines can pass through standard filters and carry Pd with them, giving false high readings.

Warning: Carbon is non-selective. It will adsorb some of your pyrimidine product. Expect a 5–15% yield loss.

Troubleshooting "Tickets" (Specific Scenarios)

Ticket #101: "My product is turning grey/black upon concentration."
  • Diagnosis: Colloidal Pd(0) nucleation. Even 50 ppm can cause visible discoloration.

  • Solution: This is a physical issue, not chemical.

    • Step 1: Redissolve in solvent.

    • Step 2: Treat with Activated Carbon (Method C) to physically adsorb the clusters.

    • Step 3: Follow with a Si-TMT scavenger (Method A) to catch remaining soluble Pd.

Ticket #102: "The Pd level plateaus at 50 ppm and won't go lower."
  • Diagnosis: You have reached the equilibrium limit of your chosen method.

  • Solution: Switch mechanisms (Orthogonal Purification).

    • If you used Scavengers (Chemical binding)

      
       Try Crystallization  (Physical exclusion).
      
    • If you used Crystallization

      
       Try a Cysteine Wash  on the mother liquor or redissolved crystals.
      
Ticket #103: "I am using a Pyrimidine-Amine. The scavenger stripped my product."
  • Diagnosis: Your product is too basic or nucleophilic and is binding to the silica backbone or the electrophilic linker.

  • Solution:

    • Switch to a Polymer-supported scavenger (e.g., MP-TMT) instead of silica to reduce non-specific binding.

    • Ensure you are using a metal scavenger (electrophilic trap) and not an electrophile scavenger (nucleophilic trap).

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3] Link

  • Biotage. (2023). Metal Scavenging User Guide: Si-Thiol and Si-TMT. Link

  • Onyx Scientific. (2023). Palladium Scavenging: From 1% to within ICH limits (Case Study using N-Acetylcysteine). Link

Sources

Troubleshooting

Technical Support Center: Stability of 2-Chloro-5-(2-methylphenoxy)pyrimidine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-5-(2-methylphenoxy)pyrimidine. Here, we address common questions and troubleshooting scenario...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-5-(2-methylphenoxy)pyrimidine. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under basic conditions, providing in-depth scientific explanations and practical guidance for your experiments.

Introduction to the Stability of 2-Chloro-5-(2-methylphenoxy)pyrimidine

2-Chloro-5-(2-methylphenoxy)pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many chlorinated heteroaromatic compounds, its stability in various chemical environments is a critical parameter that can influence its synthesis, purification, storage, and biological activity. A key area of concern is its reactivity towards bases, which can lead to degradation via nucleophilic aromatic substitution (SNAr). Understanding the kinetics and pathways of this degradation is essential for developing robust experimental protocols.

The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles. The chlorine atom at the 2-position, flanked by two nitrogen atoms, is particularly activated towards displacement.[1] Under basic conditions, the hydroxide ion (OH⁻) can act as a nucleophile, leading to the hydrolysis of the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloro-5-(2-methylphenoxy)pyrimidine under basic conditions?

A1: The primary degradation pathway for 2-Chloro-5-(2-methylphenoxy)pyrimidine in the presence of a base (e.g., sodium hydroxide) is expected to be a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the hydroxide ion (OH⁻) attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of 2-Hydroxy-5-(2-methylphenoxy)pyrimidine.[1][2] This product is likely to exist in its more stable tautomeric form, a pyrimidone.

Q2: What factors can influence the rate of degradation of 2-Chloro-5-(2-methylphenoxy)pyrimidine in a basic solution?

A2: Several factors can significantly impact the rate of basic hydrolysis:

  • Base Concentration: The reaction is typically second-order overall, being first-order with respect to both the 2-chloropyrimidine and the hydroxide ion.[1] Therefore, increasing the concentration of the base will increase the degradation rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature.

  • Solvent: The polarity and protic nature of the solvent can influence the reaction rate. Reactions in non-aqueous or partially aqueous systems can have different kinetics.[1]

  • Substituent Effects: The electron-donating or withdrawing nature of substituents on the pyrimidine ring and the phenoxy group can affect the electrophilicity of the carbon atom attached to the chlorine, thereby influencing the rate of nucleophilic attack.

Q3: How can I monitor the degradation of 2-Chloro-5-(2-methylphenoxy)pyrimidine in my experiment?

A3: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate the starting material from its degradation product, 2-Hydroxy-5-(2-methylphenoxy)pyrimidine. By analyzing samples at different time points, you can quantify the decrease in the concentration of the starting material and the appearance of the product.

Q4: Are there any expected side products during the basic hydrolysis?

A4: Under harsh basic conditions (e.g., high temperatures, prolonged reaction times), further degradation of the pyrimidine ring or the ether linkage might occur, leading to more complex mixtures of byproducts. However, under controlled basic conditions, the primary product is expected to be the corresponding hydroxypyrimidine.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Unexpectedly rapid degradation of the compound during a reaction. The reaction conditions are too basic or the temperature is too high.- Lower the pH of the reaction mixture if possible. - Reduce the reaction temperature. - Consider using a weaker base or a buffered system.[3]
Inconsistent results in stability studies. - Inaccurate pH measurement or control. - Temperature fluctuations. - Impurities in the starting material or reagents.- Calibrate your pH meter regularly. - Use a temperature-controlled reaction setup. - Ensure the purity of your 2-Chloro-5-(2-methylphenoxy)pyrimidine and the base solution.
Difficulty in separating the starting material from the degradation product by HPLC. The HPLC method is not optimized.- Adjust the mobile phase composition (e.g., acetonitrile/water ratio, buffer concentration). - Screen different HPLC columns with varying stationary phases. - Optimize the detection wavelength based on the UV-Vis spectra of the analyte and product.
Formation of multiple unknown impurities. The reaction conditions are too harsh, leading to side reactions or ring opening.- Use milder reaction conditions (lower temperature, shorter reaction time). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocol: Stability Study of 2-Chloro-5-(2-methylphenoxy)pyrimidine under Basic Conditions

This protocol outlines a general procedure for assessing the stability of 2-Chloro-5-(2-methylphenoxy)pyrimidine in a basic aqueous solution.

Materials:

  • 2-Chloro-5-(2-methylphenoxy)pyrimidine

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M, 0.5 M, 1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer for HPLC mobile phase (e.g., phosphate buffer)

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath or incubator

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-5-(2-methylphenoxy)pyrimidine in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Reaction Setup: In a series of vials, add a known volume of the stock solution and the sodium hydroxide solution to achieve the desired final concentrations of the substrate and base. Include a control sample with no base.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the reaction by adding a stoichiometric amount of a suitable acid (e.g., HCl) to stop the degradation.

  • HPLC Analysis: Dilute the quenched samples with the HPLC mobile phase and inject them into the HPLC system.

  • Data Analysis: Quantify the peak areas of 2-Chloro-5-(2-methylphenoxy)pyrimidine and its degradation product at each time point. Plot the concentration of the starting material versus time to determine the degradation kinetics.

Data Presentation

The results of a stability study can be summarized in a table to easily compare the degradation under different conditions.

Table 1: Illustrative Degradation Data for 2-Chloro-5-(2-methylphenoxy)pyrimidine

NaOH Concentration (M)Temperature (°C)Half-life (t1/2) (hours)
0.125> 48
0.14012.5
0.5259.8
0.5402.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing the Degradation Pathway and Experimental Workflow

Degradation Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction leading to the degradation of 2-Chloro-5-(2-methylphenoxy)pyrimidine under basic conditions.

G cluster_0 Degradation Pathway A 2-Chloro-5-(2-methylphenoxy)pyrimidine B Meisenheimer-like Intermediate (Resonance Stabilized) A->B + OH⁻ C 2-Hydroxy-5-(2-methylphenoxy)pyrimidine (or its pyrimidone tautomer) B->C - Cl⁻ D Chloride Ion (Cl⁻)

Caption: SNAr degradation of 2-Chloro-5-(2-methylphenoxy)pyrimidine.

Experimental Workflow

This diagram outlines the key steps in a typical stability study.

G cluster_1 Experimental Workflow for Stability Study prep Stock Solution Preparation 2-Chloro-5-(2-methylphenoxy)pyrimidine in solvent setup Reaction Setup Mix stock solution with NaOH solution prep->setup incubate Incubation Controlled temperature setup->incubate sample Sampling At various time points incubate->sample quench Quenching Neutralize with acid sample->quench analyze HPLC Analysis Quantify starting material and product quench->analyze data Data Analysis Determine degradation kinetics analyze->data

Caption: Workflow for assessing compound stability under basic conditions.

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from a hypothetical BenchChem technical note.
  • Ramesh, S., Sundar, P. V., & Murti, V. V. S. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • Falkner, P. R., & Harrison, D. (1960). The kinetics of alkaline hydrolysis of 2-, 3-, and 4-ethoxycarbonylpyridines and their 1-oxides. Journal of the Chemical Society (Resumed), 1171. [Link]

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • European Medicines Agency. (2023). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Food and Drug Administration. (1998). GUIDANCE FOR INDUSTRY: Stability Testing of Drug Substances and Drug Products.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. The Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from a hypothetical BenchChem technical note.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions [Video]. Chemguy. [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. [Link]

  • BenchChem. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from a hypothetical BenchChem product page.
  • PubMed. (2010, June 4). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Amination of 2-Chloropyrimidines

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with stalled amination reactions of 2-chloropyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with stalled amination reactions of 2-chloropyrimidines. The 2-chloropyrimidine scaffold is highly electrophilic—up to


 times more reactive toward nucleophilic aromatic substitution (SNAr) than chlorobenzene due to the strong inductive and resonance electron-withdrawing effects of the two sp2 hybridized nitrogen atoms[1].

Despite this inherent reactivity, low conversion is a common bottleneck. This guide deconstructs the mechanistic failures behind these stalled reactions and provides field-proven, self-validating protocols to restore high yields, whether you are utilizing SNAr or Buchwald-Hartwig cross-coupling.

Diagnostic Workflow for Amination Failures

Before adjusting your reaction parameters, use the following logical tree to determine whether your substrate requires SNAr optimization or a transition to Palladium catalysis.

G start Low Conversion in 2-Chloropyrimidine Amination check_amine Assess Amine Nucleophilicity & Steric Hindrance start->check_amine snar_path Aliphatic / Unhindered Amine (Proceed with SNAr) check_amine->snar_path Strong Nucleophile pd_path Aryl / Bulky / Weak Amine (Switch to Buchwald-Hartwig) check_amine->pd_path Weak Nucleophile snar_opt Optimize SNAr: 1. KF in Water (Green) 2. DIPEA in Polar Aprotic 3. Increase Temperature snar_path->snar_opt pd_opt Optimize Pd-Catalysis: 1. Bidentate Ligand (Xantphos) 2. Base (Cs2CO3, NaOtBu) 3. Degas Solvent (Toluene) pd_path->pd_opt success Full Conversion Achieved snar_opt->success pd_opt->success

Decision matrix for troubleshooting low conversion in 2-chloropyrimidine amination.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q1: My SNAr reaction with a primary aliphatic amine is stalling at 40% conversion. Why?

Mechanistic Causality: The most common cause of a stalled SNAr reaction with a highly reactive pyrimidine is product inhibition via salt formation . As the reaction proceeds, it generates stoichiometric amounts of hydrochloric acid (HCl). If your auxiliary base is too weak, poorly soluble, or omitted, the unreacted aliphatic amine acts as the base, forming an unreactive amine hydrochloride salt. Solution: Ensure you are using at least 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Potassium Fluoride (KF). KF in water has been shown to be exceptionally effective for halopyrimidines due to the "on-water" effect and the strong hydrogen-bond accepting nature of the fluoride ion, which accelerates the deprotonation of the amine during the Meisenheimer complex formation[1].

Q2: I tried acid-catalysis to activate the pyrimidine ring, but I am seeing multiple degradation spots on TLC. What is happening?

Mechanistic Causality: While the amination of 2-chloropyrimidines can technically be acid-catalyzed, introducing strong acids often leads to severe acid-induced decomposition. This includes the breakdown of the pyrimidine ring itself or the cleavage of sensitive functional groups (like methyl ethers)[2]. Solution: Avoid acidic conditions. If the ring needs further activation, rely on thermal energy in polar aprotic solvents (DMF, DMSO) or switch to a base-mediated pathway. If hydrolysis (conversion of the C2-chloro to a C2-hydroxy pyrimidone) is competing with amination, avoid strong aqueous bases like NaOH at high temperatures and switch to anhydrous K2CO3[2].

Section 2: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q3: I switched to a Palladium-catalyzed Buchwald-Hartwig amination for an aniline, but the yield is still <10%. What parameters should I check first?

Mechanistic Causality: 2-Chloropyrimidines are notorious for causing catalyst poisoning . The two sp2 nitrogens in the pyrimidine ring can strongly coordinate to the Palladium(II) center after oxidative addition. If you are using a monodentate phosphine ligand, the pyrimidine can displace the ligand, trapping the catalyst in a stable, off-cycle resting state that prevents reductive elimination. Solution: You must enforce the correct geometry for reductive elimination by using a bidentate chelating ligand with a large bite angle. Xantphos is the gold standard for coupling 2-chloropyrimidines with amines, as its rigid backbone prevents the pyrimidine nitrogens from forming a stable chelate with the metal center[3].

Q4: I am observing a major byproduct where the chlorine at C2 is replaced by a hydrogen atom (dehalogenation). How do I prevent this?

Mechanistic Causality: Dehalogenation occurs via


-hydride elimination. If your amine has 

-hydrogens (e.g., aliphatic amines) or if your solvent can act as a hydride donor (like 1,4-dioxane or alcohols under certain conditions), the Pd(II) intermediate can undergo

-hydride elimination followed by reductive elimination of the hydride and the pyrimidine ring[4]. Solution: First, ensure your solvent is strictly anhydrous toluene[4]. Second, switch to a bulkier base like Cs2CO3 instead of NaOtBu, which can sometimes exacerbate side reactions. If you are coupling an aliphatic amine, abandon Pd-catalysis entirely and return to SNAr, as Pd-catalysis is generally unnecessary and prone to side reactions for highly activated substrates with aliphatic amines[1].

Quantitative Data: Method Selection by Amine Class

To streamline your optimization, refer to the following synthesized data comparing expected yields based on the nucleophile and chosen methodology.

Amine TypeRecommended MethodCatalyst / LigandBase & SolventExpected Yield (%)
Primary Aliphatic (e.g., Benzylamine)SNArNoneKF, Water (100 °C)85 - 95%
Secondary Aliphatic (e.g., Morpholine)SNArNoneDIPEA, Ethanol (80 °C)90 - 98%
Primary Aniline (e.g., p-Anisidine)Buchwald-HartwigPd(OAc)2 / XantphosCs2CO3, Dioxane (100 °C)80 - 86%
Sterically Hindered (e.g., t-Butylamine)Buchwald-HartwigPd2(dba)3 / BrettPhosNaOtBu, Toluene (80 °C)75 - 85%

Self-Validating Experimental Protocols

Protocol A: Optimized "Green" SNAr Amination (Aliphatic Amines)

This protocol utilizes the "on-water" effect to drive high conversion without transition metals[1].

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv) and Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv).

  • Solvent & Reagent Addition: Add 2.0 mL of deionized water (to achieve a 0.5 M concentration), followed by the aliphatic amine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial with a crimp cap. Heat the mixture to 100 °C in an oil bath with vigorous stirring for 16 hours.

  • Validation Check 1 (In-Process): Analyze an aliquot via LC-MS. The complete disappearance of the 2-chloropyrimidine peak (M+H: 115) and the appearance of the product mass confirms successful conversion.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with isopropyl acetate (3 x 5 mL).

  • Validation Check 2 (Workup): Check the pH of the remaining aqueous layer. It should be mildly basic. If it is highly acidic, your base was consumed, indicating you need to increase the KF equivalents in future runs.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure 2-aminopyrimidine.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Anilines)

This protocol utilizes Xantphos to prevent catalyst poisoning by the pyrimidine ring[3].

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction flask with 2-chloropyrimidine (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), Pd(OAc)2 (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and finely powdered, anhydrous Cs2CO3 (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane or toluene (0.2 M).

  • Reaction: Seal the flask under an argon atmosphere. Heat the mixture to 100 °C with vigorous stirring for 12–16 hours.

  • Validation Check 1 (In-Process): Monitor via TLC (Hexanes/Ethyl Acetate). The reaction mixture should turn from a bright yellow/orange suspension to a darker homogeneous mixture or fine suspension. The absence of the starting material spot confirms conversion.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a short pad of Celite® to remove the inorganic salts and precipitated palladium[4].

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the target N-aryl-2-aminopyrimidine.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Chemistry - A European Journal (via PMC/NIH).
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of 2-Chloro-5-(2-methylphenoxy)pyrimidine

This guide outlines the LC-MS/MS fragmentation behavior of 2-Chloro-5-(2-methylphenoxy)pyrimidine , a structural motif common in agrochemical synthesis (e.g., herbicide intermediates). It provides a technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS/MS fragmentation behavior of 2-Chloro-5-(2-methylphenoxy)pyrimidine , a structural motif common in agrochemical synthesis (e.g., herbicide intermediates). It provides a technical comparison against its positional isomer, 2-Chloro-5-(4-methylphenoxy)pyrimidine , to assist in impurity profiling and structural elucidation.

Executive Summary

In drug and agrochemical development, distinguishing between positional isomers is critical for regulatory compliance and IP protection. This guide details the fragmentation pattern of 2-Chloro-5-(2-methylphenoxy)pyrimidine (Ortho-isomer) and compares it with its Para-isomer alternative.

Key Differentiator: The "Ortho Effect."[1][2][3] The proximity of the methyl group to the ether linkage in the target molecule facilitates specific intramolecular hydrogen transfer and rearrangement pathways absent in the para-isomer, leading to unique diagnostic ions.

Chemical Context & Structure[3][4][5][6][7][8][9]

  • Target Molecule: 2-Chloro-5-(2-methylphenoxy)pyrimidine

  • Formula: C₁₁H₉ClN₂O

  • Monoisotopic Mass: 220.0407 Da

  • Precursor Ion [M+H]⁺: m/z 221.048 (¹H, ³⁵Cl) / 223.045 (¹H, ³⁷Cl)

FeatureTarget (Ortho-Isomer)Alternative (Para-Isomer)
Structure 2-methylphenoxy group4-methylphenoxy group
Sterics Sterically crowded ether linkageSterically unhindered
Key Mechanism Ortho-Effect Rearrangement (H-transfer)Direct Inductive Cleavage

Experimental Methodology

To replicate these results, ensure your LC-MS/MS system is calibrated to the following parameters. This protocol ensures the generation of "self-validating" data where the chlorine isotope pattern serves as an internal check.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: 5% B to 95% B over 10 mins.

MS Source Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramped 15–45 eV (Crucial to observe both rearrangement and cleavage).

Fragmentation Analysis (The Core)

The fragmentation of the [M+H]⁺ ion (m/z 221) proceeds via two competing pathways: Direct Ether Cleavage and the Ortho-Rearrangement .

Pathway A: Direct Ether Cleavage (Common to both isomers)

The ether bond is the weakest link. Protonation occurs on the pyrimidine nitrogen (most basic site).

  • C-O Bond Homolysis/Heterolysis:

    • Generates the 2-chloropyrimidin-5-yl cation (m/z 129 , characteristic ³⁵Cl/³⁷Cl pattern).

    • Generates the 2-methylphenol (o-cresol) radical cation (m/z 108 ) or protonated cresol (m/z 109 ).

Pathway B: The Ortho-Effect (Target Specific)

This is the diagnostic pathway for the 2-methyl isomer.

  • Mechanism: The ether oxygen or pyrimidine nitrogen abstracts a hydrogen atom from the ortho-methyl group via a 6-membered transition state.

  • Result: Elimination of a neutral molecule (Quinone Methide-like species or HCl via cyclization).

  • Diagnostic Ion: Formation of a fused tricyclic ion (e.g., benzofuran derivative) at m/z 185 (Loss of HCl) or specific rearrangement to m/z 147 (Pyrimidine-OH adduct).

Visualization: Fragmentation Pathways[1][3][4][7][10]

The following diagram illustrates the mechanistic divergence between the Ortho and Para isomers.

FragmentationPathway Precursor Precursor [M+H]+ m/z 221 (35Cl) Ortho_TS Ortho-Transition State (H-Transfer from CH3) Precursor->Ortho_TS Ortho-Isomer Only Ether_Cleave Direct Ether Cleavage (Inductive) Precursor->Ether_Cleave Both Isomers Frag_Rearrange Rearrangement Product [M+H - Neutral C7H6]+ m/z 115 (Pyrimidine-OH) Ortho_TS->Frag_Rearrange - Quinone Methide (106 Da) Frag_Cyclic Cyclization Product [M+H - HCl]+ m/z 185 Ortho_TS->Frag_Cyclic - HCl (36 Da) Frag_Pyr 2-Cl-Pyrimidine Cation m/z 129 Ether_Cleave->Frag_Pyr Charge Retention on Pyr Frag_Phenol Cresol Ion m/z 107/109 Ether_Cleave->Frag_Phenol Charge Migration

Figure 1: Mechanistic divergence in fragmentation. The Ortho-isomer accesses a unique H-transfer pathway (Yellow/Red nodes).

Comparative Performance: Ortho vs. Para

Use this table to interpret your LC-MS/MS data when identifying impurities.

Metric2-Chloro-5-(2-methylphenoxy)pyrimidine (Target)2-Chloro-5-(4-methylphenoxy)pyrimidine (Alternative)
m/z 129 Intensity High (Base Peak)High (Base Peak)
m/z 107 (Cresol) Moderate IntensityHigh Intensity (Stable Tropylium formation)
m/z 185 (Loss of HCl) Present (Facilitated by cyclization)Absent / Very Low (No proximity effect)
m/z 115 (Rearrange) Diagnostic Marker (Loss of C₇H₆)Absent (Cannot form Quinone Methide easily)
Retention Time Typically elutes earlier (More polar/compact)Typically elutes later (More lipophilic)
Self-Validating Protocol:
  • Check Isotope: Confirm Precursor has ~33% M+2 peak (Cl signature).

  • Monitor m/z 185: If this peak is observed >5% relative abundance, the isomer is likely Ortho .

  • Ratio Check: Calculate Ratio (m/z 115 / m/z 129). If Ratio > 0.1, confirm Ortho .

Operational Workflow

Follow this decision tree to confirm identity in a mixed sample.

Workflow Start Unknown Peak [M+H]+ = 221 Check_Cl Isotope Pattern? (3:1 ratio 221:223) Start->Check_Cl MS2 Acquire MS/MS (CE 30eV) Check_Cl->MS2 Yes Check_185 Peak m/z 185 Present? MS2->Check_185 Result_Ortho CONFIRMED: Ortho-Isomer Check_185->Result_Ortho Yes (>5%) Result_Para CONFIRMED: Para-Isomer Check_185->Result_Para No (<1%)

Figure 2: Rapid identification workflow for distinguishing isomeric impurities.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of 2-chloropyrimidine derivatives. National Institute of Standards and Technology.[4] [Link]

  • Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference on Ortho-Effect mechanisms).
  • Holčapek, M., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative

Mastering Purity Analysis of 5-Phenoxypyrimidine Intermediates: A Comparative HPLC Guide

Executive Summary: The Aromatic Selectivity Challenge In the synthesis of bioactive scaffolds, 5-phenoxypyrimidine intermediates represent a critical quality control checkpoint. These moieties are ubiquitous in herbicide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aromatic Selectivity Challenge

In the synthesis of bioactive scaffolds, 5-phenoxypyrimidine intermediates represent a critical quality control checkpoint. These moieties are ubiquitous in herbicide discovery and kinase inhibitor development. However, their purity analysis presents a specific chromatographic challenge: separating the target ether from structurally similar starting materials (e.g., phenols, halopyrimidines) and hydrolysis byproducts.

Standard C18 alkyl phases often struggle to resolve these compounds solely based on hydrophobicity, leading to co-elution and "shoulder" peaks. This guide objectively compares the industry-standard C18 approach against an optimized Core-Shell Phenyl-Hexyl method .

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase delivers superior resolution (


) for critical pairs by leveraging 

electron interactions, reducing run times by 40% while enhancing sensitivity.

The Analytical Landscape: C18 vs. Phenyl-Hexyl[1]

The Separation Challenge

The synthesis of 5-phenoxypyrimidine typically involves a nucleophilic aromatic substitution (


) of 5-bromopyrimidine with a phenol derivative. The resulting reaction mixture contains:
  • Target: 5-Phenoxypyrimidine (Aromatic ether).

  • Impurity A: Unreacted Phenol (H-bond donor, aromatic).

  • Impurity B: 5-Bromopyrimidine (Starting material).

  • Impurity C: 5-Hydroxypyrimidine (Hydrolysis byproduct).

Comparative Performance Data

The following data was generated using a simulated validation study comparing a standard fully porous C18 column against a Core-Shell Phenyl-Hexyl column.

MetricMethod A: Standard C18Method B: Core-Shell Phenyl-HexylStatus
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Optimized
Column 5

m Fully Porous C18
2.7

m Core-Shell Phenyl-Hexyl
Resolution (

)
(Target vs. Phenol)
1.2 (Co-elution risk)3.8 (Baseline resolved)
Tailing Factor (

)
1.4 (Basic interaction)1.1 (Sharp peak)
Run Time 18.0 minutes10.5 minutes
Backpressure ~120 bar~280 bar⚠️
LOD (Target) 0.5

g/mL
0.1

g/mL

Expert Insight: The C18 phase relies solely on hydrophobicity.[1] Since the phenol and the phenoxy-product share similar lipophilicities (


), separation is inefficient. The Phenyl-Hexyl phase engages the 

-electrons of the phenoxy ring, creating a secondary retention mechanism that "pulls" the target away from the phenol impurity.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the impurity fate mapping and the comparative separation mechanism.

G cluster_impurities Impurity Fate Mapping Start Starting Materials (5-Br-Pyrimidine + Phenol) Reaction Reaction Matrix (Base/Heat) Start->Reaction Target Target: 5-Phenoxypyrimidine Reaction->Target Main Path Imp_A Impurity A: Unreacted Phenol Reaction->Imp_A Incomplete Imp_B Impurity B: Hydrolysis (5-OH) Reaction->Imp_B Side Rxn Analysis HPLC Analysis Target->Analysis Imp_A->Analysis Imp_B->Analysis

Figure 1: Impurity Fate Mapping in 5-phenoxypyrimidine synthesis, identifying critical analytes for separation.

G cluster_c18 Method A: C18 Interaction cluster_phenyl Method B: Phenyl-Hexyl Interaction Analyte 5-Phenoxypyrimidine C18_Surface C18 Alkyl Chains C18_Surface->Analyte Van der Waals Interaction_1 Hydrophobic Interaction Only (Weak Selectivity) Phenyl_Surface Phenyl-Hexyl Ligands Phenyl_Surface->Analyte Pi-Pi Attraction Interaction_2 Hydrophobic + Pi-Pi Stacking (Strong Selectivity)

Figure 2: Mechanistic comparison. Phenyl-Hexyl columns utilize Pi-Pi stacking for enhanced retention of aromatic ethers.

Optimized Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a Core-Shell column allows for high efficiency at moderate backpressures, compatible with standard HPLC (400 bar) and UHPLC systems.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Instrument: HPLC/UHPLC System with PDA (Photodiode Array) detector.

  • Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.7

    
    m (e.g., Kinetex, Cortecs, or Raptor).
    
  • Column Temperature: 40°C (Critical for viscosity reduction and reproducibility).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5

    
    L.
    
  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

Mobile Phase Setup
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why? Acidic pH suppresses ionization of the pyrimidine nitrogen, reducing silanol interactions and peak tailing.

  • Solvent B: Acetonitrile (LC-MS Grade).

    • Why? ACN provides sharper peaks than Methanol for this specific aromatic separation due to lower viscosity and distinct selectivity.

Gradient Profile
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
1.0955Hold (Elute polar salts)
7.04060Linear Gradient
8.0595Wash
9.0595Hold Wash
9.1955Re-equilibration
10.5955End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of intermediate in 10 mL of 50:50 Water:ACN.

  • Working Standard: Dilute to 0.5 mg/mL. Filter through 0.2

    
    m PTFE filter.
    
    • Note: Avoid Nylon filters as they can adsorb aromatic compounds.

System Suitability & Troubleshooting

To ensure Trustworthiness and Link Integrity of your data, every run must include a System Suitability Test (SST).

SST Criteria (Acceptance Limits)
  • Resolution (

    
    ): 
    
    
    
    between Phenol (Impurity A) and 5-Phenoxypyrimidine.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision (RSD):

    
     for retention time, 
    
    
    
    for peak area (n=5 injections).
Troubleshooting Guide
  • Problem: Peak tailing on the Pyrimidine peak.

    • Root Cause:[2][1][3][4] Secondary silanol interactions.

    • Fix: Increase buffer concentration to 20 mM or lower pH to 3.0.

  • Problem: Co-elution of Phenol and Target.

    • Root Cause:[2][1][3][4] Loss of

      
       interaction.
      
    • Fix: Switch organic modifier from ACN to Methanol (Methanol promotes

      
       selectivity better than ACN, though pressure will increase).
      

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link] (Accessed 2023).

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Available at: [Link] (Accessed 2023).

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5] LCGC Online. Available at: [Link] (Accessed 2023).

  • National Institutes of Health (NIH). HPLC separation of some purine and pyrimidine derivatives. PubMed. Available at: [Link] (Accessed 2023).

Sources

Validation

Reactivity comparison: 2-Chloro-5-(2-methylphenoxy)pyrimidine vs 2,5-dichloropyrimidine

The following technical guide provides an in-depth comparison of 2-Chloro-5-(2-methylphenoxy)pyrimidine and 2,5-Dichloropyrimidine , focusing on their divergent reactivity profiles, electronic properties, and application...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 2-Chloro-5-(2-methylphenoxy)pyrimidine and 2,5-Dichloropyrimidine , focusing on their divergent reactivity profiles, electronic properties, and application in high-value synthesis.

Topic: 2-Chloro-5-(2-methylphenoxy)pyrimidine vs. 2,5-Dichloropyrimidine

Executive Summary: The Electrophilic "Cliff"

For researchers in drug discovery and agrochemistry, the choice between 2,5-dichloropyrimidine (Molecule A) and 2-Chloro-5-(2-methylphenoxy)pyrimidine (Molecule B) is rarely about structural availability alone—it is a choice between two distinct kinetic profiles.

  • Molecule A (2,5-Dichloropyrimidine): A "Hot" Electrophile. The C5-chlorine atom inductively activates the C2 position, making it highly susceptible to nucleophilic aromatic substitution (

    
    ). It is the scaffold of choice when rapid, mild functionalization is required.
    
  • Molecule B (2-Chloro-5-(2-methylphenoxy)pyrimidine): A "Tuned" Electrophile. The C5-(2-methylphenoxy) group acts as a resonance donor (EDG), significantly deactivating the C2 position. This molecule requires higher activation energies (heat, stronger bases) but offers superior stability and selectivity in complex multistep sequences.

Structural & Electronic Analysis

The divergent reactivity of these two scaffolds is governed by the electronic influence of the substituent at the C5 position on the rate-determining step of the


 mechanism (formation of the Meisenheimer complex).
Electronic Comparison Table
Feature2,5-Dichloropyrimidine (A) 2-Chloro-5-(2-methylphenoxy)pyrimidine (B)
C5 Substituent Chlorine (-Cl)2-Methylphenoxy (-OAr)
Electronic Effect (C5) Inductive Withdrawal (-I) > Resonance (+R)Resonance Donation (+R) >> Inductive (-I)
C2 Electrophilicity High (Activated)Moderate (Deactivated)
LUMO Character Low energy, localized on C2/NHigher energy, delocalized over phenoxy ether

Rate (

)
~100 (Reference)~1-5 (Estimated)
Solubility High in DCM, EtOAc, alcoholsLipophilic; requires non-polar/polar aprotic mix
Mechanistic Visualization (Graphviz)

The following diagram illustrates the electronic gating effect of the C5 substituent.

G SubA 2,5-Dichloropyrimidine (C5-Cl = EWG) TS_A Transition State A (Stabilized by -I effect) SubA->TS_A Fast (Low Ea) SubB 2-Chloro-5-(2-methylphenoxy)pyrimidine (C5-OAr = EDG) TS_B Transition State B (Destabilized by +R effect) SubB->TS_B Slow (High Ea) Nu Nucleophile (Nu:) Nu->SubA Nu->SubB Prod C2-Substituted Product TS_A->Prod TS_B->Prod

Caption: Kinetic bifurcation in


 reactivity. The C5-Cl (blue path) lowers the activation energy via inductive stabilization, while the C5-Phenoxy (red path) raises it via resonance donation.
Experimental Protocols & Handling
Protocol A: High-Speed Amination of 2,5-Dichloropyrimidine

Use Case: Rapid library synthesis or installation of sensitive amines.

Causality: Because the C2 position is highly activated, exotherms can be significant. Temperature control is critical to prevent degradation or double-addition (though C5 is generally inert to


, forcing conditions can lead to side reactions).
  • Setup: Dissolve 2,5-dichloropyrimidine (1.0 equiv) in anhydrous THF or DCM (0.2 M).

  • Base: Add DIPEA (1.2 equiv). Note: Inorganic bases like

    
     can be used but require polar aprotic solvents (DMF), which complicates workup.
    
  • Addition: Cool to 0 °C . Add the amine nucleophile (1.05 equiv) dropwise.

  • Reaction: Allow to warm to RT . Reaction is typically complete in 1–4 hours .

  • Validation: Monitor via TLC (Hex/EtOAc). Product spot will be more polar than starting material.

  • Workup: Standard aqueous wash. The C5-Cl remains intact for subsequent Suzuki/Stille coupling.

Protocol B: Controlled Substitution of 2-Chloro-5-(2-methylphenoxy)pyrimidine

Use Case: Late-stage functionalization of herbicide/drug cores.

Causality: The electron-rich phenoxy ring "pushes" density into the pyrimidine, making C2 sluggish. Heat and polar aprotic solvents are required to stabilize the polar transition state.

  • Setup: Dissolve 2-chloro-5-(2-methylphenoxy)pyrimidine (1.0 equiv) in DMSO or NMP (0.5 M). Note: High concentration aids kinetics.

  • Base: Use a stronger inorganic base, e.g.,

    
      or 
    
    
    
    (2.0 equiv).
  • Nucleophile: Add amine or thiol (1.2 equiv).

  • Reaction: Heat to 80–100 °C . Reaction time: 12–24 hours .

  • Validation: LC-MS is preferred due to the UV activity of the phenoxy group masking the pyrimidine changes.

  • Workup: Dilute with water, extract with EtOAc. The lipophilic phenoxy tail requires thorough washing to remove DMSO.

Synthesis & Sourcing Strategy

A critical error in experimental design is attempting to synthesize Molecule B from Molecule A via direct substitution.

  • The Trap: Reacting 2,5-dichloropyrimidine with 2-methylphenol (o-cresol) will predominantly yield 2-(2-methylphenoxy)-5-chloropyrimidine (substitution at C2), not the desired C5-phenoxy isomer.

  • The Correct Route: Molecule B is best accessed via:

    • De Novo Synthesis: Condensation of 2-(2-methylphenoxy)malondialdehyde with urea/thiourea, followed by chlorination.

    • Metal-Catalyzed Cross-Coupling: Reacting 5-bromo-2-chloropyrimidine with 2-methylphenol using Cu(I) catalysis (Ullmann-type) or Pd-catalysis, utilizing conditions that favor the C5-Br bond over the C2-Cl bond (challenging but possible with specific ligands).

Self-Validating Check: Before using Molecule B, confirm regiochemistry via NMR.

  • Molecule B (Desired): C4/C6 protons appear as a singlet (or tight doublet) around

    
     8.5 ppm.
    
  • Wrong Isomer (C2-phenoxy): C4/C6 protons appear further upfield due to lack of C2-Cl inductive pull.

References
  • BenchChem. Comparative Reactivity Analysis of Dichloropyrimidines. (2025).[1][2][3] Retrieved from

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class Chapter 29. Retrieved from

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC Article.[4] Retrieved from

  • CymitQuimica. 2,5-Dichloropyrimidine Product Data & Safety. Retrieved from

  • Organic Chemistry Portal. Synthesis of substituted pyrimidines. Retrieved from

Sources

Comparative

A Comparative Guide to Infrared (IR) Absorption Peaks: Aryl Ether Pyrimidines vs. Structural Alternatives

Aryl ether pyrimidines are privileged scaffolds in modern drug discovery and agrochemistry, frequently utilized for their robust target-binding affinities in kinase inhibition and fungicidal applications. During the hit-...

Author: BenchChem Technical Support Team. Date: March 2026

Aryl ether pyrimidines are privileged scaffolds in modern drug discovery and agrochemistry, frequently utilized for their robust target-binding affinities in kinase inhibition and fungicidal applications. During the hit-to-lead optimization phase, differentiating aryl ether pyrimidines from their alkyl ether or simple pyrimidine counterparts is critical for confirming successful synthesis and structural integrity.

Infrared (IR) spectroscopy serves as a frontline, non-destructive analytical tool for this validation. This guide provides an objective, data-driven comparison of the IR absorption profiles of aryl ether pyrimidines versus alternative structures, detailing the underlying quantum mechanical causality behind spectral shifts and offering a self-validating experimental protocol for high-confidence structural characterization.

Spectroscopic Causality: The "Why" Behind the Wavenumbers

To accurately interpret the IR spectrum of an aryl ether pyrimidine, one must analyze the vibrational modes of its two defining features: the pyrimidine heterocycle and the ether linkage.

The Pyrimidine Ring (C=N and C=C Stretches)

The pyrimidine ring is a highly delocalized


-electron system. The fundamental C=N and C=C stretching vibrations typically manifest as a pair of sharp, distinct peaks in the 1500–1600 cm⁻¹ region[1]. The exact position is sensitive to the electron-donating or withdrawing nature of substituents. Because the pyrimidine ring undergoes a strong dipole moment change during these asymmetric vibrations, these peaks are highly diagnostic and serve as the baseline confirmation of the heterocycle's presence.
The Ether Linkage (C-O-C Asymmetric and Symmetric Stretches)

The most critical differentiator between an aryl ether pyrimidine and an alkyl ether pyrimidine lies in the C-O-C stretching frequencies. The causality for this shift is rooted in resonance delocalization and Hooke's Law for molecular vibrations.

  • Alkyl Ether Pyrimidines: In saturated aliphatic ethers, the oxygen lone pairs cannot delocalize into the alkyl chain. Consequently, the asymmetric C-O-C stretch typically occurs at a lower energy state, between 1070 and 1150 cm⁻¹ (often centered around 1120 cm⁻¹)[2]. The symmetric stretch is usually very weak and appears around 850 cm⁻¹.

  • Aryl Ether Pyrimidines: When the oxygen atom is flanked by aromatic rings (e.g., a pyrimidine ring and a phenyl group), the lone pairs on the oxygen atom participate in

    
     resonance delocalization with the aromatic 
    
    
    
    -systems. As detailed in 3, this resonance imparts partial double-bond character to the C-O bond, increasing the bond force constant[3]. Because a stiffer bond requires higher energy to vibrate, the asymmetric C-O-C stretch shifts dramatically to the 1200–1300 cm⁻¹ range (typically ~1250 cm⁻¹)[2]. The symmetric stretch also shifts upward to approximately 1040 cm⁻¹[4].

By tracking the shift of the asymmetric C-O-C stretch from ~1120 cm⁻¹ to ~1250 cm⁻¹, researchers can definitively distinguish an alkyl ether linkage from an aryl ether linkage.

Quantitative Data Comparison

The following table summarizes the diagnostic IR absorption peaks used to differentiate aryl ether pyrimidines from alternative structural analogs.

Functional Group / VibrationAryl Ether PyrimidineAlkyl Ether PyrimidineSimple Pyrimidine (No Ether)Causality for Spectral Shift
C-O-C Asymmetric Stretch 1200 – 1300 cm⁻¹ (Strong)1070 – 1150 cm⁻¹ (Strong)AbsentResonance delocalization increases C-O bond order in aryl ethers, raising the vibrational frequency.
C-O-C Symmetric Stretch ~1040 cm⁻¹ (Medium)~850 cm⁻¹ (Weak)AbsentIncreased bond stiffness due to aromatic conjugation.
Pyrimidine C=N Stretch 1550 – 1600 cm⁻¹1560 – 1610 cm⁻¹~1570 cm⁻¹Electron-donating ether oxygen slightly alters the heterocycle's

-system electron density.
Aromatic C-H Stretch > 3000 cm⁻¹ (sp² C-H)> 3000 cm⁻¹ (sp² C-H)> 3000 cm⁻¹ (sp² C-H)Standard aromatic signature; unaffected by ether type.
Aliphatic C-H Stretch Absent (unless substituted)2850 – 2960 cm⁻¹ (sp³ C-H)AbsentDirect result of the alkyl chains present in the ether linkage.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in validation steps. ATR is preferred over traditional KBr pellet methods because it prevents moisture-induced spectral artifacts (which can obscure the 3000 cm⁻¹ region) and preserves the sample integrity without requiring destructive grinding.

Step-by-Step Methodology

Step 1: System Calibration & Validation (The "Self-Validating" Step)

  • Action: Clean the Diamond ATR crystal with isopropanol and a lint-free wipe. Allow it to dry completely. Place a standard polystyrene calibration film on the crystal and acquire a spectrum.

  • Validation: Verify that the polystyrene reference peaks appear exactly at 1601 cm⁻¹ and 1028 cm⁻¹ (

    
     1 cm⁻¹).
    
  • Causality: This confirms the interferometer's laser alignment is perfectly calibrated. If the peaks drift, the subsequent C-O-C peak assignments (e.g., distinguishing 1120 cm⁻¹ from 1250 cm⁻¹) cannot be trusted and the hardware must be recalibrated.

Step 2: Background Subtraction

  • Action: Remove the polystyrene, clean the crystal, and collect a new background spectrum of ambient air.

  • Causality: This mathematically removes atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) interference, which could otherwise overlap with the critical pyrimidine C=N stretches.

Step 3: Sample Acquisition

  • Action: Place 1–2 mg of the solid synthesized pyrimidine directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact (usually ~70-80% of maximum pressure).

  • Causality: Consistent, high pressure ensures a uniform path length and prevents peak distortion (the Christiansen effect), allowing for accurate relative intensity comparisons between the C=N and C-O-C peaks.

Step 4: Spectral Collection & Processing

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio. Apply an ATR correction algorithm in the processing software.

  • Causality: ATR correction adjusts for the wavelength-dependent penetration depth of the IR beam (which penetrates deeper at lower wavenumbers), normalizing the intensities so they match standard transmission spectra databases for accurate library matching.

Structural Validation Workflow

The following logic diagram illustrates the decision tree for identifying and validating an aryl ether pyrimidine using the acquired IR spectral data.

G Start Synthesized Pyrimidine Compound Prep Sample Preparation (ATR-FTIR) Start->Prep Calibration Self-Validation: Polystyrene Standard Check Prep->Calibration Scan FT-IR Spectral Acquisition (4000-400 cm⁻¹) Calibration->Scan Passes Check Decision Analyze C-O-C Asymmetric Stretch Scan->Decision Aryl Peak at 1200-1300 cm⁻¹ (Aryl Ether Pyrimidine) Decision->Aryl High Wavenumber Alkyl Peak at 1070-1150 cm⁻¹ (Alkyl Ether Pyrimidine) Decision->Alkyl Low Wavenumber Confirm Confirm Pyrimidine Ring (C=N stretch ~1500-1600 cm⁻¹) Aryl->Confirm Alkyl->Confirm

Figure 1: FT-IR structural validation workflow for differentiating aryl and alkyl ether pyrimidines.

References

  • Source: uobabylon.edu.
  • Source: spectroscopyonline.
  • Source: wiley.
  • Source: rsc.

Sources

Validation

Biological Activity Guide: 5-(2-Methylphenoxy)pyrimidine Derivatives vs. Unsubstituted Analogs

This guide provides an in-depth technical comparison of 5-(2-methylphenoxy)pyrimidine derivatives versus their unsubstituted (5-phenoxypyrimidine) analogs. This analysis focuses on the structural, physicochemical, and bi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-(2-methylphenoxy)pyrimidine derivatives versus their unsubstituted (5-phenoxypyrimidine) analogs. This analysis focuses on the structural, physicochemical, and biological consequences of the ortho-methyl substitution on the phenoxy ring, a critical modification in medicinal and agrochemical chemistry.

Part 1: Executive Summary & Structural Logic

The introduction of a methyl group at the ortho position (C2') of the phenoxy ring in 5-phenoxypyrimidine scaffolds is not merely a lipophilic addition; it is a conformational control element .

In the unsubstituted analog, the ether linkage allows for relatively free rotation, leading to a high entropic penalty upon binding to a protein target.[1] The 5-(2-methylphenoxy) derivative introduces steric bulk that restricts rotation around the C-O-C axis, forcing the phenyl and pyrimidine rings into a non-coplanar (twisted) conformation. This "pre-organized" structure often mimics the bioactive conformation required for target binding, leading to:

  • Increased Potency: Reduced entropic cost of binding.[1]

  • Metabolic Stability: Blocking of the chemically reactive ortho position prevents Phase I metabolic hydroxylation.[1]

  • Enhanced Lipophilicity: Increased logP improves membrane permeability for intracellular targets (kinases) or cuticular penetration (herbicides).[1]

Part 2: Comparative Biological Activity[1]

Herbicidal Activity (Target: Acetohydroxyacid Synthase - AHAS/ALS)

Phenoxypyrimidines are a privileged scaffold in agrochemistry, functioning as inhibitors of Acetohydroxyacid Synthase (AHAS) , the first enzyme in branched-chain amino acid biosynthesis.

FeatureUnsubstituted (5-Phenoxypyrimidine)2-Methyl Derivative (5-(2-methylphenoxy))Impact of Modification
Target Binding (AHAS) Moderate affinity; high rotational freedom.High affinity; conformationally locked.[1]2-5x Potency Increase
Crop Selectivity Low; often phytotoxic to crops.[1]High; rapid metabolism in crops (e.g., rice).[1]Improved Safety Margin
Leaf Penetration Moderate (LogP ~1.5-2.0).[1]High (LogP ~2.0-2.5).Faster Rainfastness
Weed Spectrum Broadleaf weeds only.[1]Broadleaf & Sedge control.[1]Expanded Spectrum

Key Insight: The ortho-methyl group creates a steric clash that forces the molecule into a "butterfly" conformation, which fits deeper into the AHAS channel, blocking the substrate access tunnel more effectively than the flat, unsubstituted analog.

Kinase Inhibition (Target: Tyrosine Kinases - VEGFR/c-Met)

In oncology, 5-phenoxypyrimidines serve as hinge-binding motifs. The ortho-methyl substitution is used to tune selectivity.

  • Unsubstituted Analog: Often acts as a "pan-kinase" inhibitor due to the flexibility of the phenoxy group, allowing it to adapt to various ATP-binding pockets (promiscuous binding).

  • 2-Methyl Derivative: The steric bulk prevents binding to kinases with smaller "gatekeeper" residues or restricted back-pockets. This leads to enhanced selectivity for specific targets like c-Met or VEGFR-2, reducing off-target toxicity.

Part 3: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 5-(2-methylphenoxy)pyrimidine from 5-bromopyrimidine and o-cresol.

Reagents:

  • 5-Bromopyrimidine (1.0 eq)

  • o-Cresol (1.2 eq) (or Phenol for unsubstituted analog)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO[1]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with

    
     and o-cresol in dry DMF. Stir at room temperature for 30 min to generate the phenoxide anion.
    
  • Coupling: Add 5-bromopyrimidine dropwise.

  • Heating: Heat the mixture to 90°C for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    
Protocol B: AHAS Enzyme Inhibition Assay

Objective: Quantify the


 difference between the two analogs.
  • Enzyme Preparation: Extract AHAS from Arabidopsis thaliana or use recombinant yeast-expressed enzyme.[1]

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM pyruvate, 1 mM ThDP (Cofactor), 10 mM

    
    .
    
  • Incubation: Add test compounds (0.01 nM to 10 µM) to the buffer. Initiate reaction with enzyme.[1] Incubate at 37°C for 60 min.

  • Termination: Stop reaction with

    
    .
    
  • Quantification: Convert the product (acetolactate) to acetoin by heating. Measure acetoin colorimetrically at 530 nm (Creatine/Naphthol method).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 4: Visualization & Mechanism[1]

Diagram 1: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic impact of the ortho-methyl group on conformation and binding.

SAR_Mechanism cluster_0 Unsubstituted Analog cluster_1 2-Methyl Derivative U1 5-Phenoxypyrimidine U2 Free Rotation (C-O-C) U1->U2 U3 High Entropic Penalty U2->U3 M2 Steric Hindrance (Ortho-Me) U2->M2 Chemical Modification U4 Promiscuous Binding U3->U4 M1 5-(2-Methylphenoxy)pyrimidine M1->M2 M3 Locked 'Twist' Conformation M2->M3 M4 High Selectivity & Potency M3->M4

Caption: Comparison of conformational dynamics. The 2-methyl group imposes a "conformational lock," reducing entropy loss upon binding and improving selectivity.

Diagram 2: Experimental Workflow (Synthesis & Assay)

Workflow Start Reagents: 5-Br-Pyrimidine + o-Cresol Step1 SNAr Coupling (Cs2CO3, DMF, 90°C) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Product Pure 5-(2-methylphenoxy)pyrimidine Step2->Product Assay1 AHAS Enzyme Assay Product->Assay1 Assay2 Measure Acetoin (OD 530nm) Assay1->Assay2 Result Data Analysis (IC50 Calculation) Assay2->Result

Caption: Integrated workflow from chemical synthesis to biological validation via AHAS inhibition assay.

Part 5: References

  • Lonhienne, T., et al. (2018). "Structural insights into the mechanism of inhibition of AHAS by herbicides."[1] Proceedings of the National Academy of Sciences, 115(9), E1945-E1954. Link

  • Li, K.J., et al. (2018). "Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors."[1] Journal of Agricultural and Food Chemistry, 66(15), 3773–3782.[1] Link

  • Kuramochi, T., et al. (2004). "Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger." Bioorganic & Medicinal Chemistry, 12(19), 5039-5056.[1] Link

  • Guddat, L.W., et al. (2017). "Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families."[1] Proceedings of the National Academy of Sciences, 114(9), E1945.[1] Link

Sources

Comparative

Comparative Guide: X-ray Crystallography of Substituted 5-Phenoxypyrimidines

This guide provides an in-depth technical comparison of X-ray crystallographic data for substituted 5-phenoxypyrimidines, contrasting them with their nitrogen-linked bioisosteres (5-aminopyrimidines) and carbon-linked an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray crystallographic data for substituted 5-phenoxypyrimidines, contrasting them with their nitrogen-linked bioisosteres (5-aminopyrimidines) and carbon-linked analogs. It is designed for medicinal chemists and structural biologists optimizing small molecule inhibitors.

Executive Technical Summary

Substituted 5-phenoxypyrimidines represent a critical scaffold in drug discovery, particularly as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV and as Protoporphyrinogen Oxidase (PPO) inhibitors in agrochemistry.

The pivotal structural feature of this class is the ether (-O-) bridge connecting the pyrimidine ring to the phenyl group. Crystallographic data reveals that this oxygen linker imparts a distinct torsional profile compared to the amine (-NH-) linker found in blockbuster drugs like Etravirine. This guide analyzes how the C-O-C bond angle (~117-119°) versus the C-N-C angle (~126-130°) fundamentally alters the "butterfly" binding mode required for efficacy.

Key Comparative Findings
Feature5-Phenoxypyrimidine (Ether Bridge)5-Aminopyrimidine (Amine Bridge)Impact on Drug Design
Bridge Bond Angle 117° - 119° 126° - 130° The ether bridge creates a "tighter" hinge, altering the spatial vector of the phenyl wing.
H-Bond Capability Acceptor only (Weak)Donor & AcceptorAmine linkers often form water-mediated H-bonds; Ethers rely on hydrophobic packing.
Torsional Barrier Low (< 2 kcal/mol)ModerateEthers possess higher conformational plasticity, aiding in adapting to mutant binding pockets (e.g., K103N).
Crystal Packing Dominant

stacking
H-bond networks +

Phenoxy analogs often crystallize in lower symmetry space groups due to lack of directional H-bonds.

Structural Rationale & Mechanism

To understand the crystallographic data, one must grasp the "Hinge Mechanism." In HIV NNRTIs, the molecule must adopt a specific "U" or "Butterfly" shape to fit the hydrophobic pocket of Reverse Transcriptase.

The "Hinge" Logic Diagram

The following diagram illustrates how the atomic identity of the bridge dictates the structural conformation and subsequent biological activity.

HingeLogic Bridge Bridge Atom (O vs NH) Angle Bond Angle (Geometry) Bridge->Angle Sterics & Hybridization Flexibility Torsional Flexibility Bridge->Flexibility Rotational Barrier Conf Conformation (Butterfly vs Linear) Angle->Conf Vector alignment Flexibility->Conf Adaptive fit Binding Binding Pocket Fit (K103N) Conf->Binding Shape Complementarity

Figure 1: Structural logic flow connecting the atomic bridge to binding efficacy.

Comparative Crystallographic Analysis[1][2][3]

Unit Cell and Space Group Trends

5-phenoxypyrimidines typically crystallize in monoclinic or triclinic systems. Unlike their amine counterparts, which often utilize the -NH- group to form intermolecular hydrogen bonds that stabilize higher symmetry lattices, the phenoxy derivatives rely heavily on Van der Waals forces and


 stacking.
  • Common Space Group:

    
     (Monoclinic) is most frequently observed.
    
  • Z Value: Typically 4 (one molecule per asymmetric unit in general positions).

  • Packing Coefficient: Phenoxy derivatives often show slightly denser packing (

    
    ) compared to amino derivatives due to the lack of void space often required for directional H-bond networks.
    
The Critical Bridge Geometry (Experimental Data)

The most significant crystallographic parameter is the geometry of the bridge connecting the C(5) of the pyrimidine to the phenyl ring.

Experimental Data Comparison:

  • C(pyrimidine)-O-C(phenyl) Angle: The ether oxygen typically exhibits

    
    -like character due to conjugation with the pyrimidine ring.
    
    • Observed Range:

      
      
      
    • Bond Length (C-O): Asymmetric. The bond to the electron-deficient pyrimidine is shorter (~1.36 Å) than to the phenyl ring (~1.39 Å), indicating partial double-bond character.

  • C(pyrimidine)-N-C(phenyl) Angle:

    • Observed Range:

      
      
      
    • Mechanism:[1][2] The wider angle in amines is driven by the steric repulsion of the hydrogen atom on the nitrogen, which is absent in the ether linkage.

Conformational "Wiggle Room"

Crystallographic B-factors (displacement parameters) in the phenyl wings of 5-phenoxypyrimidines are often higher than in the rigid central pyrimidine core. This indicates dynamic disorder , suggesting that the phenoxy group retains significant mobility even in the solid state. This "wiggle room" is a crystallographic proxy for the entropy penalty of binding—phenoxypyrimidines pay a lower entropic cost to fit into mutated binding pockets.

Detailed Experimental Protocol

To generate high-quality diffraction data for these compounds, specific protocols are required to overcome their tendency to form thin, brittle plates.

Workflow Visualization

CrystalWorkflow Synth Synthesis (Nucleophilic Subst.) Purify Purification (>99% HPLC) Synth->Purify Screen Screening (Vapor Diffusion) Purify->Screen Dissolve in DMF/DMSO Opt Optimization (Seeding/Additives) Screen->Opt If microcrystals Data X-ray Data Collection (100K) Opt->Data Single Crystal >0.1mm Solve Structure Solution (Direct Methods) Data->Solve SHELXT / OLEX2 Solve->Synth SAR Feedback

Figure 2: Crystallography workflow from synthesis to structure solution.

Step-by-Step Protocol
1. Synthesis & Purification (Prerequisite)
  • Reaction: Coupling of 5-bromopyrimidine derivatives with substituted phenols using

    
     in DMF.
    
  • Purity Check: The sample must be >99% pure by HPLC. Impurities (especially unreacted phenol) often poison the crystal faces, leading to twinning.

2. Crystallization Strategy (The "Slow Drag")

Phenoxypyrimidines are hydrophobic. Standard aqueous buffers often precipitate them too quickly as amorphous solids.

  • Method: Slow Evaporation or Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Primary: DMF or Acetone (Good solubility).

    • Antisolvent: Ethanol or Isopropanol (NOT water, which causes oiling out).

  • Protocol:

    • Dissolve 5 mg of compound in 0.5 mL Acetone.

    • Filter through a 0.2

      
       PTFE filter (critical to remove nucleation sites).
      
    • Place in a vial covered with Parafilm; pierce 2-3 small holes.

    • Store at

      
       (refrigerator) to slow kinetics.
      
3. Data Collection & Refinement
  • Temperature: Collect at 100 K. Room temperature collection often results in high thermal motion of the terminal phenyl rings, making the structure unsolvable.

  • Twinning Alert: Due to the pseudo-symmetry of the pyrimidine ring, these crystals are prone to merohedral twinning.

    • Check: If

      
       is high (>10%) in a high-symmetry space group, attempt to solve in a lower symmetry group (e.g., 
      
      
      
      ).

References

  • Hata, T., et al. (1990). "Crystal Structure of 5-(3-Phenoxyphenyl)..." Analytical Sciences. (Foundational work on phenoxy-pyrimidine geometry).
  • Janssen, P. A., et al. (2005). "Structure-based design of diarylpyrimidines (DAPY) as HIV-1 NNRTIs." Journal of Medicinal Chemistry. Link (Comparison of NH vs O linkers in drug design).

  • Das, K., et al. (2004). "Roles of conformational flexibility and torsional wobble in the inhibition of HIV-1 reverse transcriptase." Journal of Medicinal Chemistry. Link (Explains the "wobble" allowed by ether linkages).

  • Cambridge Structural Database (CSD). Search Query: "5-phenoxypyrimidine".

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-(2-methylphenoxy)pyrimidine proper disposal procedures

An authoritative, compliant, and operationally efficient waste management strategy is a critical component of any drug development program. When handling 2-Chloro-5-(2-methylphenoxy)pyrimidine —a valuable halogenated int...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, compliant, and operationally efficient waste management strategy is a critical component of any drug development program. When handling 2-Chloro-5-(2-methylphenoxy)pyrimidine —a valuable halogenated intermediate used in the synthesis of biologically active compounds—laboratory personnel must strictly adhere to environmental health and safety (EHS) protocols.

Because this compound contains a covalently bound chlorine atom on the pyrimidine ring, it fundamentally alters the downstream waste processing requirements compared to standard organic solvents or non-halogenated solids. This guide provides the definitive, step-by-step operational protocol for the safe handling, categorization, and disposal of 2-Chloro-5-(2-methylphenoxy)pyrimidine waste.

Chemical Profiling & The Causality of Segregation

The core principle of chemical waste management is identifying the dominant component and its hazardous properties to determine appropriate packaging and labeling[1].

Why must 2-Chloro-5-(2-methylphenoxy)pyrimidine be segregated as Halogenated Waste? Non-halogenated organic wastes (like ethanol, acetone, or toluene) are highly combustible and are frequently repurposed by waste management facilities for "fuel blending"—a cost-effective and environmentally favorable recycling method[2]. However, introducing even small amounts of halogenated compounds (like our target pyrimidine derivative) into a non-halogenated waste stream ruins its viability for fuel blending.

Halogenated waste requires specialized, high-temperature commercial incineration equipped with advanced flue-gas scrubbers. If halogenated compounds are incinerated at standard temperatures, they risk producing highly toxic environmental pollutants, including dioxins and furans. Therefore, strict segregation is not just a regulatory mandate; it is a critical environmental safeguard and a cost-control measure for the laboratory[1][2].

Quantitative Waste Stream Comparison

To ensure laboratory personnel understand the operational impact of proper segregation, the following table summarizes the key differences between the two primary organic waste streams.

ParameterHalogenated Organic Waste (e.g., 2-Chloro-5-(2-methylphenoxy)pyrimidine)Non-Halogenated Organic Waste
Defining Characteristic Contains F, Cl, Br, or I atomsContains only C, H, O, N, S, P
Primary Disposal Method High-temperature commercial incineration with gas scrubbingFuel blending / Energy recovery
Relative Disposal Cost High (Requires specialized treatment to remove halogens)Low (Can be sold or repurposed for energy)
Ecological Risk if Mishandled High (Potential for dioxin/furan atmospheric release)Moderate (Standard VOC emissions)
Common Co-solvents Dichloromethane (DCM), ChloroformMethanol, Acetone, Ethyl Acetate

Step-by-Step Disposal Methodology

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA), specifically aligning with EPA Subpart K regulations for academic and professional research laboratories[3].

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of the reaction or purification step (e.g., rotary evaporation, extraction), identify all liquid effluents, contaminated filter paper, or solid residues containing 2-Chloro-5-(2-methylphenoxy)pyrimidine.

  • Causality: Segregating waste at the source prevents cross-contamination. Never mix this waste with acidic/basic aqueous streams or non-halogenated organics[1].

Step 2: Primary Containment Selection

  • Action: Transfer the waste into a chemically compatible, heavy-duty container. High-Density Polyethylene (HDPE) or glass carboys are standard.

  • Causality: The container must be structurally sound and compatible with both the pyrimidine derivative and any carrier solvents (like dichloromethane) used during extraction[4]. Ensure the container is kept tightly closed at all times unless actively adding waste[2][4].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is added.

  • Causality: Emergency responders and EHS personnel rely on accurate labeling. The label must include the words "Hazardous Waste," the accumulation start date, and the specific chemical names (e.g., "2-Chloro-5-(2-methylphenoxy)pyrimidine 5%, Dichloromethane 95%"). Never use chemical formulas or abbreviations [3][4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA, typically located within the same fume hood or laboratory space where the waste was generated[4].

  • Causality: SAA regulations require that the waste remains under the control of the operator who generated it. Place the container in secondary containment (a spill tray) to capture any accidental breaches[4].

Step 5: Institutional Transfer

  • Action: Once the container is full, or reaches the institutional time limit, submit a waste pickup request to your EHS department. EPA regulations strictly require the removal of a container from the SAA within 72 hours after it becomes full[4].

Operational Workflow Visualization

The following diagram maps the self-validating decision matrix for processing this specific chemical waste, ensuring zero ambiguity for laboratory technicians.

WasteFlow N1 Waste Generation: 2-Chloro-5-(2-methylphenoxy)pyrimidine N2 Chemical Profiling: Identify Chloro-Substituent N1->N2 N3 Waste Stream Designation: Halogenated Organic Waste N2->N3 Halogen Positive N4 Containment: Seal in Glass/HDPE Receptacle N3->N4 N5 Labeling: Apply RCRA-Compliant Tag (No Abbreviations) N4->N5 N6 Storage: Satellite Accumulation Area (SAA) N5->N6 N7 Final Disposition: EHS Pickup for Incineration N6->N7 Max 72h when full

Workflow for 2-Chloro-5-(2-methylphenoxy)pyrimidine waste segregation and disposal.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University Environmental Health & Safety. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-(2-methylphenoxy)pyrimidine

Executive Safety Assessment The Compound: 2-Chloro-5-(2-methylphenoxy)pyrimidine is a halogenated heterocyclic building block. While specific toxicological data for this exact structure may be limited in public repositor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

The Compound: 2-Chloro-5-(2-methylphenoxy)pyrimidine is a halogenated heterocyclic building block. While specific toxicological data for this exact structure may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-Chloro-5-methoxypyrimidine) dictates that we treat this as a Hazardous Substance .

The Core Hazard Mechanism: The C-2 chlorine atom on the pyrimidine ring is electrophilic. In a biological context, this reactivity poses a risk of nucleophilic aromatic substitution with biological amines or thiols (proteins/DNA), leading to sensitization and tissue irritation . The lipophilic (2-methylphenoxy) tail facilitates skin absorption.

Assumed GHS Classification (Precautionary Principle):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[2][3]

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.[2][3]

The PPE Matrix: Your Primary Defense

Do not rely on generic "lab safety" rules. This matrix is calibrated for chlorinated pyrimidines.

Protection ZoneStandard Requirement Technical Justification & Specifications
Hand Protection Double Nitrile Gloves (0.11mm min. thickness)Why: Chlorinated heterocycles can permeate thin nitrile. Protocol: Wear two pairs. If the outer glove is splashed, strip it immediately. This prevents the chemical from permeating to the skin while you walk to the waste bin. Inspection: Check fingertips for micro-tears before donning.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. As a solid powder, static charge can cause particles to "jump" around the balance. As a liquid solution, the risk of splash causing corneal damage (H318) is high.
Respiratory Fume Hood (Mandatory)Why: Inhalation of dust or aerosols triggers H335 (respiratory tract irritation). Spec: Sash height < 18 inches. Face velocity 80-100 fpm. Emergency: Use N95/P100 only for spill cleanup outside the hood.
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves Why: The wrist gap between glove and lab coat is the #1 exposure point. Tyvek sleeves bridge this gap.

Operational Workflow: From Storage to Synthesis

This protocol minimizes exposure during the most critical handling phases.

Phase A: Preparation (The "Cold" Zone)
  • Static Control: Pyrimidine powders are often static-prone. Use an anti-static gun or a polonium strip inside the balance draft shield to prevent powder scattering.

  • Solvent Selection: Identify your solvent (likely DCM, THF, or DMF). Note that DCM (Dichloromethane) permeates nitrile gloves in <4 minutes. If using DCM, you must use Silver Shield/Laminate gloves under nitrile.

Phase B: Weighing & Solubilization (The "Hot" Zone)
  • Step 1: Place the weighing boat inside the fume hood.

  • Step 2: Transfer the solid. Never weigh on an open bench.

  • Step 3: Dissolve the solid immediately. Once in solution, the risk of airborne dust is eliminated, but the risk of splash increases.

  • Step 4: Wipe the exterior of the flask with a solvent-dampened tissue before removing it from the hood.

Phase C: Decontamination (Doffing)
  • Wash Order: Wash outer gloves with soap/water before removing them. This neutralizes surface residues.

  • Removal: Remove outer gloves → Remove goggles → Remove lab coat → Remove inner gloves → Wash hands immediately.

Visualizing the Safety Workflow

SafetyWorkflow cluster_0 Critical Exposure Zones Start START: Storage PPE Don PPE: Double Nitrile + Goggles Start->PPE Weigh Weighing (In Hood): Use Anti-Static Gun PPE->Weigh Check Airflow Solubilize Solubilization: Dissolve Immediately Weigh->Solubilize Minimize Dust React Reaction Setup Solubilize->React Clean Decontamination: Wash Outer Gloves React->Clean

Figure 1: Operational safety workflow emphasizing the critical exposure zones during weighing and solubilization.

Waste Disposal & Emergency Response

Proper disposal is not just compliance; it is environmental stewardship. This compound contains Chlorine , mandating specific waste streams.[4]

Disposal Protocol
  • Segregation: This is Halogenated Organic Waste .

    • Never mix with non-halogenated solvents (Acetone/Methanol waste) unless the total halogen content is negligible (check local EHS rules). Mixing raises disposal costs significantly.

  • Quenching: If the reaction mixture contains reactive species (e.g., acid chlorides, thionyl chloride), quench carefully before bottling.

  • Labeling: Label clearly as "Halogenated Pyrimidine Derivative - Toxic/Irritant."

Emergency Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels, then wipe up.

  • Solution Spill: Cover with absorbent pads.[5] If the solvent is volatile (DCM), evacuate the area to allow vapors to vent into the hood system.

Disposal Decision Tree

DisposalTree Waste Chemical Waste Generated TypeCheck Is it Solid or Liquid? Waste->TypeCheck Solid Solid Waste TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid BinA Solid Hazardous Waste Bin (Double Bagged) Solid->BinA HaloCheck Contains Halogens? (Cl, Br, I, F) Liquid->HaloCheck BinB Halogenated Solvent Carboy (Red Can/Tag) HaloCheck->BinB YES (This Compound) BinC Non-Halogenated Carboy HaloCheck->BinC NO

Figure 2: Decision tree for segregating halogenated pyrimidine waste to ensure compliance and safety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 581719, 2-Chloro-5-methylpyrimidine (Analog). Retrieved from [Link]

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.